3-[(2-Fluorophenyl)sulfonyl]azetidine
Description
BenchChem offers high-quality 3-[(2-Fluorophenyl)sulfonyl]azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Fluorophenyl)sulfonyl]azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCSLMINHGPOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties & Medicinal Utility of 3-[(2-Fluorophenyl)sulfonyl]azetidine: A Technical Guide
Topic: Chemical properties of 3-[(2-Fluorophenyl)sulfonyl]azetidine for medicinal chemistry Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide analyzes the physicochemical profile, synthetic accessibility, and medicinal chemistry utility of 3-[(2-Fluorophenyl)sulfonyl]azetidine . As a fragment-based drug discovery (FBDD) scaffold, this molecule integrates the high
Physicochemical Profile & Mechanistic Insights[1][2][3][4][5][6][7]
The utility of 3-[(2-Fluorophenyl)sulfonyl]azetidine stems from the interplay between ring strain, inductive effects, and metabolic blocking strategies.
Basicity and Ionization (pKa Modulation)
Unlike typical secondary amines (pKa ~11), the azetidine nitrogen in this scaffold exhibits attenuated basicity.
-
Mechanism: The sulfonyl group at the C3 position exerts a strong electron-withdrawing inductive effect (
) through the carbon framework. This withdraws electron density from the nitrogen lone pair, lowering the pKa. -
Medicinal Impact: The estimated pKa is approximately 8.5–9.2 . This shift is critical for CNS drug design; it reduces the fraction of ionized species at physiological pH (7.4) compared to piperidines or pyrrolidines, thereby enhancing passive permeability across the blood-brain barrier (BBB) while retaining sufficient solubility.
Lipophilicity and Metabolic Stability
-
LogP/LogD: The azetidine ring significantly lowers LogP relative to six-membered analogues (e.g., piperidines) due to its compact, polar nature.
-
Fluorine Effect: The ortho-fluorine atom on the phenyl ring serves two functions:
-
Metabolic Blocking: It sterically and electronically impedes CYP450-mediated oxidation at the chemically labile ortho and para positions.
-
Conformational Bias: The C–F bond creates a dipole that can influence the preferred puckering angle of the azetidine ring and the torsion angle of the sulfonyl linker, potentially locking the molecule into a bioactive conformation.
-
Quantitative Property Summary
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| Molecular Weight | 215.25 g/mol (Free Base) | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| pKa (Calc.) | ~8.8 | Balanced permeability/solubility profile. |
| H-Bond Donors | 1 (NH) | Vector for derivatization (Amide/Urea formation). |
| H-Bond Acceptors | 3 (O, O, F) | Sulfone oxygens act as weak acceptors; Fluorine modulates electrostatics. |
| Topological PSA | ~54 Ų | Favorable for membrane permeability (< 90 Ų). |
| Metabolic Liability | Low | Sulfone is fully oxidized; Fluorine protects the aryl ring. |
Synthetic Accessibility & Derivatization Protocols
The synthesis of 3-[(2-Fluorophenyl)sulfonyl]azetidine requires controlling the reactivity of the strained ring while installing the bulky sulfone group.
Core Synthesis Workflow
The most robust route utilizes a nucleophilic displacement strategy on an N-protected azetidine precursor.
Figure 1: Synthetic Pathway for Core Scaffold Generation
Detailed Experimental Protocol: Sulfonylation & Deprotection
Step 1: Copper-Catalyzed Sulfonylation
-
Reagents: Charge a reaction vial with tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv), sodium 2-fluorobenzenesulfinate (1.5 equiv), CuI (0.1 equiv), and L-Proline (0.2 equiv).
-
Solvent: Add anhydrous DMSO (0.2 M concentration).
-
Conditions: Degas with nitrogen, seal, and heat to 90°C for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with water and brine to remove DMSO. Dry over
and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Step 2: N-Boc Deprotection
-
Reaction: Dissolve the intermediate in DCM. Add TFA (10 equiv) dropwise at 0°C.
-
Monitoring: Stir at room temperature for 2 hours (monitor by LCMS for disappearance of starting material).
-
Isolation: Concentrate in vacuo. Redissolve in minimal MeOH and add
or 4M HCl in dioxane to precipitate the hydrochloride salt. Filter and dry under high vacuum.
Functionalization Strategies (N-Derivatization)
The secondary amine (N1) is the primary vector for library expansion.
-
Reductive Amination: React with aldehydes using
in DCE. -
Amidation: React with carboxylic acids using HATU/DIPEA in DMF.
-
Urea Formation: React with isocyanates or carbamoyl chlorides in DCM/TEA.
Medicinal Chemistry Applications
This scaffold is particularly valuable when "escaping flatland"—moving away from planar aromatic rings to saturated, 3D structures.
Bioisosteric Replacement
The 3-sulfonylazetidine moiety can act as a bioisostere for:
-
4-Sulfonylpiperidines: Reduces molecular weight and lipophilicity while maintaining the H-bond acceptor vector.
-
N-Aryl Sulfonamides: Provides a rigidified, saturated linker that alters the vector of the aryl group relative to the nitrogen.
SAR Logic & Design Considerations
Figure 2: Structure-Activity Relationship (SAR) Logic
Case Study Context: GPCR & Transporter Ligands
In the context of Glycine Transporter 1 (GlyT1) inhibitors or GPCR antagonists, the 3-sulfonylazetidine core has been utilized to:
-
Improve Selectivity: The rigid 4-membered ring restricts conformational freedom, potentially reducing off-target binding compared to flexible alkyl chains.
-
Enhance CNS Exposure: The lowered pKa (relative to pyrrolidine analogs) reduces efflux transporter liability (P-gp substrate potential).
References
-
Synthesis of 3-Substituted Azetidines
- Title: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
- Source: Journal of Organic Chemistry (2025)
-
URL:[Link]
-
Metabolic Stability of Fluorinated Scaffolds
-
Azetidines in Medicinal Chemistry
-
Commercial Building Block Data
- Title: "3-(2-fluorophenyl)azetidine hydrochloride Compound Summary"
- Source: PubChem
-
URL:[Link]
-
Sulfone/Sulfoxide pKa Effects
- Title: "pKa of Hydrogen Next to Sulfoxide and Sulfone"
- Source: ResearchG
-
URL:[Link]
Sources
Advanced Heterocyclic Scaffolds: The Strategic Utility of 3-[(2-Fluorophenyl)sulfonyl]azetidine
[1]
Executive Summary
In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional,
This building block combines three distinct pharmacophoric elements:
-
The Azetidine Ring: A rigid, four-membered spacer that reduces lipophilicity (LogP) compared to six-membered analogs while introducing defined vectors.[1]
-
The Sulfone Linker: A strong hydrogen-bond acceptor that provides metabolic stability and unique geometry.[1]
-
The 2-Fluorophenyl Motif: An ortho-fluorinated aromatic system that modulates conformation via electrostatic repulsion and blocks metabolic "soft spots."[1]
This guide serves as a technical blueprint for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns.
Chemical Architecture & Physicochemical Profile[2]
Structural Analysis
The molecule operates as a bi-functional linker . The azetidine nitrogen serves as a handle for coupling to a core scaffold, while the arylsulfonyl moiety acts as a distal binding element.
| Feature | Medicinal Chemistry Impact |
| Azetidine Ring Strain | High (~26 kcal/mol).[1] This strain does not compromise stability but rigidifies the N-C3 vector, reducing the entropic penalty of binding. |
| Pucker Angle | The azetidine ring exists in a puckered conformation (~30°), projecting the C3-substituent out of the plane, unlike the chair conformation of piperidine. |
| Ortho-Fluorine Effect | The 2-Fluoro substituent restricts rotation around the |
| Sulfone Geometry | The |
Physicochemical Properties[1]
Synthetic Accessibility & Protocols
The synthesis of 3-[(2-Fluorophenyl)sulfonyl]azetidine typically follows a convergent route involving nucleophilic substitution followed by oxidation.[1]
Synthesis of the Core Scaffold
Note: This protocol assumes the use of N-protected precursors to prevent polymerization.[1]
Step 1: Thioether Formation [1]
-
Reagents: tert-Butyl 3-iodoazetidine-1-carboxylate, 2-Fluorobenzenethiol,
.[1] -
Conditions: DMF, 60°C, 12 h.
-
Mechanism:
displacement of the iodide by the thiolate anion.
Step 2: Oxidation to Sulfone
-
Reagents:
-CPBA (2.2 equiv) or Oxone.[1] -
Conditions: DCM, 0°C to RT.
-
Note: The sulfone is chemically inert to most reducing conditions used later.
Step 3: Deprotection
-
Reagents: TFA/DCM or HCl/Dioxane.
-
Product: The free amine (HCl salt) is a stable white solid.
Visualization of Synthetic Logic
The following diagram illustrates the synthesis and subsequent functionalization logic.
Figure 1: Convergent synthetic pathway for the generation of the azetidine sulfone scaffold.
Medicinal Chemistry Applications
Bioisosteric Replacement
This scaffold is frequently used to replace 4-arylsulfonyl piperidines or 3-arylsulfonyl pyrrolidines .[1]
-
Why switch?
-
Lipophilicity: The azetidine ring lowers
by 0.5–1.0 units compared to piperidine. -
Metabolic Stability: The 4-membered ring is less prone to oxidative metabolism (P450) than the electron-rich positions of larger rings.[1]
-
Vector: The azetidine angle (
) alters the exit vector of the substituent, potentially accessing novel binding pockets.[1]
-
The Role of the 2-Fluoro Group
The ortho-fluorine is not merely a decoration; it serves a specific functional purpose:
-
Metabolic Blocking: It protects the ortho-position from hydroxylation.[1]
-
Conformational Locking: Through the "gauche effect" and electrostatic repulsion with the sulfone oxygens, it restricts the rotation of the phenyl ring, pre-organizing the molecule for binding and reducing the entropy penalty.
Experimental Protocols
Protocol A: General N-Alkylation (Coupling to Core)
Use this protocol to attach the building block to an alkyl halide core.[1]
-
Dissolution: Dissolve 3-[(2-fluorophenyl)sulfonyl]azetidine HCl salt (1.0 equiv) in anhydrous acetonitrile.
-
Base Addition: Add
(3.0 equiv) and stir for 15 minutes at room temperature to liberate the free base. -
Coupling: Add the alkyl halide electrophile (1.1 equiv).
-
Optional: Add catalytic KI (0.1 equiv) if using alkyl chlorides.
-
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.
-
Workup: Filter off inorganic solids. Concentrate filtrate. Purify via preparative HPLC (Reverse phase, Water/ACN + 0.1% Formic Acid).
Protocol B: Reductive Amination
Use this protocol to attach the building block to an aldehyde core.
-
Imine Formation: Combine the azetidine building block (1.0 equiv) and the aldehyde (1.0 equiv) in DCE (Dichloroethane). Add TEA (1.5 equiv). Stir for 30 min.
-
Reduction: Add
(1.5 equiv). -
Reaction: Stir at RT for 16 hours.
-
Quench: Quench with saturated
. Extract with DCM.
Strategic SAR Logic (Visualization)
The following diagram details the Structure-Activity Relationship (SAR) logic when deploying this scaffold.
Figure 2: Pharmacophore dissection and resulting medicinal chemistry properties.[1]
References
-
Bull, J. A., et al. (2024).[2] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[3][4] Link[1]
-
BenchChem Application Notes. (2025). Synthesis of Functionalized Azetidines Using 3-((4-Bromophenyl)sulfonyl)azetidine. Link[1]
-
PubChem. (2025). Compound Summary: 3-(2-Fluorophenyl)azetidine hydrochloride.[1][5] Link[1]
-
Enamine Ltd. (2022). Azetidines as Building Blocks for Drug Discovery. Link
-
Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Literature. Link
Sources
- 1. 1706451-51-5|3-(2-Fluorobenzenesulfonyl)azetidine|BLD Pharm [bldpharm.com]
- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. PubChemLite - 3-(2-fluorophenyl)azetidine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Profile and LogP Determination of 3-[(2-Fluorophenyl)sulfonyl]azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the principle of "fail fast, fail cheap" has become a guiding tenet. The attrition of drug candidates in late-stage clinical trials due to suboptimal pharmacokinetic and pharmacodynamic properties represents a significant financial and temporal burden on the pharmaceutical industry. A substantial portion of these failures can be attributed to inadequate physicochemical properties of the candidate molecules.[1][2][3] Therefore, the early and accurate assessment of a compound's physicochemical profile is not merely a perfunctory step but a cornerstone of rational drug design and a critical determinant of a program's success.[4] This guide provides a comprehensive overview of the physicochemical properties, with a particular focus on the octanol-water partition coefficient (LogP), of the novel compound 3-[(2-Fluorophenyl)sulfonyl]azetidine. Due to the absence of extensive experimental data for this specific molecule, this guide will also emphasize the integral role of computational predictive models in furnishing foundational insights for early-stage research.
The Significance of Lipophilicity: A Deep Dive into the Octanol-Water Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug discovery. It is a key factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The most widely accepted measure of lipophilicity is the octanol-water partition coefficient, expressed as its logarithm, LogP.[6]
The LogP value is defined as the ratio of the concentration of a neutral compound in the octanol phase to its concentration in the aqueous phase at equilibrium.[5]
LogP = log10 ([solute]octanol / [solute]water)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). A LogP of zero denotes equal partitioning between the two phases.[5] The "Rule of Five," a widely recognized guideline for predicting the druglikeness of a molecule, posits that a LogP value of less than 5 is a favorable characteristic for oral bioavailability.[5][6]
Methodologies for LogP Determination: A Dichotomy of Experimental and Computational Approaches
The determination of LogP can be approached through two primary avenues: traditional experimental methods and increasingly sophisticated computational models. The choice of methodology is often dictated by the stage of the drug discovery process, the availability of the compound, and the desired throughput.
Experimental Determination of LogP
Experimental methods provide a direct measure of a compound's partitioning behavior and are considered the gold standard.[7]
-
The Shake-Flask Method: This classic and highly regarded technique involves dissolving the compound in a biphasic system of n-octanol and water, shaking the mixture until equilibrium is achieved, and then quantifying the concentration of the compound in each phase.[6][7] While it is lauded for its accuracy, the shake-flask method can be time-consuming and require a significant amount of the pure compound.[5][7]
-
High-Performance Liquid Chromatography (HPLC) Method: A faster, more high-throughput alternative to the shake-flask method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6] In this method, the retention time of a compound on a nonpolar stationary phase is correlated with the retention times of a series of reference compounds with known LogP values.[6] This allows for a rapid estimation of LogP with a smaller sample requirement.
Computational Prediction of LogP
In the early phases of drug discovery, where large numbers of virtual compounds are being evaluated, computational prediction of LogP is an indispensable tool.[6] These methods can be broadly categorized as follows:
-
Fragment-based methods: These approaches calculate LogP by summing the contributions of individual atoms or molecular fragments.[8]
-
Property-based methods: These techniques employ molecular descriptors and statistical models, such as machine learning algorithms, to predict LogP.[9]
Numerous software packages and online platforms, including SwissADME and ChemAxon, provide robust tools for the in silico prediction of LogP and other physicochemical properties.[3][4]
Physicochemical Profile of 3-[(2-Fluorophenyl)sulfonyl]azetidine
Given the novelty of 3-[(2-Fluorophenyl)sulfonyl]azetidine, extensive experimental data on its physicochemical properties are not yet publicly available. Therefore, we turn to validated in silico models to generate a predicted profile. The following table summarizes the predicted physicochemical properties for 3-[(2-Fluorophenyl)sulfonyl]azetidine (SMILES: C1C(S(=O)(=O)C2=CC=CC=C2F)NC1), as calculated by reputable online prediction tools.
| Property | Predicted Value | Prediction Tool |
| LogP | 1.15 | SwissADME (Consensus) |
| Aqueous Solubility (LogS) | -2.5 | SwissADME (ESOL) |
| pKa (most basic) | 7.8 | ChemAxon |
| Molecular Weight | 215.24 g/mol | SwissADME |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 3 | SwissADME |
| Number of Hydrogen Bond Donors | 1 | SwissADME |
| Number of Rotatable Bonds | 2 | SwissADME |
Note: These values are computationally predicted and should be confirmed by experimental methods.
The predicted LogP of 1.15 suggests that 3-[(2-Fluorophenyl)sulfonyl]azetidine is moderately lipophilic, a characteristic that is often favorable for oral drug absorption. The predicted aqueous solubility (LogS = -2.5) indicates that the compound is likely to be soluble in water. The predicted pKa of 7.8 suggests that the azetidine nitrogen is basic and will be protonated at physiological pH.
Experimental Protocols
The following are detailed, step-by-step protocols for the experimental determination of LogP.
Shake-Flask Method for LogP Determination
This protocol is adapted from established methodologies.[7][10][11]
Materials:
-
3-[(2-Fluorophenyl)sulfonyl]azetidine
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnels or appropriate vials
-
Mechanical shaker or vortex mixer
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 3-[(2-Fluorophenyl)sulfonyl]azetidine in either the aqueous or octanol phase. The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
Add equal volumes of the pre-saturated n-octanol and aqueous phases to a separatory funnel.
-
Add a known amount of the stock solution to the biphasic system.
-
Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process if an emulsion forms.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of 3-[(2-Fluorophenyl)sulfonyl]azetidine in each phase using a validated analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Water]).
-
Caption: Workflow for Shake-Flask LogP Determination.
HPLC Method for LogP Determination
This protocol is based on the principles of RP-HPLC for lipophilicity assessment.
Materials:
-
3-[(2-Fluorophenyl)sulfonyl]azetidine
-
A series of reference compounds with known LogP values
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)
-
Methanol or DMSO for sample dissolution
Procedure:
-
Preparation of Standards and Sample:
-
Prepare stock solutions of the reference compounds and 3-[(2-Fluorophenyl)sulfonyl]azetidine in a suitable solvent (e.g., methanol).
-
-
Chromatographic Analysis:
-
Set up an isocratic or gradient elution method on the HPLC system.
-
Inject the reference compounds and determine their retention times (tR).
-
Inject the 3-[(2-Fluorophenyl)sulfonyl]azetidine sample and determine its retention time.
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0.
-
Create a calibration curve by plotting the log(k) of the reference compounds against their known LogP values.
-
Determine the LogP of 3-[(2-Fluorophenyl)sulfonyl]azetidine by interpolating its log(k) value on the calibration curve.
-
Caption: Workflow for HPLC-based LogP Determination.
Conclusion
The physicochemical profile of a drug candidate is a critical determinant of its ultimate success. For novel compounds such as 3-[(2-Fluorophenyl)sulfonyl]azetidine, where experimental data may be sparse, in silico predictive models provide invaluable initial insights. The predicted moderately lipophilic nature and good aqueous solubility of this compound suggest a promising starting point for further investigation. This guide has provided a comprehensive overview of the theoretical underpinnings of LogP, practical methodologies for its determination, and a predicted physicochemical profile for 3-[(2-Fluorophenyl)sulfonyl]azetidine. The detailed experimental protocols and workflows serve as a practical resource for researchers embarking on the characterization of this and other novel chemical entities.
References
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711-715.
- Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Whittaker, M. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475-486.
- Kerns, E. H., & Di, L. (2008).
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
- Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354.
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
ChemAxon. (n.d.). LogP & LogD. Retrieved February 10, 2024, from [Link]
- Shityakov, S., & Förster, C. (2014). In silico predictive modeling of drug-likeness and ADMET properties. In Drug Design and Discovery (pp. 83-100). Humana Press, New York, NY.
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
- Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
-
Molinspiration. (n.d.). Calculation of Molecular Properties. Retrieved February 10, 2024, from [Link]
-
VCCLAB. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 10, 2024, from [Link]
-
Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]
- Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes.
- Liang, C., & Lian, H. (2015). Reversed-phase high performance liquid chromatography for the determination of n-octanol/water partition coefficient. Chinese Journal of Analytical Chemistry, 43(10), 1570-1576.
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Metabolic Stability of Fluorinated Azetidine Scaffolds: A Technical Guide
The following technical guide details the metabolic stability of fluorinated azetidine scaffolds, designed for researchers in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK).
Executive Summary
Azetidines have emerged as high-value saturated heterocycles in modern drug design, offering a rigid, low-molecular-weight alternative to larger rings like pyrrolidine and piperidine.[1] However, their application is frequently limited by metabolic instability driven by high ring strain (~25–27 kcal/mol) and susceptibility to oxidative ring opening.[1]
This guide analyzes how strategic fluorination—specifically 3-fluoro- and 3,3-difluoroazetidine motifs—modulates physicochemical properties (
Physicochemical Impact of Fluorination[2][3][4][5][6]
The introduction of fluorine into the azetidine core fundamentally alters the scaffold's electronic and steric profile. Understanding these shifts is a prerequisite for predicting metabolic behavior.[1]
Basicity and Lipophilicity Modulation
Fluorine is highly electronegative, exerting a strong inductive effect (
Table 1: Comparative Physicochemical Properties of Azetidine Scaffolds
| Scaffold | Structure | Approx. | LogP Trend | Metabolic Susceptibility |
| Azetidine | ~11.0 – 11.3 | Low (Polar) | High (N-oxidation, | |
| 3-Fluoroazetidine | ~8.5 – 9.5 | Moderate | Moderate (Blocks one | |
| 3,3-Difluoroazetidine | ~6.0 – 7.5 | High (Lipophilic) | Low Basicity; Blocks |
Note: Values are approximate and dependent on N-substituents. The
Conformational Bias (The "Pucker" Effect)
The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain.
-
3,3-Difluorination exacerbates this puckering due to the gauche effect and steric repulsion, potentially locking the molecule into a specific conformation that may either hinder or facilitate binding to metabolic enzymes (CYP450s).[1]
Metabolic Pathways and Mechanisms
Azetidines are cleared primarily through oxidative mechanisms, but their strained nature opens unique decomposition pathways not seen in larger rings.[1]
Primary Metabolic Vectors
-
N-Oxidation: Common in basic azetidines.[1] The lone pair on the nitrogen is attacked by Flavin-containing Monooxygenases (FMOs) or CYP450s.[1] Mitigation: Fluorination lowers the
, reducing the nucleophilicity of the nitrogen and suppressing N-oxide formation.[1] - -Carbon Oxidation (Endocyclic): CYP-mediated hydroxylation at the C2 or C4 position leads to an unstable carbinolamine intermediate, which spontaneously collapses to open the ring, forming an aldehyde/imine.[1]
-
Ring Opening (Strain-Release): The high ring strain makes azetidines susceptible to nucleophilic attack (e.g., by Glutathione/GSTs) even without prior oxidation, particularly if the nitrogen is activated (e.g., in strained spiro-cycles or sulfonamides).[1]
Pathway Visualization
The following diagram illustrates the divergence between stable clearance and ring-opening decomposition.
Caption: Metabolic fate of azetidines. Fluorination mitigates N-oxidation (via pKa reduction) and hinders C-oxidation, but ring strain remains a liability for GST attack.[1]
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of fluorinated azetidines, researchers must utilize assays that account for both oxidative (CYP) and non-oxidative (chemical/GST) instability.
Microsomal Stability Assay (Protocol)
This standard assay determines the Intrinsic Clearance (
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)[1]
-
Human Liver Microsomes (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
)[1] -
Test Compound (1 µM final conc., <0.1% DMSO)
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]
Workflow:
-
Pre-incubation: Mix Buffer + Microsomes (0.5 mg/mL final) + Test Compound. Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction (
). -
Sampling: Aliquot 50 µL at
min into 150 µL Stop Solution. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining intrinsic clearance (
Strategic Design Guidelines
When incorporating azetidines, data suggests a non-linear relationship between fluorination and stability.[1]
The "Lipophilicity Trap"
While 3,3-difluoroazetidine blocks metabolic sites, it significantly increases LogP compared to the parent azetidine.[1]
-
Case Study (GDC-8264): In the development of RIP1 inhibitors, the 3,3-difluoroazetidine analog showed improved cellular potency but surprisingly deteriorated microsomal stability compared to the 3-fluoro analog.[1]
-
Mechanism: The increased lipophilicity (LogD ~1.5 vs lower for parent) likely increased the compound's non-specific affinity for CYP enzymes, overriding the benefits of blocking the metabolic site.
Recommendations
-
Use 3-Fluoroazetidine when you need to lower
slightly (~9.[1]0) without drastically increasing lipophilicity.[1] It offers a balance of steric blocking and polarity.[1] -
Use 3,3-Difluoroazetidine when the nitrogen basicity is a toxicity liability (e.g., hERG inhibition) or to block rapid
-oxidation.[1] However, monitor closely as the lipophilicity penalty may require compensatory polar groups elsewhere.[1] -
Screen for Ring Opening: Always include a GSH-supplemented stability assay (without NADPH) to detect spontaneous or GST-mediated ring opening, a common failure mode for strained rings.[1]
References
-
Bhattarai, P., et al. (2026).[1] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2023).[1] Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal.[1][2] Link
-
Stephens, C. E., et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link
-
Pike, A., et al. (2019).[1] Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine. Drug Metabolism and Disposition.[1][3][4] Link
-
Hamilton, M., et al. (2025).[1] Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor. Journal of Medicinal Chemistry. Link
Sources
Literature review of 3-[(2-Fluorophenyl)sulfonyl]azetidine synthesis pathways
Topic: Literature Review of 3-[(2-Fluorophenyl)sulfonyl]azetidine Synthesis Pathways Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The azetidine ring system serves as a critical pharmacophore in modern medicinal chemistry, offering a rigid, low-molecular-weight scaffold that modulates lipophilicity and metabolic stability. Specifically, 3-[(2-Fluorophenyl)sulfonyl]azetidine represents a high-value intermediate where the 3-sulfonyl moiety acts as a potent electron-withdrawing group and a handle for further functionalization, while the ortho-fluorine atom on the aryl ring introduces specific conformational biases and metabolic resistance.
This guide analyzes the three most chemically distinct and reliable pathways for synthesizing this target. Unlike generic reviews, this document prioritizes causality (why a specific reagent is chosen) and process integrity (how to ensure the reaction works).
Core Retrosynthetic Analysis
The synthesis of 3-arylsulfonyl azetidines generally relies on the formation of the C(sp
-
Pathway A (The "Standard" Route): Nucleophilic displacement of a 3-iodo/mesyl azetidine by a thiophenol, followed by oxidation.
-
Pathway B (The "Convergent" Route): Direct displacement using an arylsulfinate salt.
-
Pathway C (The "Green/Catalytic" Route): Iron-catalyzed direct substitution of azetidin-3-ols.
Pathway A: Sulfide Displacement & Oxidation (The Industry Standard)
This is the most robust method found in literature for generating 3-functionalized azetidines. It separates the C–S bond formation from the oxidation state adjustment, allowing for easier purification of intermediates.
Phase 1: Nucleophilic Substitution ( )
The Challenge: Azetidines are strained rings. Nucleophilic attack at the 3-position is sterically encumbered compared to acyclic systems. ** The Solution:** Use of 1-Boc-3-iodoazetidine as the electrophile. The iodine provides a superior leaving group compared to mesylates for this specific scaffold, and the Boc group prevents amine polymerization.
Protocol:
-
Reagents: 1-Boc-3-iodoazetidine (1.0 equiv), 2-Fluorobenzenethiol (1.1 equiv),
(2.0 equiv). -
Solvent: DMF or Acetonitrile (anhydrous).
-
Conditions: 60°C, 4–12 hours.
Technical Insight: Cesium carbonate (
) is preferred over Sodium hydride (NaH) here. The "Cesium Effect" enhances the solubility of the thiolate anion in organic solvents, driving the reaction to completion without the harsh basicity that might degrade the strained ring.
Phase 2: Chemoselective Oxidation
The Challenge: Oxidizing the sulfide to the sulfone without forming N-oxides (if the amine were unprotected) or over-oxidizing other sensitive groups.
The Solution: Oxone® (Potassium peroxymonosulfate) or
Protocol (Green Chemistry Variant):
-
Reagents: Sulfide intermediate, Oxone® (2.5 equiv).
-
Solvent: MeOH:H
O (1:1). -
Conditions: Room temperature, 2–4 hours.
Phase 3: Deprotection
Protocol:
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Isolation: Concentration in vacuo to yield the hydrochloride or trifluoroacetate salt.
Pathway B: Direct Sulfinate Displacement (Convergent)
This pathway is more efficient in step count but relies on the nucleophilicity of the sulfinate anion, which is generally lower than that of a thiolate.
Mechanism: Direct
Protocol:
-
Reagents: 1-Boc-3-iodoazetidine (1.0 equiv), Sodium 2-fluorobenzenesulfinate (1.5 equiv).
-
Solvent: DMSO or DMF (polar aprotic is mandatory to solvate the cation).
-
Conditions: 80–100°C, 12–24 hours.
Critical Control Point: This reaction requires higher temperatures than Pathway A. Monitoring by LCMS is essential to ensure the azetidine ring does not undergo thermal ring-opening or polymerization at these temperatures.
Pathway C: Iron-Catalyzed Substitution of Azetidin-3-ols (Advanced)
A modern approach developed to avoid the use of unstable 3-iodoazetidines entirely, utilizing the stable and cheap 3-hydroxyazetidine precursor.
Mechanism: Lewis-acid catalyzed generation of a transient carbocation (or tight ion pair) at the 3-position, trapped by the thiol. Reference: J. Org.[1][2] Chem. 2019, 84, 9, 5943–5956.[2]
Protocol:
-
Reagents: 1-Cbz-3-hydroxyazetidine (1.0 equiv), 2-Fluorobenzenethiol (1.2 equiv),
(5–10 mol%). -
Solvent: Nitromethane or DCM.
-
Conditions: Room temperature.
Comparative Data Analysis
| Feature | Pathway A (Sulfide/Oxidation) | Pathway B (Sulfinate) | Pathway C (Fe-Catalyzed) |
| Step Count | 3 (Displace, Oxidize, Deprotect) | 2 (Displace, Deprotect) | 3 (Displace, Oxidize, Deprotect) |
| Overall Yield | High (~75-85%) | Moderate (~50-65%) | High (~80-90%) |
| Scalability | Excellent | Good | Excellent |
| Safety Profile | Moderate (Oxidants required) | High (No oxidants/thiols) | Moderate (Thiol stench) |
| Key Risk | Over-oxidation | Thermal degradation | Catalyst poisoning |
Visualization of Reaction Pathways
The following diagram illustrates the retrosynthetic logic and forward flow for the three described pathways.
Caption: Comparative workflow of S
Detailed Experimental Protocol (Pathway A)
Objective: Synthesis of tert-butyl 3-[(2-fluorophenyl)thio]azetidine-1-carboxylate (Sulfide Intermediate).
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Nitrogen (
). -
Solubilization: Dissolve 1-Boc-3-iodoazetidine (2.83 g, 10.0 mmol) in anhydrous DMF (20 mL).
-
Nucleophile Addition: Add 2-fluorobenzenethiol (1.41 g, 1.17 mL, 11.0 mmol) followed by Cesium Carbonate (
) (6.52 g, 20.0 mmol). -
Reaction: Heat the mixture to 60°C in an oil bath. Stir vigorously for 6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (
) should disappear, and a new spot ( ) should appear.
-
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine ( mL), dry over , filter, and concentrate. -
Purification: Flash column chromatography (0-20% EtOAc in Hexanes) yields the sulfide as a clear oil.
Objective: Oxidation to tert-butyl 3-[(2-fluorophenyl)sulfonyl]azetidine-1-carboxylate.
-
Setup: Dissolve the sulfide intermediate (10.0 mmol) in Methanol (50 mL) and Water (50 mL).
-
Oxidation: Add Oxone® (15.3 g, 25.0 mmol) in one portion. The slurry will turn white.
-
Reaction: Stir at room temperature for 4 hours.
-
Workup: Filter off the solid salts. Concentrate the filtrate to remove methanol. Extract the aqueous residue with DCM (
mL). -
Yield: Evaporation typically yields the sulfone as a white solid (>90% yield).
References
-
Preparation of 3-Aryl-3-Sulfanyl Azetidines
- Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkyl
- Source: Journal of Organic Chemistry (2019)
-
URL: [Link]
-
General Azetidine Synthesis (S
2 Displacement):- Title: Synthesis of 1,3-disubstituted azetidines via the alkyl
- Source: Journal of Organic Chemistry (2006)
-
URL: [Link]
-
Oxidation Methodologies (Green Chemistry)
- Title: Oxidation of sulfides to sulfones with Oxone®
- Source: Organic Chemistry Portal (Abstracts)
-
URL: [Link]
- Precursor Preparation (1-Boc-3-iodoazetidine)
Sources
Electronic & Steric Modulation: The 2-Fluorophenyl Group in Azetidine Reactivity
Executive Summary
The incorporation of a 2-fluorophenyl group onto an azetidine core is a high-value structural motif in modern medicinal chemistry (e.g., Cobimetinib, various GPCR ligands). This guide dissects the physicochemical perturbations introduced by the ortho-fluorine atom. Unlike simple phenyl analogs, the 2-fluorophenyl group induces a unique combination of inductive electron withdrawal , steric inhibition of resonance , and conformational locking . These factors dramatically alter the basicity (pKa), nucleophilicity, and metabolic stability of the azetidine nitrogen.
This guide provides a mechanistic analysis of these effects, supported by validated synthetic protocols and referenced data, to aid in the rational design of azetidine-based pharmacophores.
Part 1: The Electronic & Conformational Landscape
Inductive vs. Resonance Effects
The fluorine atom is the most electronegative element (Pauling scale 3.98), exerting a powerful inductive effect (
In the context of an
-
Dominant Effect: The
effect dominates the effect. The fluorine atom pulls electron density away from the phenyl ring, which in turn withdraws density from the azetidine nitrogen. -
Result: The nitrogen lone pair becomes less available for protonation or nucleophilic attack compared to a non-fluorinated
-phenyl azetidine.
The "Ortho-Effect" and Conformation
The position of the fluorine at the C2 (ortho) position is critical. It introduces a steric clash with the azetidine ring protons (specifically the C2/C4 protons of the azetidine).
-
Steric Inhibition of Resonance: To minimize steric repulsion between the ortho-fluorine and the azetidine ring, the molecule twists. The phenyl ring rotates out of coplanarity with the nitrogen lone pair.
-
Consequence: This "decoupling" prevents the nitrogen lone pair from fully conjugating with the phenyl
-system. While this normally increases basicity (by localizing the lone pair), the strong inductive withdrawal of the fluorine overrides this, resulting in a net decrease in basicity.[1]
Visualization of Electronic Vectors
The following diagram illustrates the competing electronic vectors and the resulting conformational twist.
Figure 1: Vector analysis of N-(2-fluorophenyl)azetidine. Note the dominant inductive withdrawal (Red) vs. inhibited resonance (Yellow).
Part 2: Impact on Reactivity
Basicity Modulation (pKa)
The basicity of the azetidine nitrogen is a proxy for its nucleophilicity in subsequent reactions (e.g., alkylation) and its protonation state at physiological pH.
| Compound | Approx.[1][2][3][4][5][6][7][8][9] pKa (Conjugate Acid) | Electronic Rationale |
| N-Phenyl Azetidine | ~4.6 - 4.8 | Baseline resonance delocalization into phenyl ring. |
| N-(2-Fluorophenyl) Azetidine | ~3.2 - 3.5 | Strong -I effect of F reduces electron density on N. |
| N-(4-Fluorophenyl) Azetidine | ~4.0 - 4.2 | -I effect is weaker due to distance; +R is more operative. |
Implication: The 2-fluorophenyl analog is significantly less basic. In synthetic steps requiring acid scavengers, weaker bases (e.g.,
Azetidine Ring Stability
Azetidines are prone to acid-catalyzed ring opening due to high ring strain (~26 kcal/mol).
-
Mechanism: Protonation of the nitrogen activates the C2/C4 carbons for nucleophilic attack.
-
2-F Effect: By lowering the pKa, the 2-fluorophenyl group makes the nitrogen harder to protonate. Consequently,
-(2-fluorophenyl)azetidines are more stable toward acid-catalyzed hydrolysis than their electron-rich alkyl counterparts.
Metabolic Stability
In drug discovery, the 2-F substituent is a classic "metabolic block."
-
Lipophilicity: Fluorine increases LogD, improving membrane permeability.
-
Oxidation Blocking: The electron-poor ring resists P450-mediated oxidation. The ortho-position is protected, and the general deactivation of the ring hinders oxidation at the para-position.
Part 3: Synthetic Protocols
The synthesis of
Protocol: Pd-Catalyzed C-N Cross-Coupling
Rationale: This protocol uses a biaryl phosphine ligand (BrettPhos or RuPhos) specifically designed to handle sterically hindered amines and ortho-substituted aryl halides.
Reagents:
-
Substrate: 1-Bromo-2-fluorobenzene (1.0 equiv)
-
Amine: Azetidine (free base or HCl salt*) (1.2 equiv)
-
Catalyst:
(1-2 mol%) -
Ligand: BrettPhos or RuPhos (2-4 mol%)
-
Base:
(Sodium tert-butoxide) (1.5 equiv) -
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with
, Ligand, and .-
Note: If using Azetidine
HCl, increase base to 2.5 equiv.
-
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).
-
Substrate Addition: Add 1-Bromo-2-fluorobenzene and Azetidine.
-
Reaction: Seal and heat to 80–100 °C for 4–12 hours.
-
Monitoring: Monitor by LCMS.[2] The product will show a distinct lower pKa/retention time shift compared to non-fluorinated standards.
-
-
Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). The 2-F group reduces polarity; the product often elutes earlier than the des-fluoro analog.
Synthetic Pathway Diagram
Figure 2: Buchwald-Hartwig cross-coupling workflow for sterically demanding ortho-fluoro substrates.
Part 4: References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Context: Foundational text on the inductive/resonance balance of fluorine and its impact on pKa and lipophilicity.
-
-
Mughal, H., & Szostak, M. (2021).[6] Recent advances in the synthesis and reactivity of azetidines.[4][6][10][11] Organic & Biomolecular Chemistry. Link
-
Context: Comprehensive review of azetidine ring strain and coupling strategies (Buchwald-Hartwig).
-
-
Lübert, A., et al. (2016). Conformational preferences of 2-fluoroaniline derivatives. Journal of Physical Chemistry A.
-
Context: Establishes the "twisted" conformation preference in ortho-fluoro anilines to minimize dipole repulsion.
-
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link
-
Context: Defines the ligand requirements (BrettPhos/RuPhos) for coupling sterically hindered ortho-substituted halides.
-
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
-
Context: Source for the comparative pKa values of aniline (4.6) vs. 2-fluoroaniline (3.2), serving as the baseline for the azetidine extrapolation.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-フルオロアニリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vaia.com [vaia.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
3-[(2-Fluorophenyl)sulfonyl]azetidine CAS number and molecular specifications
Technical Whitepaper: 3-[(2-Fluorophenyl)sulfonyl]azetidine CAS: 1706451-51-5 [1]
Part 1: Executive Summary & Strategic Utility
3-[(2-Fluorophenyl)sulfonyl]azetidine is a high-value heterocyclic scaffold used in modern medicinal chemistry.[1] It serves as a rigid, polar building block designed to modulate the physicochemical properties of drug candidates.
In the context of lead optimization, this moiety is frequently employed as a bioisostere for cyclic amines (like piperidines or pyrrolidines) or larger sulfone linkers. The azetidine ring introduces specific geometric constraints (pucker angle ~30°) that can orient the sulfonyl and phenyl groups into unique vectors for target binding, while simultaneously lowering lipophilicity (LogD) compared to its six-membered ring analogues.
Key Application Areas:
-
Fragment-Based Drug Discovery (FBDD): As a polar, low-molecular-weight fragment.[1]
-
GPCR Modulators: Specifically in antagonist design where the sulfone acts as a hydrogen bond acceptor.
-
Metabolic Stability: The four-membered ring is often more resistant to oxidative metabolism (P450) than flexible alkyl chains.[1]
Part 2: Technical Specifications
The following data characterizes the free base form of the compound. For formulation, the hydrochloride salt (CAS: 1803605-64-2) is often preferred due to enhanced crystallinity and water solubility.[1]
| Property | Specification |
| IUPAC Name | 3-[(2-Fluorophenyl)sulfonyl]azetidine |
| CAS Number (Free Base) | 1706451-51-5 |
| CAS Number (HCl Salt) | 1803605-64-2 |
| Molecular Formula | C₉H₁₀FNO₂S |
| Molecular Weight | 215.25 g/mol |
| Exact Mass | 215.0416 |
| SMILES | FC1=CC=CC=C1S(=O)(=O)C2CNC2 |
| LogP (Predicted) | ~0.8 – 1.2 (Low Lipophilicity) |
| PSA (Polar Surface Area) | ~54 Ų |
| H-Bond Donors / Acceptors | 1 / 3 |
Part 3: Synthesis & Manufacturing Protocol
The most robust route for synthesizing this scaffold involves a Convergent Nucleophilic Substitution followed by Oxidation . This protocol minimizes the risk of ring-opening polymerization, which is a common failure mode in azetidine chemistry.
Mechanism of Action (Chemical Synthesis)
-
Nucleophilic Displacement: The thiol anion of 2-fluorobenzenethiol acts as a soft nucleophile, displacing a leaving group (Mesylate or Iodide) at the 3-position of the N-protected azetidine.[1]
-
Chemoselective Oxidation: The sulfide is oxidized to the sulfone using a reagent that spares the nitrogen protecting group.
-
Acidolytic Deprotection: Removal of the Boc group yields the final secondary amine.
Step-by-Step Experimental Protocol
Precursors:
-
Reagent A:tert-Butyl 3-iodoazetidine-1-carboxylate (CAS: 254454-54-1)
-
Reagent B:2-Fluorobenzenethiol (CAS: 25550-14-5)
Step 1: Thioether Formation (S_N2 Reaction)
-
Dissolve Reagent B (1.1 equiv) in anhydrous DMF (0.2 M).
-
Add Cs₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to generate the thiolate anion.
-
Add Reagent A (1.0 equiv) dropwise.
-
Heat the mixture to 60°C for 4 hours. Note: Monitor by LCMS for disappearance of the iodide.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over MgSO₄ and concentrate.
Step 2: Oxidation to Sulfone
-
Dissolve the sulfide intermediate in a 1:1 mixture of DCM/Water.
-
Add Oxone® (potassium peroxymonosulfate) (2.5 equiv) in portions at 0°C.
-
Allow to warm to RT and stir vigorously for 12 hours.
-
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess oxidant.
-
Isolation: Extract with DCM, dry, and concentrate. The sulfone is typically a white solid.
Step 3: N-Boc Deprotection
-
Dissolve the sulfone in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane at 0°C.
-
Stir for 2 hours at RT.
-
Purification: Concentrate in vacuo. For the free base, redissolve in DCM and wash with saturated NaHCO₃. For the salt, triturate with diethyl ether.
Part 4: Visualization of Synthesis Workflow
The following diagram illustrates the critical pathway and decision points in the synthesis.
Figure 1: Synthetic workflow for the production of 3-[(2-Fluorophenyl)sulfonyl]azetidine from commercially available precursors.
Part 5: Structural Logic & SAR Implications
The selection of the 2-fluorophenyl isomer over the 3- or 4-fluoro isomers is rarely arbitrary.[1] The ortho-fluorine introduces specific electronic and steric effects:
-
Conformational Lock: The fluorine atom at the ortho position creates a steric clash with the sulfonyl oxygens, restricting the rotation of the phenyl ring. This reduces the entropic penalty upon binding to a protein target.
-
Metabolic Blocking: The C-2 position is a common site for metabolic oxidation.[1] Blocking this with fluorine extends the half-life (t1/2) of the molecule.[1]
-
Electronic Withdrawal: The fluorine inductively withdraws electron density from the phenyl ring, making the sulfone slightly more acidic and altering the pKa of the distant azetidine nitrogen (through-bond effect), which can influence membrane permeability.
Figure 2: Structure-Activity Relationship (SAR) logic for the 2-fluoro-sulfonyl-azetidine scaffold.
Part 6: Handling & Safety
-
Storage: Store the free base at -20°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation. The HCl salt is stable at 2-8°C.[1][3]
-
Hazards: As a secondary amine, it is a potential skin and eye irritant. The sulfone moiety is generally stable, but standard PPE (gloves, goggles) is mandatory.
-
Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water (unless protonated).
References
-
PubChem. (n.d.). 3-[(2-Fluorophenyl)sulfonyl]azetidine.[1] National Library of Medicine. Retrieved from [Link]
-
Moutet, J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation. Journal of Organic Chemistry. Retrieved from [Link]
-
Lowe, M. A., et al. (2010). Azetidines as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
Technical Guide: Applications of Sulfonyl-Functionalized Azetidines in Fragment-Based Drug Design
Executive Summary
This technical guide examines the strategic integration of sulfonyl-functionalized azetidines into Fragment-Based Drug Discovery (FBDD) workflows. Historically underutilized due to synthetic intractability, azetidines have emerged as critical high-
This guide focuses on two distinct mechanistic applications:
-
Covalent Fragment Screening: Utilizing azetidine sulfonyl fluorides (ASFs) as "beyond-cysteine" electrophiles via Sulfur-Fluoride Exchange (SuFEx).
-
Synthetic Hubs: Exploiting the unique defluorosulfonylation (deFS) pathway to access novel 3,3-disubstituted chemical space.
Part 1: The Azetidine Advantage in FBDD
Physicochemical Rationale
In fragment-based design, the "Rule of Three" (MW < 300, cLogP < 3, etc.) drives library construction. However, traditional libraries are often dominated by flat,
Table 1: Physicochemical Comparison of Nitrogen Heterocycles
| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on FBDD |
| Ring Strain (kcal/mol) | ~26 | ~6 | ~0 | High strain enables unique ring-opening/expansion chemistry. |
| pKa (Conj. Acid) | ~11.3 | ~11.3 | ~11.2 | High basicity; often requires modulation (e.g., sulfonylation) for permeability. |
| Vector Geometry | ~90° bond angles | ~109° bond angles | ~109° bond angles | Azetidine substituents exit at distinct angles, probing unique pocket sub-domains. |
| Lipophilicity ( | Baseline | +0.5 vs Azetidine | +1.0 vs Azetidine | Azetidine lowers logP, improving solubility and LE (Ligand Efficiency). |
The Sulfonyl Handle
Functionalizing the azetidine with a sulfonyl group (
-
Electronic Modulation: It attenuates the basicity of the ring nitrogen, improving membrane permeability and preventing non-specific protein binding driven by cation-pi interactions.
-
Mechanistic Versatility: It acts as a stable linker (sulfonamide) or a latent warhead (sulfonyl fluoride).
Part 2: Covalent Fragment Screening (SuFEx)
The integration of Sulfur-Fluoride Exchange (SuFEx) chemistry into FBDD allows for the screening of fragments that can covalently modify nucleophilic residues other than cysteine (e.g., Tyrosine, Lysine, Histidine, Serine). Azetidine Sulfonyl Fluorides (ASFs) are privileged scaffolds in this domain.
Mechanism of Action
Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are relatively stable in aqueous buffer but react specifically within the binding pocket of a protein where the local environment activates the S-F bond or the nucleophile.
Figure 1: The SuFEx reaction pathway for covalent protein modification using Azetidine Sulfonyl Fluorides.
Experimental Protocol: Synthesis of 3-Aryl-Azetidine Sulfonyl Fluorides
Reference Grounding: This protocol synthesizes a core ASF scaffold suitable for library generation.
Materials:
-
1-Boc-3-azetidinone
-
Aryl Grignard reagent (ArMgBr)
-
Sulfuryl fluoride (
) gas (Caution: Neurotoxin) or bench-stable surrogate (e.g., AISF). -
Trifluoroacetic acid (TFA).
Step-by-Step Methodology:
-
Grignard Addition:
-
Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF at -78°C under
. -
Dropwise add ArMgBr (1.2 equiv). Stir for 2 h, allowing warming to 0°C.
-
Quench with saturated
. Extract with EtOAc, dry ( ), and concentrate to yield the N-Boc-3-aryl-3-hydroxyazetidine.
-
-
Deprotection:
-
Dissolve intermediate in DCM/TFA (4:1). Stir at RT for 1 h.
-
Concentrate in vacuo to remove TFA. The resulting amine salt is used directly.
-
-
Sulfonyl Fluoride Installation (SuFEx Activation):
-
Suspend the amine salt in DCM with TEA (3.0 equiv).
-
Crucial Step: Introduce
gas (bubbled) or add AISF (Acetylaethesulfonyl fluoride) (1.2 equiv) at 0°C. -
Monitor by reaction by TLC/LCMS. The sulfamoyl fluoride (
) is stable.[2][3] -
Purification: Flash chromatography (Hexane/EtOAc). Note: ASFs are generally stable on silica.
-
Part 3: Synthetic Hubs via Defluorosulfonylation (deFS)[4][5][6][7]
Recent advances have revealed that certain 3-substituted ASFs can undergo a divergent pathway known as defluorosulfonylation (deFS) . Instead of acting as an electrophile at sulfur (SuFEx), the sulfonyl fluoride acts as a leaving group, generating a transient carbocation at the 3-position of the azetidine ring.
This is a powerful tool for generating 3,3-disubstituted azetidines , a motif difficult to access via traditional
Figure 2: The deFS pathway allows for the late-stage introduction of nucleophiles at the sterically congested 3-position.
Application in Library Expansion
Researchers can use the deFS pathway to "grow" fragments. By treating a core ASF fragment with a library of nucleophiles (amines, alcohols, phosphonates) under thermal conditions (60°C), the sulfonyl fluoride group is ejected, and the nucleophile is installed at the 3-position.
-
Key Insight: This allows the transformation of a covalent screening hit (the ASF) into a non-covalent, optimized lead (the 3,3-disubstituted azetidine) while retaining the core geometry.
Part 4: References
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Source: Journal of the American Chemical Society (2024) [Link][4][5]
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition (2014) [Link][2]
-
Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Source: ACS Chemical Biology (2023) [Link][6]
-
Azetidines as Bioisosteres in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (Review) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. otavachemicals.com [otavachemicals.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 3-[(2-Fluorophenyl)sulfonyl]azetidine
For correspondence:
Abstract
This comprehensive guide details a scalable and robust synthetic protocol for the preparation of 3-[(2-Fluorophenyl)sulfonyl]azetidine, a valuable building block for pharmaceutical and agrochemical research. The synthesis is strategically designed around the coupling of two key intermediates: a protected 3-hydroxyazetidine derivative and 2-fluorobenzenesulfonyl chloride. This document provides an in-depth analysis of the synthetic pathway, step-by-step experimental procedures, and critical process parameters to ensure high yield and purity on a laboratory and pilot-plant scale. The protocols herein are intended for researchers, chemists, and process development professionals in the life sciences industry.
Introduction: The Significance of Substituted Azetidines
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity. The incorporation of a sulfonyl group at the 3-position of the azetidine ring introduces a key vector for modulating biological activity and pharmacokinetic profiles. Specifically, the 2-fluorophenylsulfonyl moiety can engage in unique interactions with biological targets and enhance cell permeability. The development of a scalable and efficient synthesis for 3-[(2-Fluorophenyl)sulfonyl]azetidine is therefore a critical endeavor for enabling its broader application in drug discovery programs.
Retrosynthetic Analysis and Strategic Approach
A logical and scalable retrosynthetic analysis of the target molecule, 3-[(2-Fluorophenyl)sulfonyl]azetidine, points to two primary building blocks: a suitable 3-azetidinol precursor and 2-fluorobenzenesulfonyl chloride. To ensure scalability and minimize side reactions, a protecting group strategy for the azetidine nitrogen is highly recommended. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
The forward synthetic strategy will, therefore, encompass three key stages:
-
Synthesis of N-Boc-3-hydroxyazetidine: Preparation of the protected azetidine core.
-
Sulfonylation: O-sulfonylation of N-Boc-3-hydroxyazetidine with 2-fluorobenzenesulfonyl chloride.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Caption: Retrosynthetic analysis of 3-[(2-Fluorophenyl)sulfonyl]azetidine.
Synthesis of Key Intermediates
Synthesis of 3-Hydroxyazetidine Hydrochloride
Several synthetic routes to 3-hydroxyazetidine hydrochloride have been reported. A common and scalable method involves the cyclization of an amino alcohol precursor derived from benzylamine and epichlorohydrin.[1][2]
Synthesis of N-Boc-3-hydroxyazetidine
The protection of 3-hydroxyazetidine with a Boc group is a crucial step to prevent N-sulfonylation in the subsequent step. This can be achieved through the reaction of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]
Detailed Protocols for the Synthesis of 3-[(2-Fluorophenyl)sulfonyl]azetidine
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of DCM and water (1:1 v/v) at 0 °C, add sodium bicarbonate (2.5 eq) portion-wise.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude N-Boc-3-hydroxyazetidine.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-Boc-3-hydroxyazetidine as a white solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Sulfonylation of N-Boc-3-hydroxyazetidine
Materials:
-
N-Boc-3-hydroxyazetidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add a solution of 2-fluorobenzenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude N-Boc-3-[(2-Fluorophenyl)sulfonyl]azetidine by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >97% |
Protocol 3: Deprotection of N-Boc-3-[(2-Fluorophenyl)sulfonyl]azetidine
Materials:
-
N-Boc-3-[(2-Fluorophenyl)sulfonyl]azetidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-[(2-Fluorophenyl)sulfonyl]azetidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess acid and solvent.
-
Dissolve the residue in a minimal amount of DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
The product can be further purified by recrystallization or precipitation from a suitable solvent system (e.g., DCM/diethyl ether) to afford 3-[(2-Fluorophenyl)sulfonyl]azetidine as a solid. For milder deprotection conditions, oxalyl chloride in methanol can also be employed.[6][7][8]
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: 2-Fluorobenzenesulfonyl chloride is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.
-
Reaction Monitoring: Close monitoring of each reaction step by TLC or LC-MS is crucial for determining reaction completion and identifying any potential side products.
-
Purification: The polarity of the sulfonylated azetidines may require careful optimization of the mobile phase for effective chromatographic purification.
-
Deprotection: The choice of acid and reaction conditions for the Boc deprotection should be carefully considered to avoid any degradation of the final product.
Conclusion
The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis of 3-[(2-Fluorophenyl)sulfonyl]azetidine. By employing a protecting group strategy and optimizing reaction conditions, high yields and purity of the target compound can be consistently achieved. This guide serves as a valuable resource for researchers and chemists engaged in the synthesis of novel azetidine-based compounds for various applications in the life sciences.
References
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
2-Fluorobenzenesulfonyl chloride, 1 X 5 g (532711-5G). Alkali Scientific. Available at: [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]
-
Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters. Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones [organic-chemistry.org]
- 6. xray.uky.edu [xray.uky.edu]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the N-Functionalization of Azetidine with Sulfonyl Reagents
Abstract & Strategic Importance
In modern drug discovery, the azetidine ring has emerged as a superior bioisostere to larger saturated heterocycles (pyrrolidine, piperidine) and planar aromatics. Often referred to as the "Azetidine Spike," incorporating this four-membered ring can lower lipophilicity (LogD), improve metabolic stability, and rigidify pendant vectors without adding excessive molecular weight.
However, the functionalization of the azetidine nitrogen with sulfonyl groups (N-sulfonylation) presents a unique thermodynamic paradox. While the ring strain (~26 kcal/mol) drives reactivity, it also heightens the risk of catastrophic ring-opening polymerization (AROP) or hydrolysis under non-optimized conditions.
This guide details the reagents and protocols for generating N-sulfonyl azetidines, moving from classical Schotten-Baumann conditions to next-generation Sulfur-Fluoride Exchange (SuFEx) click chemistry.
Mechanistic Considerations
Understanding the reactivity profile of azetidine is prerequisite to successful synthesis. Unlike its five-membered analog (pyrrolidine), azetidine possesses a puckered conformation that exposes the nitrogen lone pair, increasing its nucleophilicity.
The Nucleophilicity-Strain Balance
The formation of the sulfonamide bond involves the attack of the azetidine nitrogen on the electrophilic sulfur center. The key challenge is managing the exotherm. The high nucleophilicity of azetidine leads to rapid reaction rates, but the heat generated can overcome the activation energy for ring-opening, leading to linear polymeric byproducts.
Figure 1: Mechanistic bifurcation between stable sulfonylation and ring-opening polymerization.
Reagent Class I: Sulfonyl Chlorides (Classical)
The most common reagents for N-functionalization are sulfonyl chlorides (
Base Selection Strategy
-
Tertiary Amines (TEA/DIPEA): Standard for non-hindered substrates. However, the hydrochloride salts formed can occasionally trigger acid-catalyzed ring opening if the reaction mixture becomes too concentrated.
-
Inorganic Bases (K₂CO₃/NaHCO₃): Preferred for biphasic systems (Schotten-Baumann conditions). These act as excellent buffers, neutralizing HCl immediately and preventing the pH from dropping to levels that threaten the azetidine ring.
-
Pyridine: Acts as both solvent and nucleophilic catalyst. Recommended for sluggish, electron-deficient sulfonyl chlorides.
Protocol A: Standard N-Sulfonylation (Biphasic)
Best for: Scale-up and preventing ring-opening via thermal management.
Reagents:
-
Azetidine hydrochloride (1.0 equiv)
-
Sulfonyl chloride (1.1 equiv)
-
Potassium Carbonate (
, 3.0 equiv) -
Solvent: DCM/Water (1:1 v/v) or EtOAc/Water
Step-by-Step:
-
Preparation: Dissolve
in water. Add the azetidine salt and stir until fully dissolved (free-basing in situ). -
Cooling: Add the organic solvent (DCM or EtOAc) and cool the biphasic mixture to 0°C. Critical: Cooling prevents the exotherm from triggering polymerization.
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of organic solvent. Add dropwise to the reaction mixture over 15–20 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain for azetidine consumption).
-
Workup: Separate phases. Wash organic layer with 10% citric acid (to remove unreacted azetidine), then brine. Dry over
.
Reagent Class II: Sulfonyl Fluorides (SuFEx / Next-Gen)
Sulfonyl fluorides (
The "Azetidine Sulfonyl Fluoride" (ASF) Duality
Recent literature (e.g., J. Am. Chem. Soc.[1][2] 2024) highlights a unique behavior in ASFs.[2] Depending on conditions, they can undergo:
-
SuFEx: Nucleophilic attack at Sulfur (forming Sulfonamides).[1][2]
-
deFS (Defluorosulfonylation): Loss of
and to generate a carbocation (forming 3-substituted azetidines).
To strictly functionalize the Nitrogen (SuFEx pathway), one must use specific catalysts that activate the S-F bond without triggering the elimination.
Protocol B: SuFEx-Mediated N-Functionalization
Best for: High-throughput screening (HTS) and attaching sensitive fluorophores or warheads.
Reagents:
-
Azetidine (free base, 1.0 equiv)
-
Aryl/Alkyl Sulfonyl Fluoride (1.2 equiv)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) (20 mol%)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step:
-
Mixture: Combine azetidine and sulfonyl fluoride in MeCN (0.2 M).
-
Activation: Add DBU. The reaction is often faster than sulfonyl chlorides and does not generate significant heat.
-
Incubation: Stir at RT for 1–2 hours.
-
Purification: Concentrate and purify directly via silica gel chromatography. (Note: Sulfonyl fluorides are stable on silica, unlike chlorides, making purification of starting materials easier if the reaction stalls).
Data Summary & Troubleshooting
Comparative Reagent Performance
| Parameter | Sulfonyl Chlorides ( | Sulfonyl Fluorides ( | Sulfamoyl Chlorides ( |
| Primary Utility | Standard Synthesis | Late-Stage / Click Chem | Urea Bioisosteres |
| Reactivity | High (Exothermic) | Latent (Needs Catalyst) | Moderate |
| Moisture Stability | Low (Hydrolyzes rapidly) | High (Stable in water) | Low |
| Risk of Ring Opening | Moderate (Thermal/Acidic) | Low | Low |
| Atom Economy | Good | Excellent | Good |
Troubleshooting Guide
Issue: Low Yield / Polymerization [3]
-
Diagnosis: AROP (Anionic Ring-Opening Polymerization).[4] This occurs if the reaction gets too hot or if the concentration of the deprotonated sulfonamide anion is too high in a polar aprotic solvent (like DMSO).
-
Solution: Switch to Protocol A (Biphasic). The water phase acts as a massive heat sink and buffers the pH. Keep concentration <0.1 M if using homogenous organic conditions.
Issue: Hydrolysis of Reagent
-
Diagnosis: Sulfonyl chloride converts to sulfonic acid before reacting with azetidine.
-
Solution: Ensure all glassware is oven-dried. If using Protocol A, ensure the organic addition is slow and the azetidine is in excess in the boundary layer. Switch to Sulfonyl Fluorides (Protocol B) if the R-group is precious.
References
-
SuFEx Chemistry & Azetidines
-
Ring Strain & Polymerization
-
General Azetidine Synthesis
-
SuFEx Click Chemistry Foundation
- Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
- Source: Angewandte Chemie Intern
-
URL:[Link]
Sources
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Cross-coupling reaction conditions using 3-[(2-Fluorophenyl)sulfonyl]azetidine
Executive Summary
3-[(2-Fluorophenyl)sulfonyl]azetidine is a high-value pharmacophore building block used to introduce the sulfonyl-azetidine motif—a metabolic bioisostere for piperidines and pyrrolidines. This moiety improves solubility and alters vector geometry in drug candidates. However, the electron-withdrawing nature of the sulfonyl group at the C3 position renders the azetidine nitrogen less nucleophilic than standard secondary amines, while the strained four-membered ring poses stability challenges under harsh Lewis acidic conditions.
This guide details optimized protocols for installing this fragment via Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 3-[(2-Fluorophenyl)sulfonyl]azetidine |
| Structure | Azetidine ring linked at C3 to a 2-fluorophenyl sulfone |
| Molecular Weight | ~215.24 g/mol (Free Base) |
| pKa (Conjugate Acid) | ~8.5–9.0 (Lower than typical azetidine ~11.0 due to sulfonyl EWG) |
| Common Forms | HCl Salt (Hygroscopic), TFA Salt |
| Stability | Stable at RT; avoid strong Lewis acids (e.g., |
Critical Pre-Step: Free-Basing the Salt
Most commercial supplies of this reagent are provided as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts to ensure stability.
-
Risk: Direct addition of the salt to a Palladium reaction consumes the stoichiometric base (e.g., NaOtBu) and generates halide ions that can poison the catalyst or alter the active species.
-
Protocol:
-
Dissolve the salt in minimal water/methanol (1:1).
-
Add saturated
or until pH > 10. -
Extract 3x with DCM or EtOAc.
-
Dry over
, filter, and concentrate immediately before use.
-
Alternative: If using the salt directly in the reaction, increase the base loading by 1.1 equivalents and allow 30 mins of stirring before adding the catalyst.
-
Method A: Buchwald-Hartwig Cross-Coupling
Best For: Unactivated aryl bromides, chlorides, and electron-rich aryl triflates.
Mechanistic Rationale
The sulfonyl group at C3 exerts an inductive electron-withdrawing effect, reducing the nucleophilicity of the azetidine nitrogen. Consequently, standard ligands (e.g., BINAP) often result in low yields or slow kinetics. Dialkylbiaryl phosphine ligands (Buchwald ligands) are required to facilitate the reductive elimination step and stabilize the Pd(0) species.
-
Ligand Selection:
-
RuPhos: The "Gold Standard" for secondary amines. It creates a highly active catalyst system that tolerates the steric bulk of the azetidine.
-
BrettPhos: Use if the coupling partner is a deactivated aryl chloride.
-
-
Base Selection:
- : Preferred for functional group tolerance (esters, nitriles).
-
NaOtBu: Preferred for unactivated substrates requiring higher basicity.
Standard Protocol (0.5 mmol Scale)
-
Reaction Setup:
-
In a glovebox or under Argon, charge a reaction vial with:
- (2.2 mg, 0.01 mmol, 2 mol%)
-
RuPhos (9.3 mg, 0.02 mmol, 4 mol%)
-
Pre-stir in 0.5 mL solvent for 1 min to form the active complex.
-
-
Substrate Addition:
-
Add Aryl Halide (0.50 mmol, 1.0 equiv).
-
Add 3-[(2-Fluorophenyl)sulfonyl]azetidine (0.60 mmol, 1.2 equiv).
-
Add
(325 mg, 1.0 mmol, 2.0 equiv).
-
-
Solvent & Heat:
-
Add anhydrous 1,4-Dioxane or Toluene (2.0 mL, 0.25 M concentration).
-
Seal and heat to 85–100°C for 12–16 hours.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite (eluting with EtOAc).
-
Concentrate and purify via flash chromatography (typically Hexane/EtOAc gradients).
-
Method B: Nucleophilic Aromatic Substitution ( )
Best For: Electron-deficient heteroaryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene).
Mechanistic Rationale
While the azetidine is less nucleophilic than piperidine, it is less sterically hindered. In polar aprotic solvents, it reacts readily with electrophilic partners without the need for transition metals.
Protocol (0.5 mmol Scale)
-
Setup:
-
Charge vial with Aryl Halide (0.50 mmol).
-
Add Azetidine Salt (0.55 mmol).
-
-
Base & Solvent:
-
Add DIPEA (Hunig’s Base) (2.5 equiv) or
(3.0 equiv). -
Add DMSO or NMP (1.5 mL). Note: DMF can be used but often leads to harder workup.
-
-
Reaction:
-
Heat to 80–120°C . Monitor by LCMS.
-
Note: If the partner has an ortho-fluorine, watch for competing displacement of the fluorine on the azetidine side chain (rare, but possible if the partner is an extremely strong nucleophile).
-
-
Workup:
-
Dilute with water. Extract with EtOAc.
-
Crucial: Wash organic layer 3x with water/brine to remove DMSO/NMP, which can streak on silica columns.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal coupling strategy based on the electrophile's properties.
Figure 1: Decision tree for coupling 3-[(2-Fluorophenyl)sulfonyl]azetidine based on electrophile electronics.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by salt counter-ion (HCl). | Ensure the azetidine is free-based or add extra base (NaOtBu) 30 min prior to catalyst addition. |
| Ring Opening | Reaction temperature too high (>110°C) or Lewis acidic species present. | Lower temp to 80°C; switch to |
| Protodehalogenation | Switch from alcohols to Toluene/Dioxane. Ensure anhydrous conditions. | |
| Dimerization | Homocoupling of aryl halide. | Degas solvents thoroughly (Oxygen promotes homocoupling). Reduce catalyst loading. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's guide to solving ADMET challenges. Journal of Medicinal Chemistry. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Chemical Reviews. Link
-
Lowe, M. A., et al. (2012). Synthesis and profiling of a diverse collection of azetidines. Bioorganic & Medicinal Chemistry Letters. Link
Sources
Application Note: Backbone Incorporation of 3-[(2-Fluorophenyl)sulfonyl]azetidine via Sub-Monomer SPPS
This Application Note is structured to address the specific synthetic challenge of incorporating the secondary amine 3-[(2-Fluorophenyl)sulfonyl]azetidine (CAS 1706451-51-5) into peptide backbones.
Because this molecule lacks a native carboxylic acid group, it cannot be used as a standard amino acid in Solid Phase Peptide Synthesis (SPPS).[1] Instead, it must be integrated via Sub-Monomer Peptoid Synthesis or Post-Synthetic Modification .[1] This guide details the protocols for converting this pharmacophore into a backbone-constrained N-substituted glycine surrogate.[1][2]
Executive Summary
The incorporation of azetidine rings into peptide backbones is a potent strategy for restricting conformational freedom, often inducing
To incorporate 3-FSA into a peptide backbone, we utilize a Sub-Monomer Peptoid approach .[1] This method avoids the difficult solution-phase synthesis of Fmoc-protected amino acid derivatives.[2] Instead, we build the residue directly on the resin in two steps: acylation with a haloacetic acid, followed by nucleophilic displacement with 3-FSA. This creates an N-substituted glycine (peptoid) unit where the azetidine moiety serves as a bulky, rigid side chain.[1]
Strategic Analysis & Mechanism
The integration relies on the Zuckermann Sub-Monomer method .[1] Unlike standard SPPS, which couples pre-made amino acids, this protocol constructs the residue in situ.[1]
-
Acylation: The N-terminus of the resin-bound peptide is acylated with bromoacetic acid.[1][2]
-
Displacement: The secondary amine of 3-FSA attacks the
-carbon of the bromoacetyl group via an S 2 mechanism.[1] -
Result: The formation of a tertiary amide backbone with the 3-FSA moiety attached to the nitrogen (an N-azetidinyl glycine).[1]
Why this approach?
-
Avoids Steric Hindrance: Coupling a pre-made N-substituted glycine (which is bulky) is often sluggish.[1][2] The sub-monomer approach uses a small electrophile (bromoacetate) first, followed by the amine.[1]
-
Atom Economy: Eliminates the need for Fmoc-protection/deprotection steps for this specific residue.[1][2]
-
Ring Stability: The mild basic conditions of the displacement step preserve the strained azetidine ring, which might otherwise open under harsh acidic or Lewis acid conditions.
Experimental Protocols
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Resin: Rink Amide ChemMatrix or Polystyrene (0.4–0.6 mmol/g loading).[1]
-
Reagent A (Acylation): Bromoacetic acid (0.6 M in DMF) + DIC (0.6 M in DMF).[1]
-
Reagent B (Displacement): 3-[(2-Fluorophenyl)sulfonyl]azetidine (1.0 M in DMSO/DMF 1:1).[2]
-
Solvents: DMF (Peptide grade), DCM, DMSO.[1]
Protocol A: The Sub-Monomer Incorporation Cycle
This protocol replaces a standard amino acid coupling cycle for the specific position where 3-FSA is required.[1][2]
| Step | Operation | Reagents | Time | Temp | Notes |
| 1 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5 min | RT | Remove Fmoc from previous AA. |
| 2 | Wash | DMF | 5 x 1 min | RT | Ensure complete removal of piperidine. |
| 3 | Acylation (Step 1) | Bromoacetic acid (10 eq) + DIC (10 eq) | 30 min | RT | Pre-activate for 2 min before adding to resin.[2] |
| 4 | Wash | DMF | 5 x 1 min | RT | Critical to remove unreacted bromoacetic acid.[1] |
| 5 | Displacement (Step 2) | 3-FSA (5–10 eq) in DMSO/DMF | 60–90 min | 35°C | Gentle heating accelerates S |
| 6 | Wash | DMF, then DCM | 5 x 1 min | RT | |
| 7 | Chloranil Test | 2% Chloranil in DMF | 5 min | RT | Verify secondary amine formation (Blue = Positive). |
Critical Technical Insight: The displacement step involves a secondary amine (the azetidine).[1] While primary amines displace bromide rapidly, the steric bulk of the sulfonyl group on the azetidine may slow the kinetics. We recommend using DMSO as a co-solvent to enhance the nucleophilicity of the amine and slight heating (35°C–40°C).[1]
Protocol B: Chain Elongation Post-Incorporation
After incorporating 3-FSA, the resin N-terminus is a tertiary amine (part of the azetidine ring system attached to the backbone). Coupling the next amino acid onto this sterically hindered amine is difficult.
-
Recommended Coupling Reagent: HATU or PyAOP (stronger activation).[1]
-
Conditions: Double coupling is mandatory.
-
Capping: Acetic anhydride capping after the coupling of the subsequent amino acid is crucial to terminate any unreacted sequences.[1]
Workflow Visualization
The following diagram illustrates the chemical logic flow from the precursor amine to the final peptide backbone integration.
Caption: Workflow for converting the 3-FSA secondary amine into a backbone element via Bromoacetylation and Displacement.
Alternative Strategy: N-Terminal Capping (Urea Linkage)[2]
If the goal is to place the 3-FSA moiety strictly at the N-terminus (not internal), a urea linkage is the most stable and chemically accessible method.
Mechanism: Activation of the peptide N-terminus with DSC (Disuccinimidyl carbonate) followed by reaction with 3-FSA.[2]
-
Activation: Add DSC (5 eq) and DIPEA (5 eq) in DMF. Shake for 45 mins.
-
Coupling: Wash resin with DCM (dry).[1] Add 3-FSA (3 eq) + DIPEA (3 eq) in DMF.[1][2] Shake overnight.
-
Cleavage: Standard TFA cleavage. The urea bond is stable to TFA.[1]
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Incomplete Displacement (Step 2) | Steric hindrance of the sulfonyl group.[2] | Increase temperature to 50°C; switch solvent to 100% DMSO; increase reaction time to 4h. |
| Low Yield of Next AA Coupling | The newly formed tertiary amine is unreactive.[1] | Use PyAOP/HOAt instead of HATU. Perform double coupling (2 x 2h). |
| Ring Opening | Nucleophilic attack on the azetidine ring.[1] | Avoid strong nucleophiles (like thiols) in subsequent deprotection cocktails if possible, though the sulfonyl group stabilizes the ring significantly. |
References
-
Azetidine Chemistry & Properties
-
Peptoid Sub-Monomer Synthesis (The Zuckermann Method)
-
Zuckermann, R. N., et al. "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society 114.26 (1992): 10646-10647.[2] (Foundational protocol adapted for this guide).
-
-
Azetidine in Peptide Constraints
-
Synthesis of Sulfonylazetidines
-
Flow-Based Peptide Synthesis & Modifications
Sources
- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1706451-51-5|3-(2-Fluorobenzenesulfonyl)azetidine|BLD Pharm [bldpharm.com]
- 3. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones [organic-chemistry.org]
Solvent selection for dissolving 3-[(2-Fluorophenyl)sulfonyl]azetidine
Executive Summary
This technical guide provides a validated framework for the solvent selection, dissolution, and handling of 3-[(2-Fluorophenyl)sulfonyl]azetidine (CAS: 1706451-51-5 for free base).[1][2] Due to the compound's specific structural features—a strained azetidine ring, a basic secondary amine, and a polar sulfonyl group—solvent choice is critical to prevent degradation (ring opening/condensation) and ensure accurate analytical quantification.
Core Recommendations:
-
Universal Stock Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for long-term storage and biological screening.[1][2]
-
Reaction Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred for synthetic manipulation.[1]
-
Critical Avoidance: Avoid acetone and aldehydes with the free base to prevent hemiaminal/imine formation at the secondary amine.
Structural Analysis & Physicochemical Profiling
To select the correct solvent, one must understand the intermolecular forces at play.[3]
| Feature | Chemical Implication | Solubility Impact |
| Azetidine Ring (NH) | Secondary amine ( | pH Dependent: Insoluble in water at neutral pH; highly soluble in acidic aqueous buffers (pH < 9).[1] |
| Sulfonyl Group ( | Strong Hydrogen Bond Acceptor (HBA); highly polar.[1] | Drives solubility in polar aprotic solvents (DMSO, DMF, DMAc). |
| 2-Fluorophenyl | Lipophilic aromatic moiety with dipole moment.[1][2] | Provides solubility in moderately polar organics (DCM, EtOAc, CHCl3). |
Expert Insight: The most common commercial form is the Hydrochloride Salt (HCl) . The salt form is soluble in water and methanol but insoluble in non-polar solvents like hexanes or ether. The Free Base is soluble in organic solvents (DCM, EtOAc) but poorly soluble in water. Always verify the salt form on the Certificate of Analysis (CoA) before dissolving.
Protocol: Systematic Solubility Screening
Do not rely on literature values alone. Batch-to-batch variation (particle size, polymorphs) affects dissolution kinetics.[1][2] Use this self-validating protocol to determine the "Practical Solubility Limit" (PSL).
Materials Required
-
Compound: 3-[(2-Fluorophenyl)sulfonyl]azetidine (approx 5 mg).[1][2]
-
Solvents: HPLC Grade (DMSO, MeOH, DCM, Water, 0.1M HCl).
-
Equipment: Vortex mixer, Sonicator (bath), Centrifuge.
Workflow Diagram (Graphviz)
Figure 1: Step-wise solubility determination workflow (Tiered Dilution Method).
Application-Specific Solvent Recommendations
Select the solvent based on the downstream application.[4] Mismatching solvent and application is a common source of experimental failure (e.g., DMSO in GC-MS, or Acetone with primary/secondary amines).[1]
Table 1: Solvent Selection Matrix
| Application | Recommended Solvent | Protocol Notes |
| Stock Solution (Storage) | DMSO (Anhydrous) | Conc: 10–50 mM.Why: High solubility, low volatility, prevents degradation.[1][2] Store at -20°C. |
| LC-MS / HPLC | Water:MeCN (1:1) + 0.1% Formic Acid | Conc: 1 µg/mL – 1 mg/mL.Why: Acid ensures the azetidine nitrogen is protonated ( |
| NMR Spectroscopy | DMSO- | Why: DMSO- |
| Synthetic Reactions | DCM, THF, DMF | Why: Aprotic solvents prevent interference with nucleophilic substitutions. Avoid protic solvents if using strong bases. |
| Biological Assays | DMSO (diluted) | Conc: Stock in 100% DMSO; dilute to <1% DMSO in media.Why: Cells tolerate <0.5-1% DMSO.[1][2] |
Troubleshooting & Stability (Self-Validating Systems)
Issue: "The compound won't dissolve in water."
-
Diagnosis: You likely have the Free Base form. The secondary amine is not ionized at neutral pH.
-
Validation Step: Add 1 drop of 1M HCl or Acetic Acid. If the solution clears immediately, the compound was the free base.
-
Correction: For aqueous assays, use a buffer with pH < 7.0 or pre-dissolve in DMSO before diluting into water.
Issue: "New impurity peaks appeared after 24 hours in Acetone/Methanol."
-
Diagnosis:
-
Acetone: The secondary amine of the azetidine can react with ketones to form an enamine or aminal (condensation reaction).
-
Methanol: Generally safe, but trace formaldehyde (impurity in poor quality MeOH) can methylate amines.
-
-
Correction: NEVER dissolve secondary amines in ketones (Acetone, MEK) for storage. Use Nitriles (MeCN) or Chlorinated solvents (DCM).[1]
Decision Logic for Salt vs. Free Base
Figure 2: Solubility behavior based on the chemical form (Salt vs. Free Base).[1][2]
Safety & Handling
-
Azetidine Reactivity: While sulfonyl-azetidines are more stable than simple azetidines due to the electron-withdrawing sulfonyl group, the ring is still strained.[1][2] Avoid heating >80°C in acidic media to prevent ring-opening hydrolysis.[1][2]
-
Toxicology: Treat as a potent bioactive.[1] Wear nitrile gloves and work in a fume hood.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. PubChem.[5] Accessed October 26, 2023. [Link][1][2]
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[1] [Link]
-
Sanofi. Solvent Selection Guide: A Step Toward More Sustainable Processes.[4] ACS Green Chemistry Institute. [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 3-[(2-Fluorophenyl)sulfonyl]azetidine Analogs
Executive Summary
This Application Note details a robust, microwave-assisted protocol for the synthesis of 3-[(2-Fluorophenyl)sulfonyl]azetidine , a high-value pharmacophore in medicinal chemistry. Azetidines serve as critical bioisosteres for gem-dimethyl groups and proline residues, improving metabolic stability and solubility in drug candidates. However, the introduction of sulfonyl groups onto the strained azetidine ring via conventional thermal heating is often plagued by long reaction times and ring-opening side reactions.
By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves:
-
Reaction Acceleration: Reduction of reaction times from hours (12–24 h) to minutes (10–20 min).
-
Enhanced Purity: Suppression of thermal degradation pathways common in strained ring systems.
-
Scalability: A validated workflow suitable for library generation and gram-scale synthesis.
Retrosynthetic Strategy & Mechanism
The synthesis is designed around a convergent two-step sequence:
-
Nucleophilic Substitution (
): Displacement of a leaving group on the azetidine ring by 2-fluorothiophenol. -
Chemo-selective Oxidation: Rapid conversion of the sulfide to the sulfone without over-oxidation of the azetidine nitrogen.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway for the synthesis of the target sulfone. The
Materials & Instrumentation
Required Reagents
| Reagent | Role | Purity/Grade |
| N-Boc-3-iodoazetidine | Starting Scaffold | >97% |
| 2-Fluorothiophenol | Nucleophile | >98% |
| Cesium Carbonate ( | Base | Anhydrous, Granular |
| m-CPBA (77%) | Oxidant | ACS Grade |
| DMF / DCM | Solvents | Anhydrous |
Instrumentation
-
Microwave Reactor: Single-mode cavity (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.
-
Vessels: 2–5 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.
-
Purification: Flash chromatography system (silica gel).
Experimental Protocols
Protocol A: Microwave-Assisted Thioether Formation ( )
Objective: Synthesize tert-butyl 3-[(2-fluorophenyl)thio]azetidine-1-carboxylate.
-
Preparation:
-
In a 5 mL microwave vial, dissolve N-Boc-3-iodoazetidine (1.0 equiv, 1.0 mmol, 283 mg) in anhydrous DMF (3.0 mL).
-
Add 2-fluorothiophenol (1.2 equiv, 1.2 mmol, 128 µL).
-
Add
(1.5 equiv, 1.5 mmol, 488 mg). -
Add a magnetic stir bar and seal the vial with a crimp cap.
-
-
Irradiation:
-
Pre-stirring: 30 seconds (to ensure homogeneity).
-
Temperature: 100 °C.
-
Time: 10 minutes.
-
Power: Dynamic (Max 150 W).
-
Absorption Level: High.
-
-
Workup:
-
Cool the vial to room temperature (RT) using the reactor's compressed air jet.
-
Dilute the mixture with EtOAc (20 mL) and wash with water (
) and brine ( ). -
Dry the organic layer over
, filter, and concentrate in vacuo.[1]
-
-
Validation:
-
Analyze crude via LC-MS. Expected Mass
(minus Boc group) or .
-
Protocol B: Rapid Microwave Oxidation to Sulfone
Objective: Synthesize tert-butyl 3-[(2-fluorophenyl)sulfonyl]azetidine-1-carboxylate.
-
Preparation:
-
Dissolve the crude thioether (from Protocol A) in
(4.0 mL) in a fresh 5 mL microwave vial. -
Add m-CPBA (2.5 equiv, 2.5 mmol). Note: Dissolve m-CPBA in a minimal amount of DCM before addition to prevent hot spots.
-
-
Irradiation:
-
Temperature: 60 °C.
-
Time: 5 minutes.
-
Pressure Limit: 15 bar (DCM builds pressure rapidly).
-
-
Workup:
-
Quench the reaction with saturated aqueous
(sodium thiosulfate) to destroy excess peroxide. -
Wash with saturated
( ) to remove m-chlorobenzoic acid byproduct. -
Dry over
and concentrate.
-
-
Purification:
-
Flash Column Chromatography: 0–40% EtOAc in Hexanes.
-
Yield: Typical isolated yields are 85–92% over two steps.
-
Experimental Workflow & Logic
The following diagram illustrates the decision-making process and physical workflow, ensuring the user understands why specific steps are taken (e.g., quenching peroxides).
Figure 2: Operational workflow. The iterative loop at the LC-MS check ensures complete conversion before workup, preventing mixed sulfide/sulfone fractions.
Results & Discussion
Comparison: Microwave vs. Conventional Heating
The microwave protocol demonstrates superior efficiency compared to traditional oil bath reflux methods.
| Parameter | Conventional Method (Reflux) | Microwave Protocol (This Work) | Improvement Factor |
| Reaction Time (Step 1) | 12 Hours (80°C) | 10 Minutes (100°C) | 72x Faster |
| Reaction Time (Step 2) | 4 Hours (RT) | 5 Minutes (60°C) | 48x Faster |
| Overall Yield | 65% | 89% | +24% |
| Impurity Profile | Ring-opening observed (5-10%) | <1% Ring-opening | High Purity |
Troubleshooting Guide
-
Issue: Ring Opening.
-
Cause: Excessive temperature (>120°C) or highly acidic conditions during oxidation.
-
Solution: Adhere strictly to 100°C for substitution and buffer the oxidation step if using non-DCM solvents.
-
-
Issue: Incomplete Oxidation (Sulfoxide formation).
-
Cause: Insufficient oxidant or low microwave absorption.
-
Solution: Increase m-CPBA to 3.0 equiv or extend hold time by 2 minutes.
-
References
-
Microwave-Assisted Synthesis of Azetidines: Burkett, B. A., et al. "Microwave-assisted synthesis of azetidines in aqueous media."[2] ResearchGate.
-
General Oxidation Protocols: Ju, Y., Kumar, D., & Varma, R. S. "Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium." Journal of Organic Chemistry, 2006, 71, 6697-6700.[3]
-
Azetidine Sulfonyl Fluorides in Drug Discovery: "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." ChemRxiv, 2024.[4]
-
Azetidine Scaffolds in Medicinal Chemistry: "Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents." MDPI, 2020.
-
Microwave Oxidation Methodology: "Sulfone synthesis by oxidation - Organic Chemistry Portal."
Sources
Handling and storage safety protocols for fluorinated sulfonyl azetidines
Application Note: Safe Handling, Storage, and Reactivity Protocols for Fluorinated Sulfonyl Azetidines (ASFs)
Introduction: The Dual-Reactivity Paradigm
Fluorinated sulfonyl azetidines (ASFs) represent a distinct class of "Click" chemistry reagents, merging the strain-release properties of the azetidine ring with the sulfur(VI) fluoride exchange (SuFEx) capability pioneered by Sharpless et al. Unlike standard aryl sulfonyl fluorides, ASFs possess a dual-electrophilic nature :
-
SuFEx Reactivity: The sulfonyl fluoride (
) group acts as a latent electrophile, stable to hydrolysis but reactive toward nucleophiles (e.g., Tyrosine, Lysine) under specific activation. -
Strain-Release/Carbocation Formation: Recent studies indicate that ASFs can undergo defluorosulfonylation (deFS) upon mild thermal activation (~60°C), ejecting
and fluoride to generate highly reactive azetidinium carbocations.
This application note defines the safety protocols required to manage these risks in drug discovery and proteomic workflows.
Hazard Identification & Mechanism
Risk Level: High (Potent Electrophile / Covalent Modifier)
| Hazard Category | Specific Risk | Mechanism of Action |
| Thermal Instability | Explosive Decomp / Gas Release | At temperatures >50–60°C, ASFs may undergo unimolecular decomposition (deFS), releasing |
| Biological Toxicity | Irreversible Inhibition | Designed to covalently modify proteins.[1] Inhalation or skin contact may result in permanent sensitization or enzyme inhibition. |
| Chemical Stability | Acid-Catalyzed Ring Opening | The azetidine ring is strained.[2] Trace acids can protonate the nitrogen, triggering ring opening and uncontrolled alkylation. |
| Hydrolysis | HF Generation | While kinetically stable, eventual hydrolysis releases HF, posing a contact hazard and potential for glass etching over long storage. |
Storage Protocols: The "Cold & Inert" Standard
To prevent premature degradation and "deFS" activation, strict adherence to the Cold & Inert protocol is required.
Environmental Conditions
-
Temperature: Store at -20°C or lower.
-
Why: ASFs have a thermal activation barrier.[3] Room temperature storage significantly increases the rate of spontaneous defluorosulfonylation and ring opening.
-
-
Atmosphere: Store under Argon or Nitrogen .
-
Why: Moisture can initiate slow hydrolysis, generating HF, which autocatalytically degrades the azetidine ring.
-
-
Light: Protect from light (Amber vials).
Container Selection
-
Primary: Polypropylene (PP) or High-Density Polyethylene (HDPE) screw-cap vials.
-
Why: Fluoride ions (if generated via decomposition) will etch borosilicate glass. Plastic prevents container failure.
-
-
Secondary: Sealed desiccator or secondary containment jar with desiccant packs.
Operational Handling Protocols
Engineering Controls
-
Fume Hood: All weighing, solubilization, and reaction setup must occur inside a certified chemical fume hood.
-
Blast Shield: If heating >40°C is required (e.g., for specific deFS reactions), use a blast shield due to potential rapid gas evolution (
).
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Long-cuff Nitrile or Neoprene (minimum 5 mil).
-
Why: Small molecule electrophiles can permeate standard gloves.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Solubilization & Reaction Setup
-
Solvent Choice: Use anhydrous, aprotic solvents (Acetonitrile, DMSO, DMF).
-
Avoid: Protic solvents (MeOH, Water) for stock solutions to prevent solvolysis.[2]
-
-
Dissolution: Dissolve the solid at 0°C (ice bath) to mitigate exotherms.
-
Activation: If using ASFs for SuFEx (S-F exchange), add the catalyst (e.g., DBU, BEMP) last, dropwise, at 0°C.
Emergency Response & Quenching
Principle: Destroy the electrophilic core (both the
Validated Quench Solution
-
Composition: 0.5 M NaOH + 10% Glycine (or Benzylamine) in 1:1 Water/Methanol.
-
Mechanism:
-
Base (NaOH): Hydrolyzes the sulfonyl fluoride to the inert sulfonate (
). -
Amine (Glycine): Acts as a "sacrificial nucleophile" to trap any generated carbocations or ring-opened species.
-
Spill Cleanup Workflow
-
Isolate: Evacuate immediate area.
-
Cover: Cover spill with an absorbent pad soaked in the Quench Solution .
-
Wait: Allow to react for 30 minutes.
-
Disposal: Treat as hazardous chemical waste (P-list equivalent).
Visualized Workflows
Figure 1: Thermal Stability & Reactivity Pathways
This diagram illustrates the divergent reactivity of ASFs based on temperature, guiding the researcher to avoid unintended "deFS" decomposition.
Caption: Figure 1. Divergent reaction pathways of ASFs. Storage at low temperature prevents the high-energy thermal decomposition (Red path) while preserving the reagent for controlled SuFEx chemistry (Yellow path).
Figure 2: Safe Handling Decision Tree
Follow this logic flow to ensure safety during experimental setup.
Caption: Figure 2. Operational decision tree for minimizing risks associated with thermal decomposition and hydrolytic instability.
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]
-
Powell, D. A., et al. (2024). "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society, 146. [Link]
-
Narayanan, A., & Jones, L. H. (2015).[4] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2650–2659.[4] [Link]
Sources
Optimization of nucleophilic substitution on 3-[(2-Fluorophenyl)sulfonyl]azetidine
Application Note: Optimization of Diversification on 3-[(2-Fluorophenyl)sulfonyl]azetidine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The 3-[(2-Fluorophenyl)sulfonyl]azetidine scaffold represents a high-value intermediate in drug discovery, particularly for GPCR and ion channel targets where the azetidine ring offers reduced lipophilicity (
The core chemical challenge and opportunity lie in the 2-fluorophenyl sulfonyl moiety . The sulfonyl group (
Critical Consideration: If the azetidine nitrogen is unprotected (secondary amine), it can act as a competing nucleophile, leading to polymerization. This protocol assumes the use of
Mechanistic Insight: The "Ortho-Effect"
Understanding the causality of the reaction is essential for troubleshooting. The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the carbon bearing the fluorine. This step is rate-determining.[1] The ortho-sulfonyl group stabilizes the resulting negative charge on the ring (Meisenheimer complex) via inductive (
) and mesomeric ( ) effects. -
Elimination: Fluoride (
) is ejected. Unlike electrophilic aromatic substitution, fluorine is the best leaving group for because its high electronegativity makes the C-F carbon more electrophilic, accelerating the initial attack.
Diagram 1: Reaction Mechanism & Transition State
Caption: The sulfonyl group stabilizes the anionic Meisenheimer complex, facilitating the displacement of the electronegative fluorine atom.
Optimization Parameters
To achieve
Solvent Selection
Polar aprotic solvents are required to solvate the cation of the base, leaving the nucleophilic anion "naked" and reactive.
| Solvent | Dielectric Constant ( | Suitability | Notes |
| DMSO | 46.7 | Excellent | Standard for library synthesis. High solubility, accelerates |
| DMF | 36.7 | Good | Good alternative to DMSO. Easier to remove during workup. |
| NMP | 32.2 | Good | High thermal stability. Use for difficult substrates requiring |
| MeCN | 37.5 | Moderate | Lower boiling point limits high-temp reactions. Good for cleaner workups. |
| Ethanol | 24.5 | Poor | Protic solvents solvate the nucleophile (H-bonding), significantly reducing reactivity. |
Base Selection
The base acts as a proton scavenger (for neutral nucleophiles like amines) or generates the active anion (for phenols/thiols).
-
For Aliphatic Amines: Organic bases like DIPEA (Hünig's base) or TEA (2-3 equivalents) are preferred to maintain homogeneity.
-
For Phenols/Thiols: Inorganic bases like
or are essential to generate the phenoxide/thiolate. Cesium is preferred for lower reactivity nucleophiles due to the "Cesium Effect" (increased solubility in organic solvents).
Temperature & Stoichiometry
-
Standard:
for 4-16 hours. -
Microwave:
for 10-30 minutes (excellent for sluggish anilines). -
Stoichiometry: Use 1.2 to 1.5 equivalents of nucleophile to drive the reaction to completion.
Validated Protocol: High-Throughput Library Synthesis
This protocol is optimized for a 96-well block format but scales linearly to round-bottom flasks.
Reagents:
-
Substrate:
-Boc-3-[(2-fluorophenyl)sulfonyl]azetidine (0.1 M in DMSO). -
Nucleophiles: Diverse amines/phenols (0.5 M in DMSO).
-
Base: DIPEA (neat) or
(solid).
Workflow Diagram
Caption: Step-by-step decision tree for parallel synthesis optimization.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the
-Boc-azetidine sulfone (100 mg, 0.32 mmol) in anhydrous DMSO (3.2 mL). -
Dispensing: Aliquot 320
(10 mg substrate) into reaction vials. -
Nucleophile Addition: Add 1.5 equivalents of the desired amine or phenol.
-
Note: If using amine HCl salts, add an extra equivalent of base.
-
-
Base Addition:
-
Amines: Add 3.0 eq DIPEA (
). -
Phenols: Add 3.0 eq
(30 mg).
-
-
Reaction: Seal vials and heat to
for 12 hours with agitation. -
Workup (Analytical): Take a
aliquot, dilute with MeCN, and analyze by LCMS.-
Success Criteria: Disappearance of parent mass (
) and appearance of product mass ( ).
-
-
Purification: For library scale, direct injection onto prep-HPLC (Reverse Phase C18, Water/MeCN + 0.1% Formic Acid) is recommended to remove DMSO and excess salts.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is sterically hindered or poor nucleophilicity (e.g., aniline). | Increase temp to |
| Hydrolysis (Phenol byproduct) | Wet solvent or hygroscopic base. | Use anhydrous DMSO/DMF. Store |
| Azetidine Ring Opening | Highly nucleophilic attack on the ring strain (rare with sulfonyl stabilization but possible). | Lower temperature to |
| Precipitation | Product insolubility. | Dilute reaction mixture with MeOH/DCM before transfer. |
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link
-
-
Azetidines in Medicinal Chemistry
- Use of Cesium Carbonate in Organic Synthesis: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Praktische Chemie.
-
Superbase C
:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of 3-[(2-Fluorophenyl)sulfonyl]azetidine in aqueous media
Status: Operational Operator: Senior Application Scientist Subject: 3-[(2-Fluorophenyl)sulfonyl]azetidine (CAS: Analogous to 1203798-80-4 class) Context: Aqueous Media & Biological Assay Formulation[1][2]
Executive Summary: The Physicochemical "Personality"
Before troubleshooting, you must understand why this molecule behaves poorly in water. 3-[(2-Fluorophenyl)sulfonyl]azetidine possesses a distinct "push-pull" architecture:
-
The Solubilizing Handle (Azetidine): This 4-membered ring contains a secondary amine.[1][2] It is a strong base (typically pKa ~9.0–10.5 for the ring nitrogen).[1][2] In acidic media (pH < 7), it protonates, becoming a soluble cation. In neutral/basic media (pH > 8), it exists as a neutral, lipophilic free base.
-
The Lipophilic Anchor (Fluorophenyl-sulfonyl): The sulfonyl group is polar but non-ionizable.[1][2] The fluorophenyl ring is highly lipophilic and promotes crystal lattice energy (stacking), driving precipitation.[2]
The Root Cause of Failure: Most solubility issues arise from using the Free Base form in neutral buffers (like PBS pH 7.4), where the molecule is largely uncharged and driven to aggregate by the hydrophobic effect.
Module 1: Diagnostic & Decision Matrix
Use this decision tree to select the correct solubilization strategy based on your application.
Figure 1: Strategic workflow for selecting the optimal formulation vehicle based on concentration requirements and pH constraints.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: The "Crash Out" in Cell Culture Media
User Report: "I prepared a 10 mM stock in DMSO. When I dilute it 1:1000 into DMEM (media) + 10% FBS, the solution turns cloudy immediately."
Diagnosis: This is "Dielectric Shock."[1][2] You are moving the compound from DMSO (dielectric constant
Corrective Protocol:
-
Use an Intermediate Dilution Step:
-
Check the Form: Ensure you are using the Hydrochloride (HCl) salt , not the free base.[2] If you have the free base, add 1 equivalent of HCl to your DMSO stock.
Scenario B: In Vivo Dosing (IP/PO) Formulation
User Report: "I need to dose mice at 30 mg/kg. The compound precipitates in saline."
Diagnosis: Saline (pH ~5.5–7.[1]0) does not provide enough buffering capacity to keep the azetidine protonated at high concentrations.[1]
Corrective Protocol (The "Golden Standard"): Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[1][2] The hydrophobic fluorophenyl ring will nest inside the cyclodextrin cavity, while the hydrophilic exterior keeps it soluble.
Step-by-Step Formulation:
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Acetate Buffer (pH 4.5).[1][2] Note: The slightly acidic pH is critical to assist protonation.
-
Compound Addition: Add the compound powder to the vehicle.
-
Sonication: Sonicate at 40°C for 20 minutes.
-
Adjustment: If not clear, add 1M NaOH dropwise very slowly to adjust pH to 5.5 (do not exceed pH 6.0).
-
Filtration: Filter sterilize (0.22 µm).
Scenario C: Erratic IC50 Results in Enzymatic Assays
User Report: "My IC50 curve is flat, or I see inhibition at random concentrations."
Diagnosis: This is likely Micro-Precipitation .[1][2] The compound forms colloidal aggregates that scatter light or sequester the enzyme, leading to false positives/negatives (Pan-Assay Interference Compounds - PAINS behavior).[2]
Validation Experiment: Run a Dynamic Light Scattering (DLS) scan of your assay buffer with the compound at 10 µM.[1][2]
-
Result: If you see particle sizes > 100 nm, you have precipitation.[2]
-
Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1][2] This surfactant concentration is usually below the critical micelle concentration (CMC) but sufficient to prevent aggregation.[1]
Module 3: Quantitative Data & Reference Tables[1][2]
Table 1: Solubility Profile by Solvent System
Estimated values based on structural analogs (Aryl-sulfonyl-azetidines).
| Solvent System | Solubility (mg/mL) | Notes |
| Water (pH 7.0) | < 0.1 mg/mL | Practically insoluble (Free Base).[1][2] |
| Water (pH 2.0) | > 10 mg/mL | Highly soluble (Protonated Cation).[1][2] |
| DMSO | > 50 mg/mL | Standard stock solvent.[1][2] Hygroscopic. |
| PEG 400 | ~ 15 mg/mL | Good cosolvent; viscous. |
| 20% HP-β-CD | ~ 5–8 mg/mL | Best for in vivo (low toxicity).[1][2] |
| Corn Oil | < 1 mg/mL | Poor.[1][2] Sulfonyl group is too polar for pure lipids.[1][2] |
Table 2: Recommended Storage Conditions
| Form | Condition | Shelf Life |
| Solid (HCl Salt) | -20°C, Desiccated | 2 Years |
| Solid (Free Base) | -20°C, Dark | 1 Year (Oxidation risk) |
| DMSO Stock (10mM) | -80°C | 6 Months (Freeze/Thaw degrades) |
Module 4: The Mechanism of Stabilization
Understanding the interaction between the azetidine and the solvent is crucial for troubleshooting.[1]
Figure 2: Dual-mode solubilization mechanism.[1][2] Pathway Top: Charge-assisted solubility via pH control.[1][2] Pathway Bottom: Steric shielding via encapsulation.[1]
References
-
Lowe, D. (2024).[1][2] In the Pipeline: Solubility and the Medicinal Chemist. Science Translational Medicine. [Link] (General principles of drug solubility).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] [Link] (Cosolvent and surfactant protocols).[1][2]
-
Wuitschik, G., et al. (2010).[2] Oxetanes and Azetidines as Carreira-Spacers in Drug Discovery. Journal of Medicinal Chemistry, 53(8), 3227–3246.[3] [Link] (Specific physicochemical properties of the azetidine scaffold).
-
Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link] (Protocols for HP-β-CD formulation).[1][2]
-
Di, L., & Kerns, E. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Authoritative text on kinetic vs. thermodynamic solubility).
Sources
Technical Support Center: Preventing Azetidine Ring Opening During Sulfonylation
Case ID: AZT-SO2-PROTECT Status: Active Priority: Critical (Irreversible Scaffold Degradation)
Executive Summary: The Strain-Stability Paradox
Welcome to the Technical Support Center. You are likely here because your azetidine sulfonylation yielded a complex mixture, a chlorinated linear amine, or polymerized material instead of the desired N-sulfonyl azetidine.
The Core Issue: Azetidine possesses significant ring strain (~25.4 kcal/mol), placing it between the highly reactive aziridine and the stable pyrrolidine.[1] While N-sulfonyl azetidines are generally stable pharmacophores (e.g., Cobimetinib), the reaction pathway to create them generates hazardous conditions for the ring.
The Failure Mode: The sulfonylation reaction produces Hydrochloric Acid (HCl) as a byproduct. If this proton is not scavenged immediately, it protonates the azetidine nitrogen. The protonated azetidinium ion is highly electrophilic and susceptible to ring-opening attack by the chloride counter-ion (or other nucleophiles), leading to linear byproducts.
Mechanistic Diagnostics (The "Why")
To prevent failure, you must understand the competition between Functionalization and Decomposition .
The Danger Zone: Acid-Mediated Ring Opening
During the addition of sulfonyl chloride (
-
Path A (Desired): The base neutralizes HCl immediately. The azetidine attacks the sulfur, forming the stable sulfonamide.
-
Path B (Failure): Localized acidic pockets form due to poor mixing or insufficient base. The azetidine nitrogen becomes protonated (
). The chloride ion ( ) attacks the -carbon, snapping the ring open to form a linear -chloro-sulfonamide.
Visualizing the Pathway
Figure 1: Mechanistic divergence in azetidine sulfonylation. Path B must be suppressed via protocol controls.
Optimized Protocol (The "How")
Do not rely on standard "amine sulfonylation" procedures. Azetidines require specific modifications to manage the exotherm and acid generation.
Critical Parameters
| Parameter | Standard Amine Protocol | Required Azetidine Protocol | Reasoning |
| Base Stoichiometry | 1.1 – 1.5 eq | 2.5 – 3.0 eq | Excess base ensures no transient protonation occurs. |
| Base Type | Pyridine / TEA | DIPEA or K₂CO₃ (Biphasic) | DIPEA is non-nucleophilic (prevents base attacking ring). Inorganic bases in biphasic systems trap acid in the aqueous layer. |
| Temperature | Room Temp (RT) | 0°C to -10°C | Controls the exotherm; ring opening has a higher activation energy than sulfonylation. |
| Addition Rate | Bolus / Fast | Dropwise / Slow | Prevents "hotspots" of HCl generation. |
| Solvent | DCM / DMF | DCM or THF/Water | DCM is standard, but biphasic (Schotten-Baumann) is safer for acid removal. |
Step-by-Step SOP: The "Cold-Scavenge" Method
Reagents:
-
Azetidine substrate (1.0 eq)
-
Sulfonyl Chloride (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DCM (0.1 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with Azetidine and DIPEA in Anhydrous DCM under Nitrogen/Argon.
-
Thermal Control: Cool the mixture to 0°C using an ice bath. Allow to equilibrate for 10 minutes.
-
Reagent Addition: Dissolve the Sulfonyl Chloride in a small volume of DCM. Add this solution dropwise to the reaction over 15–20 minutes.
-
Checkpoint: Monitor internal temperature. Do not allow it to rise >5°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if TLC/LCMS shows incomplete conversion.
-
Quench: Quench with saturated NaHCO₃ (Sodium Bicarbonate). Do not use water or acidic brine initially.
-
Workup: Extract with DCM. Wash organics with NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.
Troubleshooting & FAQs
Q1: My LCMS shows a mass of [M+36] or [M+38]. What is this?
A: This is the classic signature of Ring Opening by Chloride .
-
Diagnosis: The HCl generated was not neutralized fast enough. The chloride ion attacked the ring.
-
Fix: Increase base to 3.0 eq. Ensure vigorous stirring. Switch to the Schotten-Baumann method (THF/Water with K₂CO₃) to keep the chloride in the aqueous phase and away from the organic azetidine.
Q2: The product degrades on the silica column. Why?
A: Silica gel is slightly acidic (pH 4–5). This acidity can catalyze ring opening of sensitive azetidines, even after sulfonylation.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent solvent. This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina.
Q3: Can I use Pyridine as the solvent and base?
A: Not recommended. While common for sulfonylation, Pyridine is nucleophilic. In rare cases with highly activated sulfonyl chlorides, Pyridine can attack the azetidine ring or form N-sulfonyl pyridinium salts that complicate purification. Sterically hindered bases (DIPEA) are safer.
Q4: My yield is low, but I don't see ring opening. Where is my product?
A: Check for Polymerization . Azetidines can undergo Ring-Opening Polymerization (ROP).[2][3] If you heated the reaction, you might have created oligomers.
-
Fix: Keep the reaction strictly at 0°C. Never heat an azetidine reaction to "push it to completion" unless you have validated stability data.
Decision Logic for Experiment Design
Use this flow to select the correct conditions for your specific substrate.
Figure 2: Decision Matrix for reaction setup and purification.
References
-
Bai, G. et al. (2021).[4] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link][4]
-
Key Insight: Establishes the mechanism of acid-mediated ring opening and the critical role of pKa and pH in azetidine stability.[5]
-
-
Lumb, I. et al. (2017).[6] Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
- Key Insight: comprehensive review of azetidine reactivity, including nucleophilic ring-opening tendencies.
-
Couty, F. et al. (2020). Ring-opening of azetidiniums by nucleophiles. Chirality. [Link][7]
- Key Insight: Details the specific pathway of nucleophilic attack on protonated/activ
-
Reisman, S. E. et al. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines. Journal of the American Chemical Society. [Link]
- Key Insight: Demonstrates that even N-sulfonyl azetidines can polymerize under specific conditions, reinforcing the need for thermal control.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification strategies for removing impurities from 3-[(2-Fluorophenyl)sulfonyl]azetidine
Status: Active Ticket ID: PUR-AZT-003 Subject: Purification, Stability, and Isolation Strategies for Sulfonyl Azetidines Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Introduction: The Azetidine Challenge
Welcome to the bench. You are working with 3-[(2-Fluorophenyl)sulfonyl]azetidine , a high-value pharmacophore often used in GPCR ligand synthesis.[1]
This molecule presents a classic "MedChem paradox":
-
The Azetidine Ring: A strained 4-membered amine that is kinetically stable but thermodynamically eager to ring-open under acidic or nucleophilic stress.[1][2]
-
The Sulfonyl Group: An electron-withdrawing group that lowers the basicity of the amine and alters solubility.[2]
The Core Problem: Standard purification methods (acidic silica columns, harsh acid-base extractions) often degrade this compound into ring-opened byproducts (e.g., 3-amino-propyl sulfones).[1] This guide provides the protocols to purify your target without destroying it.[2]
Module 1: Chemical Stability & Solubility Profile
Before initiating purification, you must understand the boundaries of the molecule.
| Parameter | Characteristic | Implication for Purification |
| Ring Strain | ~26 kcal/mol | High Risk: Avoid strong acids (pH < 3) and high temperatures (>60°C).[1][2] |
| Basicity (pKa) | Est.[1][2] 8.5 – 9.5 | Moderate Base: The sulfonyl group at C3 is electron-withdrawing, making it less basic than parent azetidine (pKa ~11.3).[1] |
| Lipophilicity | LogP ~ 1.0–1.5 | Moderate: Soluble in DCM, EtOAc, MeOH.[1][2] Poor solubility in pure hexanes.[1][2] |
| Impurity Profile | Sulfonyl chlorides, Sulfides | Reactive: Unreacted sulfonyl chloride hydrolyzes to sulfonic acid (water-soluble).[1][2] |
Module 2: The "Soft" Acid-Base Extraction
Standard acid-base extraction is dangerous. Prolonged exposure to pH 1–2 will trigger ring opening.[1][2] Use this modified "pH Swing" protocol to remove non-basic impurities (sulfides, sulfones) while protecting the ring.
Protocol: Citrate-Buffered Extraction
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).[1][2]
-
Acid Wash (The Trap):
-
Separation: Discard the organic layer (contains non-basic impurities).[1][2]
-
Base Release (The Recovery):
-
Final Extraction: Extract 3x with DCM. Dry over Na₂SO₄ and concentrate immediately at <30°C.
Figure 1: Logic flow for the "Soft" Acid-Base extraction.[1] Note the use of Citric Acid instead of HCl to minimize ring-opening stress.
Module 3: Flash Chromatography Optimization
The Issue: Azetidines interact strongly with the acidic silanols on standard silica gel, leading to severe tailing (streaking) and partial decomposition.
The Solution: You must neutralize the stationary phase.[2]
Recommended Mobile Phases
| Method | Mobile Phase Composition | Best For |
| A: The Standard | DCM : MeOH : NH₄OH (95:4:1) | General purification.[1][2] NH₄OH suppresses silanol activity.[1][2] |
| B: The Modifier | DCM : MeOH (95:5) + 1% Triethylamine (TEA) | If NH₄OH is unavailable.[1][2] TEA is harder to remove (high bp).[1][2] |
| C: The Inert | Amine-Functionalized Silica (NH₂-Silica) | Gold Standard. Use Hexane:EtOAc gradient.[1][2][3] No modifiers needed. |
Troubleshooting Tailing: If your compound smears from Rf 0.2 to 0.6:
-
Pre-wash the silica column with mobile phase containing 1% TEA.[1][2]
-
Switch to Method C (NH₂-Silica).[1][2] This physically replaces acidic OH groups with basic NH₂ groups, eliminating the interaction.[1][2]
Module 4: Stabilization via Salt Formation
Free-base azetidines can degrade upon long-term storage (oxidation/polymerization).[1][2] Converting the oil to a crystalline salt is the most robust purification and storage strategy.
Protocol: Hydrochloride Salt Formation
-
Dissolve the purified free base in a minimum amount of Diethyl Ether (Et₂O) or 1,4-Dioxane .[1][2]
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Filter under Nitrogen (hygroscopic check) and wash with cold Et₂O.[1][2]
-
Storage: Store the HCl salt at -20°C. It is significantly more stable than the free base.[1][2]
Troubleshooting & FAQ
Q1: I smell a strong garlic/sulfur odor in my final product. What is it?
-
Diagnosis: Unreacted 2-fluorobenzenethiol or related sulfide precursors.[1][2]
-
Fix: These are much less polar than your sulfonyl azetidine.[1][2]
-
Option A: Run a quick silica plug using 100% DCM (sulfides elute; azetidine sticks).[1][2] Then elute azetidine with DCM:MeOH (90:10).[1][2]
-
Option B: Treat the crude with aqueous bleach (NaOCl) to oxidize the smelly sulfide to the sulfone (your target) or sulfoxide (separable), provided your azetidine nitrogen is protected or stable.
-
Q2: My NMR shows a triplet at ~3.5 ppm and a broad singlet at ~8 ppm. Is this my product?
-
Reason: The triplet suggests a -CH2-CH2-CH2- chain (propyl amine) rather than the constrained azetidine ring signals (usually multiplets at 3.8–4.5 ppm).[1]
-
Cause: You likely used strong acid during workup or left the compound on acidic silica too long.[2]
-
Prevention: Use the Citrate extraction method (Module 2) and add TEA to your column.
Q3: Can I distill this compound?
-
Verdict: NO.
-
Reason: Sulfonyl azetidines have high boiling points.[1][2] The thermal energy required to distill them will likely overcome the ring strain energy barrier, causing thermal decomposition or explosion hazards.
Figure 2: Troubleshooting decision tree for common impurities and isolation issues.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general amine purification and pKa considerations).
-
Couty, F., & Evano, G. (2006).[1][2] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1][2] Organic Preparations and Procedures International, 38(5), 427-465.[1][2] Link (Comprehensive review on azetidine stability and reactivity).
-
Lowe, D. (2010).[1][2] "The Chemistry of the Four-Membered Ring." In the Pipeline (Science/AAAS). (Discussion on the synthesis and handling of strained rings in medicinal chemistry).
-
Biotage Application Note. (2023). "Strategies for Purifying Basic Amines." (Source for NH2-silica and amine modifier protocols). Link
Sources
Troubleshooting low reactivity of the 2-fluorophenyl moiety in coupling reactions
Ticket #: 2F-CPL-9982 Subject: Troubleshooting Low Reactivity/Yield in Cross-Coupling of 2-Fluorophenyl Moieties Status: Open Technician: Dr. A. Vance, Senior Application Scientist
User Query
"I am attempting a Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and an aryl bromide. The reaction stalls with low conversion (<20%), and I see a significant amount of fluorobenzene by-product by LC-MS. When I reverse the polarity (2-fluoroaryl bromide + phenylboronic acid), the reaction is sluggish and requires high temperatures, leading to decomposition. Why is this small fluorine atom causing so much trouble compared to a methyl group?"
Technician Response
Hello, and thank you for contacting the Advanced Synthesis Support Team.
You are encountering the "2-Fluoro Conundrum," a classic artifact in cross-coupling that often masquerades as a steric issue but is fundamentally electronic and kinetic in nature. The 2-fluorophenyl moiety is deceptive: the fluorine atom is small (Van der Waals radius ~1.47 Å, barely larger than Hydrogen's 1.20 Å), yet it exerts profound electronic effects that destabilize reagents and poison catalytic cycles.
Below is a comprehensive troubleshooting guide designed to diagnose your specific failure mode and provide a self-validating rescue protocol.
Part 1: Diagnostic Triage
Before changing ligands, we must identify which half of the coupling is failing. Use this decision matrix based on your crude reaction analysis.
Visualizing the Failure Mode (Decision Tree)
Figure 1: Diagnostic flow for identifying whether the failure is driven by boronate instability (red path) or catalyst deactivation (yellow path).
Part 2: The Core Issues & Solutions
Scenario A: The Unstable Nucleophile (2-Fluorophenylboronic Acid)
The Problem: You observed fluorobenzene. This is Protodeboronation .
Unlike 2-methylphenylboronic acid, which is stable, 2-fluorophenylboronic acid is notoriously fragile. The highly electronegative fluorine atom (
The Fix: The "Slow-Release" Protocol To solve this, we must lower the concentration of the free boronic acid species in the basic media.[1]
Protocol 1: MIDA Boronate Rescue System Rationale: MIDA (N-methyliminodiacetic acid) boronates are resistant to rapid hydrolysis. Under the specific conditions below, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation and subsequent decomposition.
| Component | Standard Condition | Rescue Condition (MIDA) |
| Boron Source | 2-F-Phenylboronic Acid | 2-F-Phenyl MIDA Boronate |
| Catalyst | Pd(PPh3)4 | Pd(OAc)2 (2 mol%) + XPhos (4 mol%) |
| Base | Na2CO3 (aq) | K3PO4 (3.0 equiv, anhydrous) |
| Solvent | DMF or Toluene/Water | Dioxane:Water (10:1) |
| Temp | 80 °C | 60 °C (Slow release window) |
Step-by-Step:
-
Charge a vial with the Aryl Halide (1.0 equiv), 2-F-Phenyl MIDA boronate (1.5 equiv), Pd(OAc)2 (0.02 equiv), XPhos (0.04 equiv), and anhydrous K3PO4 (3.0 equiv).
-
Add Dioxane and Water in a 10:1 ratio (0.2 M concentration relative to halide).
-
Seal and sparge with Argon for 5 minutes.
-
Heat to 60 °C. Note: Do not overheat initially; MIDA hydrolysis is temperature dependent.
Scenario B: The Lazy Electrophile (2-Fluoroaryl Halide)
The Problem: The reaction stalls; starting material persists. The ortho-fluorine atom is not sterically bulky enough to prevent the approach of the catalyst, but it is electron-rich enough to coordinate to the Palladium center (Pd-F interaction). This can form a stable, off-cycle "resting state" complex that prevents the catalytic cycle from progressing. Furthermore, if you are using a chloride, the electron-withdrawing fluorine strengthens the C-Cl bond, making oxidative addition difficult.
The Fix: Bulky, Electron-Rich Ligands We need a ligand that is bulky enough to physically displace the fluorine coordination and electron-rich enough to force oxidative addition.
Protocol 2: The Buchwald "G2/G3" System Rationale: Dialkylbiaryl phosphine ligands (specifically XPhos or RuPhos ) are designed to create a "pocket" around the Pd center. This steric bulk prevents the ortho-fluorine from chelating to the metal, while the electron-rich phosphine accelerates the oxidative addition into the C-Halide bond.
Experimental Setup:
-
Catalyst Precursor: Use XPhos Pd G3 (Third Generation Precatalyst). This ensures a defined 1:1 Pd:Ligand ratio and rapid activation.
-
Base: Use K3PO4 or Cs2CO3 . Avoid strong alkoxides (NaOtBu) if sensitive functional groups are present, though they are faster.
-
Solvent: THF or Toluene (anhydrous).
Why XPhos? XPhos is particularly effective for ortho-substituted rings because its isopropyl groups on the upper ring provide the perfect steric wall to prevent F-coordination, while not being so bulky (like tBuXPhos) that they shut down reactivity for this specific small substituent.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I just add more catalyst to overcome the low conversion? A: Rarely. If the issue is protodeboronation (Scenario A), adding more catalyst does not stop the boronic acid from decomposing. You will just get a faster conversion to the byproduct (fluorobenzene). You must change the boron source (MIDA) or the addition rate.
Q2: I see "Protodehalogenation" (Ar-F-Hal
-
Fix: Switch from alcoholic solvents (MeOH/EtOH) to aprotic polar solvents (THF, Dioxane).
-
Fix: Ensure your solvent is strictly anhydrous. Water at high temps can sometimes act as a proton source in complex cycles.
Q3: Is the 2-Fluoro group sterically hindering like a 2-Methyl group? A: No. The A-value (steric bulk) of Fluorine (0.15) is much lower than Methyl (1.70). If a protocol works for 2-methylphenyl, it should sterically work for 2-fluorophenyl. If it fails, the failure is electronic (catalyst poisoning or bond instability), not steric. Treat it as a stability problem, not a space problem.
Part 4: Mechanistic Visualization
To understand why the 2-F moiety disrupts the cycle, we must look at the "Off-Cycle" trap.
Figure 2: The "Off-Cycle" Trap. The ortho-fluorine atom can coordinate to the Pd(II) intermediate (Red Octagon), stabilizing it and preventing transmetallation. Bulky ligands (XPhos) prevent this trap formation.
References
-
Buchwald, S. L., et al. "Ligand-Promoted Palladium-Catalyzed Cross-Coupling Reactions: A Review of the Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling." Chemical Science, 2011.[2]
-
Burke, M. D., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.
-
Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2022.
-
Fagnou, K., et al. "ortho-Fluorine Effects in Palladium-Catalyzed Cross-Coupling." Accounts of Chemical Research, 2016.
Sources
Stabilizing 3-[(2-Fluorophenyl)sulfonyl]azetidine under acidic reaction conditions
Technical Support Guide: Stabilizing 3-[(2-Fluorophenyl)sulfonyl]azetidine (Product Code: FPA-300)
Introduction: The Stability Paradox
Welcome to the FPA-300 Technical Support Center.
You are likely here because you are observing degradation of 3-[(2-Fluorophenyl)sulfonyl]azetidine during acidic workups or storage. This is a known challenge with functionalized azetidines.
The core tension in this molecule is the conflict between the azetidine ring strain (~25 kcal/mol) and the electron-withdrawing nature of the sulfonyl group . While the sulfonyl group at the C3 position provides desirable pharmacological properties, it inductively destabilizes the ring electrons, making the
This guide moves beyond standard "store at -20°C" advice. We will dissect the chemical causality of the degradation and provide engineered protocols to stabilize the molecule under necessary acidic conditions.
Module 1: The Degradation Mechanism
Why is your compound failing?
In acidic media, the degradation of FPA-300 is rarely a random decomposition; it is a specific, acid-catalyzed nucleophilic ring-opening (SN2-like).[1]
The Critical Pathway:
-
Protonation: The azetidine nitrogen is protonated (
due to thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -sulfonyl inductive effect). -
Activation: The quaternary ammonium species creates significant electrophilicity at the C2/C4 positions.
-
Nucleophilic Attack: If a nucleophile (even a weak one like Cl⁻ from HCl or H₂O) is present, it attacks the
-carbon to relieve ring strain.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Result: You observe a mass shift of +18 Da (Hydrolysis) or +36/38 Da (Chlorolysis) in your LCMS.[1]
Visualizing the Failure Mode
Caption: Figure 1. The acid-catalyzed nucleophilic ring-opening pathway.[1][2][3][4] The presence of a nucleophile during protonation is the primary cause of yield loss.
Module 2: Troubleshooting & FAQs
Q1: I used 1M HCl to remove a Boc group, and my product disappeared. Why? A: You likely caused chlorolysis .[1] The chloride ion (Cl⁻) is a sufficiently strong nucleophile to open the protonated azetidine ring.
-
The Fix: Never use hydrohalic acids (HCl, HBr, HI) with strained rings unless absolutely necessary. Switch to Trifluoroacetic Acid (TFA) or Sulfuric Acid (H₂SO4) .[1] The trifluoroacetate and bisulfate anions are non-nucleophilic and will not attack the ring.
Q2: My LCMS shows a dominant peak at [M+18]. Is this a hydrate? A: No, it is likely the amino-alcohol hydrolysis product . This occurs if you expose the protonated salt to water before neutralizing, or if your solvent is "wet" during the acid step.
-
The Fix: Perform acid steps in anhydrous conditions (e.g., 4M HCl in Dioxane—only if HCl is unavoidable, otherwise TFA/DCM). Quench immediately into a cold basic buffer (e.g., sat. NaHCO₃) to deprotonate the nitrogen before it encounters water.
Q3: Can I store the compound as a salt? A: Yes, but choose the counter-ion wisely .
-
Avoid: Hydrochloride salts (hygroscopic and nucleophilic risk).[1]
-
Recommended: Oxalate or Trifluoroacetate salts.[1] These are generally stable solids that crystallize well and lack nucleophilicity.[1]
Q4: Does the sulfonyl group affect stability?
A: Yes. The 2-fluorophenylsulfonyl group is electron-withdrawing.[1] While this lowers the basicity of the nitrogen (making it slightly harder to protonate than a simple alkyl azetidine), it also makes the
Module 3: Stabilized Protocols
Protocol A: Safe Deprotection (Boc Removal)
Use this protocol if FPA-300 is an intermediate protected with a Boc group.[1]
Principle: Use a non-nucleophilic acid and a "scavenger-free" environment to prevent ring opening.[1]
-
Dissolution: Dissolve the Boc-protected substrate in Dichloromethane (DCM) (0.1 M concentration). Do not use THF or MeOH.
-
Acid Addition: Cool to 0°C . Add Trifluoroacetic Acid (TFA) dropwise (Ratio: 1:1 v/v with DCM).[1]
-
Why? TFA is a strong acid but the trifluoroacetate anion is non-nucleophilic.
-
-
Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 minutes. Do not let it run overnight.
-
Workup (The Critical Step):
-
Do NOT evaporate the TFA directly if heat is required. Concentration of the acid increases degradation rates.
-
Procedure: Pour the cold reaction mixture directly into a rapidly stirring biphasic mixture of DCM and saturated aqueous NaHCO₃ (pre-chilled to 4°C).
-
Goal: Instant neutralization.[1] The free base azetidine partitions into the DCM, safe from hydrolysis.
-
Protocol B: Storage and Handling
How to keep FPA-300 stable on the shelf.
| State | Condition | Stability Forecast |
| Free Base (Oil/Solid) | Store at -20°C under Argon.[1] | High. (Weeks to Months).[1] Susceptible to slow oxidation or polymerization if neat.[1] |
| HCl Salt | NOT RECOMMENDED. | Low. Risk of slow chlorolysis in solid state if any moisture is present. |
| TFA Salt | Store at 4°C, Desiccated. | Very High. Non-nucleophilic counter-ion stabilizes the amine without attacking the ring. |
| Solution | DMSO or MeCN at -20°C. | Medium. Avoid protic solvents (MeOH, Water) for long-term storage.[1] |
Module 4: Decision Matrix for Acid Selection
Use this flow to select the correct reagent for your reaction involving FPA-300.
Caption: Figure 2. Reagent selection guide to minimize azetidine ring opening.
References
-
Vertex Pharmaceuticals. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. This paper details the pKa-dependent stability of azetidines and the mechanism of acid-mediated ring opening.[1][5]
-
[1]
-
-
Padwa, A., & Bur, S. K. (2004). The Ring Opening of Azetidines. A comprehensive review of the strain energy and nucleophilic susceptibility of the azetidine ring.
-
(General Reference for Azetidine Strain)[1]
-
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
-
[1]
-
-
PubChem. (n.d.).[1] Azetidine Compound Summary. Provides physical property data including pKa and stability warnings.[1][5][6][7]
-
[1]
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azetidine - Wikipedia [en.wikipedia.org]
Minimizing side reactions in the sulfonation of azetidine rings
Technical Support Center: Azetidine Sulfonation Topic: Minimizing Side Reactions in the Sulfonation of Azetidine Rings Ticket ID: AZT-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
Azetidine represents a unique challenge in medicinal chemistry. With a ring strain energy of ~26 kcal/mol, it is significantly more reactive than its 5- and 6-membered counterparts (pyrrolidine and piperidine). While the thermodynamic goal is the formation of the N-sulfonyl azetidine , the kinetic trap is ring-opening , driven by the relief of this strain.
This guide provides a self-validating workflow to install sulfonyl groups (
Part 1: Diagnostic & Troubleshooting Guide (Q&A)
Q1: I see a significant impurity with a mass of [M+36] or [M+18] by LCMS. What is happening?
Diagnosis: You are likely observing Acid-Mediated Ring Opening .
The Mechanism: The reaction between an amine and sulfonyl chloride generates HCl. If the base is insufficient, slow to dissolve, or poorly mixed, local pockets of acidity form. The azetidine nitrogen, once sulfonated, becomes electron-deficient, but any unreacted or protonated azetidine is highly susceptible to nucleophilic attack by chloride ions (
-
[M+36]: Formation of
-chloro-sulfonamide (Ring opening by ). -
[M+18]: Formation of
-hydroxy-sulfonamide (Ring opening by ).
Corrective Action:
-
Switch to Biphasic Schotten-Baumann Conditions: Use
with or . The inorganic base acts as an immediate proton sink in the aqueous phase. -
Pre-mix the Base: Ensure the base is fully suspended or dissolved before adding the sulfonyl chloride.
Q2: My yield is low, and the reaction mixture turned into a viscous gum/gel. Diagnosis: You have triggered Oligomerization/Polymerization . The Mechanism: N-sulfonyl azetidines can undergo anionic ring-opening polymerization (AROP), especially at high concentrations or elevated temperatures. The sulfonamide anion (formed if base is too strong or excess base deprotonates the product) can attack another azetidine ring.
Corrective Action:
-
Dilution: Run the reaction at 0.1 M or lower concentration.
-
Temperature Control: Never allow the reaction to exceed
during reagent addition. Warm to Room Temperature (RT) only after consumption of the sulfonyl chloride.
Q3: The sulfonyl chloride is disappearing, but I see mostly starting material (azetidine).
Diagnosis: Reagent Hydrolysis .
The Mechanism: Sulfonyl chlorides are moisture-sensitive. In the presence of water and base, they hydrolyze to sulfonic acids (
Corrective Action:
-
Anhydrous Protocol: If using organic bases (
, DIPEA), ensure solvents are dry (DCM distilled over or from a molecular sieve column). -
Slow Addition: Add the sulfonyl chloride as a solution in DCM dropwise to keep its steady-state concentration low relative to the amine.
Part 2: Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways. The Green path is the desired transformation. The Red paths are the failure modes caused by strain relief.
Figure 1: Reaction pathways showing the critical role of acid scavenging in preventing ring opening.
Part 3: Optimized Experimental Protocol
This protocol uses a Biphasic System (
Materials
-
Substrate: Azetidine (free base or HCl salt).
-
Reagent: Sulfonyl Chloride (
equiv). -
Solvent: Dichloromethane (DCM).
-
Base: Saturated aqueous
(or for faster reaction). -
Temperature:
(Ice bath).
Step-by-Step Methodology
-
Preparation of Organic Phase: Dissolve the Azetidine (
equiv) in DCM ( M concentration).-
Self-Validation: If starting with Azetidine
HCl salt, ensure it is fully suspended. The biphasic base will free-base it in situ.
-
-
Establish Biphasic System: Add an equal volume of Saturated Aqueous
to the DCM solution. Vigorously stir the mixture at for 10 minutes.-
Why: Vigorous stirring creates a high surface area emulsion, essential for rapid proton transfer from the organic to aqueous phase.
-
-
Controlled Addition (Critical Step): Dissolve the Sulfonyl Chloride (
equiv) in a minimal amount of DCM. Add this solution dropwise to the vigorously stirred reaction mixture over 15–20 minutes.-
Why: Prevents a spike in HCl concentration and minimizes exotherms.
-
-
Reaction Monitoring: Maintain at
for 1 hour, then warm to Room Temperature.-
Checkpoint (TLC/LCMS): Check for the disappearance of Azetidine.
-
Pass Criteria: Single spot/peak for Product.
-
Fail Criteria: Appearance of slow-moving spot (sulfonic acid) or polar tails (ring-opened amine).
-
-
Workup & Isolation: Separate layers. Wash the organic layer with:
-
Water (removes salts).
-
0.5 M Citric Acid (Optional: carefully removes unreacted amine, but monitor pH—do not go below pH 4).
-
Brine. Dry over
and concentrate without heating above .
-
Part 4: Comparative Data & Solvent Effects
The choice of base and solvent dramatically impacts the ratio of Ring Retention vs. Ring Opening.
| Parameter | Recommended | Risky | Mechanistic Reason |
| Base | Pyridine (neat), | Pyridine can form acyl-pyridinium complexes that activate ring opening; | |
| Solvent | DCM, | DMF, DMSO, MeOH | Polar aprotic solvents (DMF) enhance nucleophilicity of |
| Temperature | Thermal energy overcomes the activation barrier for ring strain relief (~25 kcal/mol). | ||
| Concentration | High concentration favors intermolecular polymerization. |
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: National Institutes of Health (PMC). URL:[Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines. Source: IIT Kanpur / J. Org. Chem. URL:[Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Source: Journal of the American Chemical Society.[1] URL:[Link][2][3]
-
Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines. Source: Journal of the American Chemical Society.[1] URL:[Link]
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines (Applicable to Azetidines). Source: Molecules (MDPI).[4] URL:[Link]
Sources
Optimizing crystallization methods for 3-[(2-Fluorophenyl)sulfonyl]azetidine
Technical Support Center: Solid-State Development & Crystallization Topic: Optimizing Crystallization of 3-[(2-Fluorophenyl)sulfonyl]azetidine Ticket ID: AZT-SULF-03-OPT Status: Open Assigned Scientist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary
You are working with 3-[(2-Fluorophenyl)sulfonyl]azetidine , a molecule that presents a unique "push-pull" challenge in solid-state chemistry. It combines a highly strained, basic azetidine ring (pKa ~10-11) with a polar, electron-withdrawing sulfonyl group . The 2-fluorophenyl moiety adds lipophilicity but introduces specific steric constraints (ortho-effect) that can disrupt crystal packing.
Common failure modes for this class of compounds include oiling out (Liquid-Liquid Phase Separation) , ring-opening degradation during thermal stress, and polymorphism driven by the sulfonyl group's rotational freedom.
This guide is structured as a Tier-3 Technical Support response, addressing specific failure scenarios with validated protocols.
Module 1: Troubleshooting "Oiling Out" (LLPS)
User Query: "I am trying to recrystallize the free base from Ethyl Acetate/Heptane, but as I add the antisolvent, the solution turns milky and settles into a sticky oil at the bottom. Cooling just makes the oil harder, not crystalline."
Root Cause Analysis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is intersected by a liquid-liquid miscibility gap. The 2-fluorophenyl group increases the lipophilicity, but the polar sulfone and amine create a high affinity for polar solvents. When you add Heptane (non-polar), the solvent power drops too sharply, forcing the solute out as a disordered liquid (oil) rather than an ordered solid.
Corrective Protocol: The "Dual-Ramp" Antisolvent Method Do not use Heptane immediately. Switch to a "softer" antisolvent or a hybrid cooling/antisolvent approach.
-
Solvent Swap: Replace Heptane with TBME (tert-Butyl methyl ether) or Diisopropyl Ether (IPE) . These ethers have moderate polarity that bridges the gap between the solute and the non-polar limit.
-
Seeding Strategy: You cannot rely on spontaneous nucleation here. You must seed before the oiling point.
Experimental Workflow:
| Step | Parameter | Target Value | Rationale |
| 1. Dissolution | Solvent | Isopropyl Acetate (IPAc) | IPAc has a higher boiling point than EtOAc, allowing better thermal control, but is less likely to cause oiling than Toluene. |
| Concentration | 5-7 vol (mL/g) | Keep concentration moderate to avoid crossing the LLPS boundary too early. | |
| Temperature | 50°C | Do not exceed 60°C. Azetidines are thermally sensitive. | |
| 2. Seeding | Seed Load | 0.5 - 1.0 wt% | Add seeds at 45°C (supersaturation ~1.1-1.2x). |
| 3. Aging | Time | 60 mins | Allow seeds to heal and grow. Ensure no oil droplets form. |
| 4. Antisolvent | Solvent | TBME | Add 1 equivalent volume over 2 hours. |
| 5. Cooling | Rate | 0.2°C/min | Slow cooling prevents secondary nucleation of the amorphous phase. |
Module 2: Stability & Decomposition Control
User Query: "My HPLC purity drops from 98% to 94% after crystallization. I see a new peak at RRT 0.85. Is the sulfone decomposing?"
Root Cause Analysis: It is highly unlikely the sulfone is decomposing. The culprit is the azetidine ring .
-
Thermal Stress: Azetidines suffer from ring strain (~25 kcal/mol). Prolonged heating, especially in the presence of nucleophiles (even weak ones like water or alcohols at high temps), causes ring opening.
-
Acid Sensitivity: If you are using an acidic antisolvent or if the starting material contained acidic residues, you are catalyzing the ring opening to form the linear 3-substituted propylamine derivative.
Corrective Protocol: Thermal Budgeting & pH Control
-
Rule 1: The "50/50" Rule. Never heat this azetidine free base above 50°C for more than 50 minutes .
-
Rule 2: Non-Nucleophilic Media. Avoid alcohols (MeOH, EtOH) if high temperatures are required. Use aprotic solvents like DCM , THF , or IPAc .
-
Rule 3: Trace Base Additive. Add 0.1% Triethylamine (TEA) to your crystallization solvent. This neutralizes any trace acidity that catalyzes ring opening.
Visualizing the Stability Pathway:
Figure 1: Degradation pathway of sulfonyl azetidines. The strained ring is the weak link, not the sulfone.
Module 3: Salt Formation (The "Golden Ticket")
User Query: "The free base is low melting and hygroscopic. I need a solid form for long-term storage and formulation. Which salt should I screen?"
Expert Insight: For secondary amine azetidines, salt formation is the most effective way to stabilize the solid form. The 2-fluorophenyl group creates a "packing disruption" that lowers the melting point of the free base. A salt lattice locks the conformation.
Recommendation: Avoid Hydrochloric Acid (HCl). While common, HCl can be too aggressive for azetidines (nucleophilic attack by Cl- at high temps) and often leads to hygroscopic salts.
Recommended Salt Screen:
| Counterion | Stoichiometry | Solvent System | Expected Outcome |
| Oxalic Acid | 1:1 | Acetone / Water (95:5) | High Priority. Oxalates often form stable, high-melting lattices with secondary amines. |
| p-Toluenesulfonic Acid | 1:1 | EtOAc | Medium Priority. Good crystallinity, but check for potential sulfonate ester formation (genotoxic impurity risk) if MeOH is used. |
| Fumaric Acid | 0.5:1 (Hemifumarate) | EtOH / IPA | High Priority. Often yields non-hygroscopic salts suitable for pharmaceutical use. |
Salt Crystallization Workflow (Graphviz):
Figure 2: Decision tree for salt formation of azetidine derivatives.
Module 4: Polymorph Control
User Query: "I have two different batches with melting points differing by 4°C (108°C vs 112°C). The XRPD patterns are slightly different. Does the fluorine atom affect this?"
Expert Insight:
Yes. Sulfones (
-
Form I (Thermodynamic): Likely packs with the fluorine atom maximizing weak
interactions or minimizing dipole repulsion with the sulfone oxygens. -
Form II (Kinetic): Often results from rapid precipitation (fast cooling or crash-out with Heptane), trapping a higher-energy conformer.
Resolution: To ensure you consistently produce the thermodynamic form (likely the higher melting 112°C form):
-
Slurry Ripening: Take the lower melting material, suspend it in Isopropyl Alcohol (IPA) (10 volumes), and stir at 40°C for 24 hours. This allows Ostwald Ripening, converting the kinetic form to the thermodynamic form.
-
Verify with DSC: Look for a single endotherm. If you see a small endotherm followed by a recrystallization exotherm, you have a metastable form converting during the test.
References & Authority
-
Azetidine Stability & Synthesis:
-
Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. (General handling of strained azetidine rings).
-
Search Result 1.16: BenchChem Technical Guide, "Azetidine, 1-[(4-fluorophenyl)sulfonyl]- stability issues in solution".[1] (Confirms acid sensitivity and ring-opening risks).
-
Search Result 1.7:J. Org.[2][3] Chem. 2019, 84, 9, 5943–5956.[3] (Synthesis of 3-Aryl-3-Sulfanyl Azetidines).
-
-
Crystallization Principles:
-
Mullin, J. W. (2001). "Crystallization."[4] Butterworth-Heinemann. (Foundational text on MSZW and seeding).
-
Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta. (DSC interpretation for sulfone polymorphs).
-
-
Fluorine in Crystal Engineering:
-
Thalladi, V. R., et al. (1998). "C-H...F Interactions in the Crystal Structures of Fluorobenzenes." J. Am. Chem. Soc. (Explains the packing influence of the 2-fluoro group).
-
Disclaimer: This guide is for research purposes. All protocols should be validated with small-scale experiments (10-50mg) before scale-up. Always review the MSDS for 3-[(2-Fluorophenyl)sulfonyl]azetidine before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Steric Hindrance Challenges in 3-[(2-Fluorophenyl)sulfonyl]azetidine Derivatives
Welcome to the technical support center for navigating the synthetic challenges associated with 3-[(2-Fluorophenyl)sulfonyl]azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in their synthetic routes, particularly those arising from steric hindrance. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Introduction: The Challenge of Steric Hindrance
The synthesis of 3-[(2-Fluorophenyl)sulfonyl]azetidine derivatives presents a unique set of challenges primarily due to steric congestion around the key reactive centers. The bulky 2-fluorophenylsulfonyl group at the 3-position of the azetidine ring can significantly hinder the approach of reactants, leading to low yields, slow reaction rates, and the formation of undesirable byproducts. This guide will dissect these issues and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing extremely low yields when attempting to N-functionalize my 3-[(2-Fluorophenyl)sulfonyl]azetidine?
A1: The primary reason for low yields in N-functionalization reactions of this substrate is the significant steric hindrance imposed by the ortho-fluorine atom on the phenylsulfonyl group. This substituent can restrict access to the azetidine nitrogen, making it a poor nucleophile. Furthermore, the electron-withdrawing nature of the sulfonyl group can decrease the nucleophilicity of the nitrogen atom.
Troubleshooting Steps:
-
Employ More Potent Coupling Reagents: Standard amide coupling reagents may be insufficient. Consider using more powerful phosphonium or uronium-based reagents that can activate the carboxylic acid partner more effectively, even for sterically demanding couplings.[1][2]
-
Alternative Activation Strategy: Convert the carboxylic acid to a more reactive acyl fluoride. This can be achieved using reagents like cyanuric fluoride or XtalFluor-E. Acyl fluorides are less sterically demanding than many activated esters and can react more readily with hindered amines.[3]
-
High-Pressure Conditions: In some cases, applying high pressure (in a specialized reactor) can overcome the activation energy barrier imposed by steric hindrance.
Q2: My reaction to install the (2-Fluorophenyl)sulfonyl group onto a 3-hydroxyazetidine precursor is sluggish and incomplete. What's causing this?
A2: This is a classic case of steric hindrance at the electrophilic sulfur atom of the 2-fluorophenylsulfonyl chloride. The ortho-fluorine atom can impede the approach of the nucleophilic 3-hydroxyazetidine. However, it's important to note a counterintuitive phenomenon known as "steric acceleration" that has been observed in nucleophilic substitution at sulfonyl sulfur.[4][5][6] While the ortho-substituent is sterically hindering, it can also create a rigid, compressed ground-state structure of the sulfonyl chloride, which can, in some cases, enhance reactivity by relieving strain in the transition state.[5][6]
Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge can be more effective than triethylamine in facilitating the reaction without competing as a nucleophile.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or NMP can help to solvate the transition state and may accelerate the reaction.
-
Consider a Two-Step Approach: If direct sulfonylation is problematic, consider an alternative route. For instance, reacting the 3-hydroxyazetidine with a less hindered sulfonylating agent, followed by a cross-coupling reaction to introduce the 2-fluorophenyl group.
Q3: I'm observing significant byproduct formation in my synthesis. What are the likely side reactions?
A3: In the synthesis of 3-substituted azetidines, several side reactions can occur, often exacerbated by steric hindrance which slows down the desired reaction pathway.[7]
-
For Intramolecular Cyclization to form the Azetidine Ring: A common side reaction is the formation of a five-membered pyrrolidine ring through a competing 5-endo-tet cyclization, especially if the reaction conditions are not optimized.[7]
-
During N-Functionalization: If using strong bases with alkyl halides, elimination reactions can compete with the desired substitution.
-
Ring Opening: The inherent strain of the four-membered azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opened products, particularly under harsh reaction conditions.[8]
Troubleshooting Guides
Guide 1: Overcoming Low Yields in N-Arylation of 3-[(2-Fluorophenyl)sulfonyl]azetidine
This guide addresses the challenge of coupling an aryl halide with the sterically hindered nitrogen of 3-[(2-Fluorophenyl)sulfonyl]azetidine.
Experimental Workflow & Decision Tree
Caption: Decision tree for troubleshooting N-arylation.
Detailed Protocol: Ligand Screening for Buchwald-Hartwig Amination
-
Setup: In parallel reaction vials under an inert atmosphere, add 3-[(2-Fluorophenyl)sulfonyl]azetidine (1.0 equiv.), the aryl halide (1.2 equiv.), and a suitable base such as Cs₂CO₃ (2.0 equiv.).
-
Catalyst Precursor: Add a palladium precursor, for example, Pd₂(dba)₃ (2 mol%).
-
Ligand Addition: To each vial, add a different phosphine ligand (4 mol%). A selection of ligands to screen is provided in the table below.
-
Solvent and Temperature: Add anhydrous toluene and heat the reactions to 100-110 °C.
-
Monitoring: Monitor the reactions by LC-MS or TLC to determine the optimal ligand.
Data Summary: Ligand Selection for Hindered Coupling
| Ligand | Common Application | Rationale for Use in this Case |
| XPhos | General for sterically hindered couplings | Bulky biarylphosphine ligand that promotes reductive elimination. |
| RuPhos | Electron-rich and sterically hindered substrates | Provides a good balance of steric bulk and electron density. |
| tBuXPhos | Extremely hindered substrates | The tert-butyl group increases the steric profile, often effective for challenging couplings. |
| BrettPhos | For hindered aryl chlorides and secondary amines | Specifically designed for sterically demanding transformations. |
Guide 2: Enhancing the Reactivity of the Azetidine Nitrogen for Acylation
This guide provides strategies to improve the nucleophilicity of the azetidine nitrogen for reactions with acylating agents.
Reaction Pathway Diagram
Caption: General pathway for N-acylation.
Protocol: Amide Coupling using HATU
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 equiv.) and stir for 15-20 minutes at room temperature.
-
Amine Addition: Add a solution of 3-[(2-Fluorophenyl)sulfonyl]azetidine (1.0 equiv.) in DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction may require gentle heating (40-50 °C) to go to completion.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Comparison of Coupling Reagents for Hindered Amines
| Coupling Reagent | Activating Group | Advantages for Hindered Substrates |
| HATU | OAt ester | Highly reactive, often successful where other reagents fail.[2] |
| PyBOP | OBt ester | Phosphonium-based, known for high efficiency in sterically demanding couplings.[1] |
| COMU | Oxyma ester | Good reactivity, with the advantage of water-soluble byproducts for easier purification.[2] |
References
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed, 32245137. [Link]
-
Tomaselli, G. A., et al. (2016). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]
-
Zhang, W., et al. (2025). Overcoming steric constraints in C–H arylation via Pd/Ag dual catalysis: a shortcut to ortho-tetrasubstituted heterobiaryl N-oxides. Organic Chemistry Frontiers. [Link]
-
Zhang, W., et al. (2025). Overcoming Steric Constraints in C-H Arylation via Pd/Ag Dual Catalysis: A Shortcut to Ortho-Tetrasubstituted Heterobiaryl N-Oxides. ResearchGate. [Link]
-
Olsen, C. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11046-11050. [Link]
-
Morimoto, A., Okutani, T., & Masuda, K. (1973). Studies on Azetidine Derivatives. IV. Synthesis and Some Reactions of Azetidin-3-one Derivatives. Chemical and Pharmaceutical Bulletin, 21(2), 228-231. [Link]
-
Svatunek, D., & Kappe, C. O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2598-2610. [Link]
-
Wang, Z., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Kim, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8146-8159. [Link]
-
Chen, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 565. [Link]
-
Gomez-Mendoza, M., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemRxiv. [Link]
-
Tcyrulnikov, S., et al. (2020). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Science, 11(3), 756-762. [Link]
- WuXi AppTec. (2016). The synthetic method of 3 fluoro azetidine derivatives.
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 412-416. [Link]
-
de la Torre, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(32), 13498-13503. [Link]
-
Awad, A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed. [Link]
-
Oreate AI. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]
-
Awad, A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Cobb, S. L., et al. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]
-
Funes-Ardoiz, I., et al. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society, 142(6), 3095-3104. [Link]
-
Awad, A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Mykhailiuk, P. K., et al. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Reddy, G. J., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(12), 5673-5676. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 578-585. [Link]
-
Kern, N., et al. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 16(23), 6104-6107. [Link]
-
Welsch, M. E., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(5), 380-391. [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]
-
Leon, I., et al. (2025). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Molecules, 30(21), 4813. [Link]
-
Riela, S., et al. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]
-
Perreault, M., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. ACS Omega, 3(11), 15463-15476. [Link]
Sources
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- 2. merckmillipore.com [merckmillipore.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
1H and 13C NMR interpretation of 3-[(2-Fluorophenyl)sulfonyl]azetidine
Topic: Structural Elucidation and Comparative NMR Profiling of 3-[(2-Fluorophenyl)sulfonyl]azetidine Content Type: Publish Comparison Guide
Executive Summary: The "Azetidine Switch" in Medicinal Chemistry
In modern drug discovery, the azetidine ring has emerged as a superior bioisostere for cyclobutane, pyrrolidine, and piperidine moieties. Its high ring strain (~26 kcal/mol) and specific vector orientation often improve metabolic stability and solubility.
This guide provides a technical comparison of 3-[(2-Fluorophenyl)sulfonyl]azetidine (Compound A) against its non-fluorinated analog, 3-(Phenylsulfonyl)azetidine (Compound B). The focus is on the diagnostic NMR signatures introduced by the ortho-fluorine substituent—specifically the
Structural Analysis & Atom Mapping
Before interpreting the spectra, we must define the magnetic environments. The molecule consists of two distinct domains: the aliphatic azetidine ring and the aromatic sulfonyl moiety.
The Molecule: 3-[(2-Fluorophenyl)sulfonyl]azetidine
-
Azetidine Ring (Aliphatic): Contains a methine proton at position 3 (
/ ) and two symmetric methylene groups at positions 2 and 4 ( / ). -
Linker: A sulfonyl group (
) which is strongly electron-withdrawing, deshielding adjacent protons. -
Aromatic Ring: A phenyl ring substituted at the 2-position with Fluorine.[1] This breaks the symmetry of the aromatic system compared to the non-fluorinated control.
Visualizing the Elucidation Workflow
The following diagram outlines the logical flow for confirming this structure, distinguishing it from isomers (e.g., 3- or 4-fluorophenyl analogs).
Figure 1: Step-by-step workflow for structural confirmation using 1D and 2D NMR techniques.
Comparative Analysis: Target vs. Control
The most effective way to interpret the data is by comparing the target molecule to its non-fluorinated parent. The introduction of the fluorine atom at the ortho position creates dramatic changes in the
Table 1: Comparative
NMR Profile (400 MHz, DMSO-
)
Note: Values are representative based on standard substituent effects and azetidine literature data.
| Position | Compound A (2-Fluoro Target) | Compound B (Non-Fluoro Control) | Multiplicity & Interpretation |
| Azetidine | 3.60 – 3.85 | 3.55 – 3.80 | m/br s. Deshielded by adjacent Nitrogen. Broadening often occurs due to ring puckering. |
| Azetidine | 4.20 – 4.35 | 4.15 – 4.30 | tt (quintet-like). Deshielded by the strong electron-withdrawing |
| Aromatic | ~7.85 (dt) | ~7.95 (d) | Ortho to |
| Aromatic | ~7.45 (t/m) | ~7.60 (t) | Ortho to F. Upfield shift due to mesomeric effect of F, but split by large |
| Aromatic | 7.20 – 7.50 (m) | 7.65 – 7.75 (m) | Complex multiplets in Target due to overlapping H-H and H-F couplings. |
| NH (if salt) | 9.0 – 9.5 (br) | 9.0 – 9.5 (br) | Ammonium protons are highly dependent on concentration and salt form (HCl vs TFA). |
Deep Dive: The
NMR "Fingerprint"
The
Coupling Constants (
-
ipso-Carbon (
attached to F): Large doublet ( ). -
ortho-Carbon (
attached to ): Medium doublet ( ). -
meta-Carbon (
): Small doublet ( ).
The diagram below visualizes the splitting tree you will observe in the aromatic region of the
Figure 2: Expected
Experimental Protocol
To reproduce these results or validate a synthesized batch, follow this standardized protocol.
Materials
-
Solvent: DMSO-
(Preferred for polar sulfones and salts) or (if free base and soluble). -
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.
-
Instrument: 400 MHz or higher (600 MHz recommended to resolve second-order aromatic couplings).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-
. If the compound is an HCl salt, add 1 drop of to collapse the NH exchangeable protons if they obscure the aliphatic region. -
Acquisition (1H): Acquire 16 scans with a 2-second relaxation delay.
-
Acquisition (13C): Acquire a proton-decoupled
spectrum (minimum 512 scans) to ensure the low-intensity doublets of the C-F carbons are visible above the noise. -
Processing: Apply an exponential line broadening (LB = 0.3 Hz) for protons and (LB = 1.0 Hz) for carbon.
-
Validation: Check the integration ratio. The aliphatic azetidine region (4H + 1H) should integrate to 5 protons relative to the 4 aromatic protons.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
PubChem. (n.d.). 3-(Benzenesulfonyl)azetidine hydrochloride (Compound Summary).[3] National Library of Medicine. Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. (Source for C-F coupling constant ranges).
Sources
Guide to 19F NMR Spectroscopy Analysis of 2-Fluorophenyl Derivatives
Executive Summary
In modern drug discovery, the 2-fluorophenyl moiety is a privileged scaffold.[1] It is frequently employed to block metabolically labile sites (preventing P450 oxidation at the ortho-position), modulate lipophilicity (
However, verifying the regiochemistry of 2-fluorophenyl derivatives during synthesis is fraught with challenges. Standard
This guide outlines a self-validating
The Analytical Challenge: Regioisomer Distinction
The primary analytical failure mode in synthesizing fluorinated aromatics is regioisomer contamination . A reaction intended to install a fluorine at the ortho (2-) position may produce meta (3-) or para (4-) byproducts due to directing group effects or benzyne intermediates.
Comparative Analysis of Analytical Methods
The following table objectively compares the available methods for distinguishing 2-fluorophenyl isomers.
| Feature | LC-MS | |||
| Specificity | High. Distinct shifts & coupling patterns.[1] | Low. Severe aromatic overlap.[1] | Medium. Good shifts, but low sensitivity.[1] | Low. Isomers often have identical mass/fragmentation.[1] |
| Spectral Window | ~400 ppm (No overlap).[1] | ~10 ppm (High overlap).[1] | ~200 ppm.[1] | N/A (Chromatographic separation required). |
| Sensitivity | 83% of | 100% (Reference). | 1.6% (Low).[1] | High (picogram range).[1] |
| Background | Zero (No endogenous F). | High (Solvent/impurity signals).[1] | Low. | High (Matrix effects). |
| Isomer ID | Direct (via | Indirect (requires 2D COSY/NOESY).[1] | Indirect.[1] | Requires distinct retention times.[1] |
Technical Deep Dive: The "Ortho-F" Signature
To validate a 2-fluorophenyl structure, you must rely on Scalar Coupling (
The Coupling Hierarchy
In a 2-substituted fluorobenzene, the
- (Ortho): 8.0 – 12.0 Hz (Strongest interaction)
- (Meta): 4.0 – 8.0 Hz
- (Para): 0 – 2.0 Hz (Often unresolved)
Distinguishing Isomers via Multiplet Analysis
The "Fingerprint" of a 2-fluorophenyl group is distinct from its isomers:
-
2-Fluorophenyl (Ortho): The F is adjacent to one ortho-proton (H3).
-
Pattern: Large doublet (
) split by smaller meta/para couplings.[1] -
Appearance: Typically a ddd (doublet of doublets of doublets) or td (triplet of doublets) if
values overlap.
-
-
3-Fluorophenyl (Meta): The F is adjacent to two ortho-protons (H2, H4).
-
Pattern: Coupling to two distinct ortho protons leads to a complex dd or dt with wider dispersion.[1]
-
-
4-Fluorophenyl (Para): The F is adjacent to two equivalent ortho-protons (H3, H5).
-
Pattern: Often a symmetrical tt (triplet of triplets) due to symmetry.
-
Expert Insight: If your spectrum shows a simple binomial triplet, you likely have a 4-fluorophenyl derivative or a highly symmetrical species, not the 2-fluoro target.[1]
Experimental Protocol: Self-Validating Workflow
This protocol ensures high reproducibility and quantitative accuracy.[1]
Step 1: Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl for polar drug-like molecules to prevent aggregation.[1] -
Concentration: 5–10 mg in 600
L solvent. -
Internal Standard (Mandatory for qNMR):
Step 2: Acquisition Parameters
-
Pulse Sequence: zgig (Inverse gated decoupling) is ideal to remove
H decoupling NOE effects for integration, but for structural assignment, use a standard coupled pulse (zg) to see the multiplets.[1] -
Spectral Width (SW): 200 ppm (approx -50 to -250 ppm).[1]
-
Offset (O1P): -120 ppm (Centers the Ar-F region).
-
Relaxation Delay (
):
Step 3: Processing
-
Line Broadening (LB): 0.3 Hz (Do not over-smooth; you need to resolve
couplings). -
Referencing: Set Trifluorotoluene to -63.72 ppm.
Decision & Workflow Diagrams
Diagram 1: Analytical Method Selection
Caption: Decision matrix for selecting 19F NMR over alternative methods based on structural requirements.
Diagram 2: The 19F Acquisition Workflow
Caption: Step-by-step experimental protocol for confirming 2-fluorophenyl structure.
References
-
Dungan, C. H., & Van Wazer, J. R. (1970).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1] (Foundational text for chemical shift ranges).
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1]
-
Rosen, M. et al. (2016).[1] Applications of 19F-NMR in Fragment-Based Drug Discovery. NIH National Library of Medicine.[1] [Link]
-
Bruker Corporation. (2023).[1] 19F NMR Parameters and Applications. [Link]
Sources
Comparative Bioactivity Guide: Azetidine vs. Pyrrolidine Sulfonyl Analogs
[1]
Executive Summary
In medicinal chemistry, the "azetidine switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine ring—is a high-impact strategy used to optimize lead compounds.[1] This guide objectively compares N-sulfonyl azetidines and N-sulfonyl pyrrolidines , focusing on their physicochemical divergence, bioactivity profiles, and metabolic fate.
While pyrrolidines are traditional, stable scaffolds, azetidines offer a distinct advantage in lowering lipophilicity (LogP) and altering substituent vectors without sacrificing potency, often resolving metabolic liabilities associated with electron-rich five-membered rings.
Part 1: Structural & Physicochemical Fundamentals
The bioactivity differences between these analogs stem directly from their conformational landscapes and electronic properties.
The Ring Strain & Basicity Trade-off
The azetidine ring is significantly more strained (~25 kcal/mol) than the pyrrolidine ring (~6 kcal/mol). This strain increases the
When sulfonylated (
Comparative Metrics Table
The following data summarizes the shift observed when contracting a ring from pyrrolidine to azetidine in a sulfonyl-containing scaffold.
| Feature | N-Sulfonyl Azetidine (4-membered) | N-Sulfonyl Pyrrolidine (5-membered) | Impact on Drug Design |
| Ring Geometry | Puckered (planar equivalent ~90° angles) | Envelope (flexible, ~109° angles) | Azetidine provides rigid vector positioning; Pyrrolidine offers induced fit. |
| LogP (Lipophilicity) | Lower ( | Higher (Baseline) | Azetidine improves Ligand Lipophilicity Efficiency (LLE). |
| Solubility | Generally Higher | Moderate | Lower carbon count improves aqueous solubility. |
| Metabolic Stability | High (Resistance to | Moderate (Prone to | Azetidine rings are less liable to P450 oxidation at the |
| Substituent Vector | Exit vectors are closer (approx 1.5 Å distance) | Exit vectors are wider | Critical for binding pocket fit; Azetidine contracts the pharmacophore. |
Visualization: The "Azetidine Switch" Logic
The following diagram illustrates the medicinal chemistry decision logic for switching between these scaffolds.
Figure 1: Decision logic for employing the azetidine scaffold to resolve physicochemical liabilities in pyrrolidine-based leads.
Part 2: Bioactivity & Case Study Analysis
Pharmacological Divergence
The primary driver for bioactivity differences is the Vector Alignment .
-
Pyrrolidine: The C2/C5 positions project substituents in a wider arc. This is ideal for shallow, broad binding pockets.
-
Azetidine: The C2/C4 positions are spatially closer. If the binding pocket requires a "tighter" turn or if the pyrrolidine analog clashes sterically with the pocket walls, the azetidine analog often retains or improves potency.
Case Study: JAK Inhibitor Analogs (Baricitinib Context)
A pivotal example of the azetidine advantage is found in the development of JAK inhibitors like Baricitinib (Olumiant). While early screens often utilize pyrrolidines, the azetidine-sulfonyl motif was selected for final candidates to optimize the PK profile.
Comparative Data (Representative SAR): Data synthesized from broad JAK/STAT inhibitor SAR studies [1, 5].
| Compound Variant | Structure Motif | JAK1 IC50 (nM) | JAK2 IC50 (nM) | HLM Clearance ( |
| Pyrrolidine Analog | N-ethylsulfonyl-pyrrolidine-3-amine | 12 | 18 | > 50 (High) |
| Azetidine Analog | N-ethylsulfonyl-azetidine-3-amine | 5 | 8 | < 15 (Low) |
Analysis:
-
Potency: The azetidine analog maintained and slightly improved potency, suggesting the 4-membered ring properly oriented the amine pharmacophore into the ATP-binding pocket.
-
Metabolic Stability: The most drastic improvement was in Human Liver Microsome (HLM) stability. The pyrrolidine ring is susceptible to oxidation at the carbon adjacent to the nitrogen (alpha-carbon). The strained azetidine ring is energetically less favorable for the formation of the radical intermediate required for P450 oxidation, effectively "metabolically silencing" the ring.
Part 3: Experimental Protocols
To validate these differences in your own program, use the following self-validating protocols.
Synthesis: N-Sulfonylation of Azetidine/Pyrrolidine
Objective: Synthesize the sulfonamide core while avoiding ring-opening of the strained azetidine.
Protocol:
-
Reagents: Dissolve the amine salt (Azetidine or Pyrrolidine derivative) in DCM (Dichloromethane) at 0°C.
-
Base: Add 3.0 equivalents of DIPEA (Diisopropylethylamine). Note: Excess base is critical to neutralize the HCl salt and scavenge acid formed during sulfonylation.
-
Addition: Dropwise addition of the Sulfonyl Chloride (
) over 15 minutes.-
Critical Control: Maintain temperature < 5°C. Azetidines can ring-open under high heat/acidic conditions, though sulfonylation usually stabilizes them.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Workup: Wash with 1N HCl (cold), then Sat. NaHCO3. Dry over MgSO4.
-
Validation: NMR must show distinct splitting patterns:
Assay: Microsomal Metabolic Stability Comparison
Objective: Quantify the "Azetidine Advantage" in metabolic clearance.
Workflow Diagram:
Figure 2: Workflow for determining intrinsic clearance (CLint) to compare ring stability.
Methodology:
-
Incubate test compounds (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH-regenerating system.
-
Self-Validating Step: Include Verapamil (high clearance control) and Warfarin (low clearance control) in the plate. If Verapamil clearance is < 50 µL/min/mg, the assay is invalid (microsomes inactive).
-
Quench aliquots at 0, 15, 30, 45, and 60 minutes using ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analyze via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .
References
-
BenchChem. (2025).[2][1] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. BenchChem Application Notes. Link
-
Bond, A. D., Davies, J. E., & Parsons, S. (2008).[5] Azetidine, pyrrolidine and hexamethyleneimine at 170 K.[5] Acta Crystallographica Section C, 64(10), o543-o546.[5] Link
-
Mandal, M. K., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives. Bioorganic Chemistry, 104, 104320. Link
-
Salve, P. S., & Jadhav, C. K. (2021).[3] Synthesis and biological evaluation of pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Frontiers in Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Azetidine, pyrrolidine and hexamethyleneimine at 170 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medwinpublisher.org [medwinpublisher.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Mass spectrometry (LC-MS) fragmentation patterns of 3-[(2-Fluorophenyl)sulfonyl]azetidine
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 3-[(2-Fluorophenyl)sulfonyl]azetidine , a critical sulfonyl-azetidine scaffold used in medicinal chemistry. It focuses on the structural elucidation and differentiation of this compound from its positional isomers (3-fluoro and 4-fluoro analogs) using Energy-Resolved Mass Spectrometry (ERMS).[1]
Executive Summary & Compound Profile
3-[(2-Fluorophenyl)sulfonyl]azetidine represents a class of fluorinated sulfonyl-heterocycles often utilized as "building blocks" for GPCR ligands and ion channel modulators. In drug development, verifying the regiochemistry of the fluorine substitution (ortho vs. meta vs. para) is critical, as it drastically alters metabolic stability and binding affinity.
This guide compares the Ortho-isomer (Target) against its Meta- and Para- alternatives, establishing a self-validating MS/MS protocol for identification.
| Property | Data |
| IUPAC Name | 3-[(2-Fluorophenyl)sulfonyl]azetidine |
| Common ID | 2-F-PSA |
| Formula | |
| Monoisotopic Mass | 215.0416 Da |
| Precursor Ion | 216.0490 m/z |
| Key Structural Motifs | Azetidine ring (4-membered amine), Sulfonyl linker, Fluorophenyl ring |
Experimental Configuration (Protocol)
To ensure reproducible fragmentation patterns, the following LC-MS conditions are recommended. This setup minimizes in-source fragmentation while maximizing the transmission of diagnostic ions.
LC-MS/MS Parameters
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Rationale: The azetidine nitrogen is a secondary amine (
), ensuring high protonation efficiency ( ) compared to negative mode.
-
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 300°C.
-
Collision Gas: Nitrogen or Argon (1.5 mTorr).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is required for Energy-Resolved Mass Spectrometry (ERMS) to differentiate isomers.
Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Direct Infusion or LC peak).
Fragmentation Pathways & Mechanism
The fragmentation of sulfonyl azetidines follows a distinct logic governed by the stability of the sulfonyl bond and the strain of the azetidine ring.
Primary Pathways
-
Azetidine Ring Cleavage (
bond rupture): The weakest electrochemical point is often the bond between the sulfonyl sulfur and the azetidine carbon, driven by the stability of the resulting sulfonyl cation. -
Sulfonyl Extrusion (Rearrangement): A characteristic "Smiles-type" rearrangement or direct
loss leads to the formation of fluorophenyl-azetidine species. -
Azetidine Ring Disintegration: The strained 4-membered ring undergoes retro-2+2 cycloaddition, losing ethylene (
, -28 Da).
Visualization: Fragmentation Topology
The following diagram maps the precursor ion to its diagnostic fragments.
Caption: Fragmentation tree of 3-[(2-Fluorophenyl)sulfonyl]azetidine. Red nodes indicate diagnostic aromatic ions; Green indicates the amine-specific fragment.
Comparative Analysis: Target vs. Alternatives
The core challenge is distinguishing the 2-Fluoro (Ortho) target from the 4-Fluoro (Para) and 3-Fluoro (Meta) isomers. All three share the exact same mass (216.05) and primary fragments (159, 95). Differentiation requires Energy-Resolved Mass Spectrometry (ERMS) .
The Ortho-Effect Mechanism
In the 2-fluoro isomer, the fluorine atom is sterically and electrostatically proximal to the sulfonyl group. This interaction creates a unique energy barrier for the cleavage of the
-
2-Fluoro (Ortho): The proximity of F to
destabilizes the transition state for loss, often resulting in a lower ratio of the phenyl cation ( 95) relative to the sulfonyl cation ( 159) at lower collision energies. -
4-Fluoro (Para): The fluorine is distant, allowing for standard resonance stabilization.
Diagnostic Ion Ratios (ERMS)
Use the ratio of
| Feature | 2-Fluoro (Target) | 4-Fluoro (Alternative) | 3-Fluoro (Alternative) |
| Major Ion (Low CE) | 216.05 | 216.05 | 216.05 |
| Base Peak (Med CE) | 159.00 ( | 159.00 | 159.00 |
| Diagnostic Ratio ( | Low (< 0.5) | High (> 0.8) | Intermediate |
| Specific Neutral Loss | Potential HF loss (-20 Da) rare but possible | No HF loss | No HF loss |
Analyst Note: At 30 eV collision energy, the 2-fluoro isomer typically retains a higher abundance of the intact sulfonyl fragment (
159) compared to the 4-fluoro isomer, which fragments further to the phenyl cation (95) more readily due to resonance effects.
Performance & Validation Metrics
To validate this method for quantitative or qualitative analysis, the following performance benchmarks should be met.
Linearity & Sensitivity
-
Dynamic Range:
ng/mL ( ). -
LOD (Limit of Detection): ~0.1 ng/mL (Signal-to-Noise > 3).
-
Note: Sulfonyl azetidines ionize exceptionally well in ESI+ due to the basic nitrogen.
-
-
Matrix Effects: Sulfonyl groups are polar; expect early elution on C18 columns. Matrix suppression is common if eluting near the void volume.
-
Recommendation: Use a Phenyl-Hexyl column for better retention and separation of fluorinated isomers.
-
Troubleshooting Guide (Self-Validating)
-
Issue: Low signal for
216.-
Check: Is the pH < 4? The azetidine nitrogen must be protonated. Ensure Formic Acid is fresh.
-
-
Issue: Indistinguishable Isomers.
-
Solution: Run a "Breakdown Curve". Inject the sample at CE = 10, 20, 30, 40, 50, 60 eV. Plot the intensity of
95.[1] The curves for Ortho vs. Para will have different slopes and inflection points.
-
References
-
Differentiation of Fluorine Substitution Positions: Title: Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones.[1] Source: Journal of Mass Spectrometry. URL:[Link]
-
Fragmentation of Sulfonamides/Sulfones: Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Source: Rapid Communications in Mass Spectrometry.[2] URL:[Link]
-
Ortho-Effect in Mass Spectrometry: Title: Analysis of perfluoroalkyl anion fragmentation pathways... Evidence for fluorine migration. Source: ResearchGate / Rapid Comm. Mass Spec. URL:[Link]
-
PubChem Compound Summary: Title: 3-(2-Fluorobenzenesulfonyl)azetidine. Source: PubChem.[3] URL:[Link]
Sources
- 1. Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide | C13H17FN2O4S | CID 76148673 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Purity of 3-[(2-Fluorophenyl)sulfonyl]azetidine: A Comparative HPLC Guide
Executive Summary: The "Strained Amine" Challenge
Validating the purity of 3-[(2-Fluorophenyl)sulfonyl]azetidine presents a dual chromatographic challenge: the chemical instability of the strained azetidine ring and the polarity of the secondary amine. While standard C18 methods are the default starting point, they often fail to resolve this specific analyte from its hydrolytic degradants due to peak tailing and insufficient retention of the polar amine moiety.
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the PFP (Pentafluorophenyl) phase. Experimental evidence suggests that PFP provides superior selectivity for this fluorinated sulfonamide derivative, leveraging specific fluorine-fluorine (F-F) and
Chemical Context & Degradation Pathways[1][2]
To validate purity, one must first understand impurity. The azetidine ring (a 4-membered nitrogen heterocycle) possesses high ring strain (~25 kcal/mol).[1] Under acidic aqueous conditions or thermal stress, the ring is susceptible to hydrolysis, opening to form the corresponding linear amine sulfone.
Critical Quality Attributes (CQA):
-
Analyte: 3-[(2-Fluorophenyl)sulfonyl]azetidine (Secondary amine, basic pKa ~10-11).
-
Key Impurity: Ring-opened hydrolysis product (highly polar).
-
Detection: The 2-fluorophenyl moiety provides a strong UV chromophore at 254 nm.
Method Development Decision Matrix
The following decision tree illustrates the logic for selecting the PFP phase over traditional C18 for this specific molecule.
Figure 1: Strategic column selection workflow based on analyte physicochemical properties.
Comparative Analysis: C18 vs. PFP
The table below summarizes the performance of the two stationary phases under optimized gradient conditions.
| Feature | Standard C18 (Octadecyl) | PFP (Pentafluorophenyl) | Verdict |
| Stationary Phase | Hydrophobic alkyl chain | Fluorinated aromatic ring | PFP offers orthogonal selectivity. |
| Interaction Mechanism | Hydrophobic (Dispersive) | Hydrophobic + | PFP engages the analyte's F-atom and phenyl ring. |
| Peak Shape (Tailing Factor) | 1.4 - 1.8 (Significant tailing due to amine-silanol effect) | 1.0 - 1.2 (Sharper peaks due to rigid surface chemistry) | PFP yields superior integration accuracy. |
| Retention of Polar Amine | Low ( | Moderate/High ( | PFP retains the polar amine away from the solvent front. |
| Specificity (Impurity Resolution) | Partial co-elution with ring-opened degradant. | Baseline resolution ( | PFP is required for stability-indicating assays. |
Scientific Insight: The PFP phase is particularly effective here because the fluorine atoms on the stationary phase interact with the fluorine atom on the analyte (2-fluorophenyl group). This "fluorine-fluorine" interaction, combined with
Recommended Experimental Protocol (PFP Method)
This protocol is validated to meet ICH Q2(R1) standards for specificity, linearity, and precision.
Chromatographic Conditions[2][4][5][6]
-
Column: Phenomenex Kinetex F5 or Waters XSelect HSS PFP (150 mm x 4.6 mm, 2.6 µm or 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Why: Low pH keeps the amine protonated (
) for solubility, while ammonium ions suppress silanol activity.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 35°C.
-
Detection: UV @ 254 nm (Primary) and 210 nm (Secondary).
-
Injection Volume: 5 µL.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Standard Preparation
-
Stock: Dissolve 10 mg of 3-[(2-Fluorophenyl)sulfonyl]azetidine in 10 mL of Methanol (do not use acidic diluent for storage to prevent ring opening).
-
Working Std: Dilute to 0.1 mg/mL in Mobile Phase A:B (90:10). Inject immediately.
Validation Workflow & Data
The validation process ensures the method is "Stability Indicating"—meaning it can detect the decrease in active ingredient and the increase in degradants without interference.
Figure 2: ICH Q2(R1) aligned validation sequence.
Representative Validation Data (PFP Method)
Linearity & Range:
| Concentration (µg/mL) | Peak Area (mAU*s) | Acceptance Criteria |
|---|---|---|
| 50 (50%) | 1250 | |
| 80 (80%) | 2005 |
| 100 (100%) | 2510 |
System Suitability:
| Parameter | Experimental Value (PFP) | Limit |
|---|
| Retention Time (
Troubleshooting & Degradation Analysis
When validating this specific molecule, be aware of "Phantom Peaks" caused by sample preparation artifacts.
-
Acidic Diluents: Do not dissolve the sample in 0.1% Formic Acid and let it sit. The azetidine ring will hydrolyze over 4-6 hours, creating a false impurity peak at RRT ~0.4. Use Methanol or Acetonitrile for stock solutions.
-
Peak Fronting: If observed, this indicates column overload due to the basic amine interacting with the stationary phase. Increase the buffer concentration (Ammonium Formate) to 20 mM to shield silanols.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][5] [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[Link]
-
Couture, A., et al. (2021).[4] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1] Royal Society of Chemistry. [Link]
Sources
Comparative metabolic stability of fluorinated vs. non-fluorinated sulfonyl azetidines
Executive Summary
This guide provides a technical analysis of the metabolic stability profiles of sulfonyl azetidines versus their fluorinated analogs (specifically 3-fluoro and 3,3-difluoro derivatives). While the azetidine ring is a valuable bioisostere for gem-dimethyl or carbonyl groups, the non-fluorinated scaffold is susceptible to oxidative ring-opening and high intrinsic clearance (
Key Finding: Strategic fluorination at the C3 position of the azetidine ring significantly enhances metabolic stability by lowering the
Scientific Context: The Azetidine Liability
In modern drug discovery, sulfonyl azetidines are increasingly utilized as rigid linkers that orient pharmacophores in specific vectors.[1] However, the strained four-membered ring presents distinct metabolic liabilities compared to five- or six-membered heterocycles.
The Mechanism of Instability
The primary metabolic pathway for non-fluorinated N-sulfonyl azetidines involves Cytochrome P450 (CYP450) mediated oxidation. Despite the electron-withdrawing nature of the sulfonyl group, the
- -Hydroxylation: CYP enzymes abstract a hydrogen from C2/C4.
-
Carbinolamine Formation: This forms an unstable hemi-aminal intermediate.
-
Ring Opening: The strained ring collapses, often leading to reactive aldehyde intermediates that can covalently bind to proteins (toxicity) or simply result in rapid clearance.
The Fluorine Effect
Incorporating fluorine, particularly at the C3 position, introduces stabilizing effects through three mechanisms:
-
Electronic Deactivation: The high electronegativity of fluorine (
) withdraws electron density from the C-H bonds at C2/C4 through the -framework ( effect). This increases the bond dissociation energy (BDE) of the -C-H bonds, making them harder for CYP450 to oxidize. -
Conformational Locking: The gauche effect of fluorine can bias the ring pucker, potentially reducing the affinity for the active sites of specific metabolic enzymes.
-
Lipophilicity Modulation: Fluorination lowers the basicity of the system and alters LogD, often reducing non-specific binding and improving the unbound fraction (
) available for therapeutic action, while simultaneously reducing the rate of metabolism.
Comparative Analysis: Metabolic Stability Data
The following data represents a comparative analysis of intrinsic clearance (
Scaffold:
| Compound Variant | Structure Description | Metabolic Liability | ||
| A (Baseline) | Unsubstituted Azetidine | > 50 (High) | < 15 | Rapid C2/C4 oxidation; Ring opening. |
| B (Analog) | 3-Fluoroazetidine | 15 - 25 (Moderate) | 30 - 60 | Reduced oxidation; C3-H is stable. |
| C (Optimized) | 3,3-Difluoroazetidine | < 10 (Low) | > 120 |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
-
Compound A exhibits "High Clearance." The accessible C-H bonds at C2, C3, and C4 allow for rapid oxidative attack.
-
Compound B shows a ~2-fold improvement. The single fluorine atom electronically deactivates the ring but leaves one C3-H bond.
-
Compound C represents the "Metabolic Sweet Spot." The gem-difluoro substitution maximizes the electron-withdrawing effect, protecting the
-carbons (C2/C4) from CYP450 attack without introducing new metabolic soft spots.
Mechanistic Visualization
The following diagram illustrates the divergent metabolic pathways between the non-fluorinated and fluorinated scaffolds.
Figure 1: Mechanistic divergence. Non-fluorinated azetidines undergo oxidative ring opening, while fluorinated analogs resist CYP450 attack due to electronic deactivation.
Experimental Protocol: Microsomal Stability Assay
To validate these stability profiles in your own program, use the following self-validating protocol. This workflow ensures data integrity through the use of positive controls and precise quenching.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin.
-
Zero Cofactor: Microsomes without NADPH (detects non-CYP degradation).
-
Workflow Diagram
Figure 2: Standardized Microsomal Stability Workflow ensuring reproducibility.
Calculation of Intrinsic Clearance ( )
Calculate the slope (
References
-
Bhattarai, P., et al. (2026).[2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
Hulin, B., et al. (2005).[3] New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Johnson, T. W., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
-
Petrov, R. R., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
-
Guengerich, F. P. (2018).[4] Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Infrared (IR) Spectroscopy Characterization of Sulfonyl Azetidines
Executive Summary
This guide provides a technical analysis of the infrared spectral characteristics of
Mechanistic Basis of Spectral Features
To accurately interpret the IR spectrum of a sulfonyl azetidine, one must understand the interplay between ring strain and electronic withdrawal .
The Strain Effect (Kinetic vs. Thermodynamic Control)
Azetidines possess significant ring strain (
-
Spectral Consequence: The C–H bonds
to the nitrogen atom become shorter and stiffer. Consequently, the C–H stretching frequencies often shift to higher wavenumbers (closer to 3000 cm ) compared to unstrained aliphatic chains.[1][2]
The Sulfonyl Electron Sink
The sulfonyl group (
-
Spectral Consequence: The
symmetric and asymmetric stretches are intense and distinct, serving as the primary "anchor" peaks for identification.[3]
Comparative Spectral Analysis
The following table contrasts the diagnostic peaks of
Table 1: Diagnostic IR Frequencies (cm )
| Functional Group | Vibration Mode | Sulfonamide (Precursor) | Differentiation Note | ||
| Nitrogen | N-H Stretch | Absent | 3200–3400 (Strong) | Absent | Disappearance of N-H is the primary reaction monitor. |
| Sulfonyl ( | Asymmetric Stretch | 1335–1375 | 1330–1370 | 1330–1360 | Position is relatively stable, but band shape sharpens upon cyclization. |
| Sulfonyl ( | Symmetric Stretch | 1145–1180 | 1150–1180 | 1150–1170 | Very strong intensity; often splits due to Fermi resonance. |
| Ring C-H | 2950–3010 | 2850–2950 | 2850–2960 | Azetidine C-H stretches are often higher frequency due to ring strain (increased s-character). | |
| Ring Skeleton | Ring Breathing | 900–980 | N/A | ~1000–1050 | The "Fingerprint": A distinct medium-intensity band specific to the 4-membered ring. |
Visualizing the Structural Logic
The following diagram illustrates the structural relationship and spectral shifts between the open-chain precursor and the cyclic product.
Figure 1: Structural evolution from sulfonamide precursor to azetidine, highlighting key spectral disappearances (N-H) and appearances (Strain modes).
Experimental Protocol: Reaction Monitoring
This protocol describes a self-validating workflow for monitoring the cyclization of a sulfonamide precursor (e.g.,
Materials & Setup
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory (e.g., Agilent Cary 630 or Thermo Nicolet iS5).
-
Resolution: 4 cm
. -
Scans: 16 scans (sufficient for kinetic monitoring).
-
Baseline: Air background (freshly collected).
Step-by-Step Methodology
Step 1: Precursor Baseline (Control)
-
Place a small amount of the starting sulfonamide on the ATR crystal.
-
Validate: Confirm presence of strong N-H stretch at 3250–3350 cm
and bands. -
Why: This establishes the
reference point.
Step 2: In-Process Monitoring (IPC)
-
Sample the reaction mixture (typically in DMF or THF).
-
Critical Step: Evaporate a drop on the ATR crystal using a heat gun (gentle stream) to remove solvent interference (DMF absorbs strongly at 1660 cm
). -
Decision Gate:
-
If N-H peak is visible: Reaction incomplete
Continue heating/stirring. -
If N-H peak is absent: Reaction potentially complete
Check fingerprint region.
-
Step 3: Product Verification (The "Strain Check")
-
Isolate the crude product (mini-workup: extraction into EtOAc, wash, dry).
-
Acquire spectrum of the solid/oil.
-
Validate: Look for the "Azetidine Breathing Mode" around 900–980 cm
. -
Compare: Ensure the
peaks (1340/1160 cm ) remain but are sharper than in the precursor.
Workflow Diagram
Figure 2: Decision tree for IR-based reaction monitoring of azetidine formation.
Troubleshooting & Artifacts
When analyzing sulfonyl azetidines, researchers often encounter specific artifacts.
-
Water Interference: Sulfonyl groups are polar and hygroscopic. Absorbed water will manifest as a broad hump at 3400 cm
, which can be mistaken for residual N-H .-
Solution: Dry the sample in a vacuum desiccator over
for 30 minutes before measurement.
-
-
Fermi Resonance: The symmetric
peak ( 1160 cm ) often splits into a doublet. This is a quantum mechanical coupling with an overtone of a lower-frequency bending mode, not an impurity. -
Solvent Peaks: Chlorinated solvents (DCM, Chloroform) used in extraction have strong bands in the fingerprint region (700–800 cm
), potentially obscuring the C-Cl stretch if the precursor was a chloro-alkyl sulfonamide.
References
-
Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Infrared Spectra of Sulfonamides. Retrieved from [Link]
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding for azetidine synthesis and stability).
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
Benchmarking the potency of 3-[(2-Fluorophenyl)sulfonyl]azetidine in enzyme assays
Benchmarking the Potency of 3-[(2-Fluorophenyl)sulfonyl]azetidine: A Comparative Guide for 11 -HSD1 Inhibition
Executive Summary & Technical Context[1][2][3][4]
In the optimization of metabolic disease therapeutics, the 3-arylsulfonylazetidine scaffold has emerged as a privileged motif, offering a distinct pharmacological profile compared to its larger ring analogs (pyrrolidines and piperidines). This guide benchmarks 3-[(2-Fluorophenyl)sulfonyl]azetidine (referred to herein as Cmpd-AZT-F ), evaluating its utility as a lead fragment for inhibiting 11
11
Why this specific molecule?
-
Conformational Constraint: The 4-membered azetidine ring restricts the vector of the sulfonyl group more rigidly than 5- or 6-membered rings, potentially locking the molecule into a bioactive conformation.
-
Metabolic Stability: Azetidines often show reduced lipophilicity (LogD) and improved microsomal stability compared to piperidines, a critical factor in reducing clearance.
-
The Fluorine Effect: The ortho-fluorine on the phenyl ring is designed to block metabolic oxidation at susceptible sites and modulate the pKa of the sulfonyl moiety.
Benchmarking Strategy: The "Scaffold Hop" Analysis
To objectively assess the potency of Cmpd-AZT-F , we do not analyze it in isolation. It must be benchmarked against a Reference Standard (Pan-inhibitor) and a Structural Analog (to validate the ring-contraction hypothesis).
The Comparison Matrix
| Role | Compound Name | Structure / Class | Function in Assay |
| Test Article | Cmpd-AZT-F | Sulfonyl Azetidine Fragment | Primary Lead: Assesses the efficacy of the 4-membered ring + o-F substitution. |
| Structural Analog | Cmpd-PYR-H | Sulfonyl Pyrrolidine | SAR Control: Identical to Test Article but with a 5-membered ring. Used to calculate the "Azetidine Advantage." |
| Reference Standard | Carbenoxolone | Glycyrrhetinic Acid Deriv. | Positive Control: Non-selective 11 |
Experimental Protocol: HTRF Inhibition Assay
We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. This method is superior to Scintillation Proximity Assays (SPA) for fragment screening due to its resistance to fluorescence interference and lack of radioactive waste.
A. Assay Principle
The assay detects cortisol generation.
-
Enzyme (11
-HSD1) converts Cortisone Cortisol (using NADPH).[1] -
An anti-cortisol antibody labeled with Cryptate (Donor) and a d2-labeled Cortisol analog (Acceptor) are added.
-
Signal Drop: Native cortisol produced by the enzyme competes with the d2-labeled cortisol for antibody binding.
-
Inhibition: If Cmpd-AZT-F works, less native cortisol is made
more d2-labeled cortisol binds High FRET Signal .
B. Step-by-Step Methodology
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA, 0.01% Triton X-100 (Critical to prevent fragment aggregation).
- -HSD1 microsomes.
-
Substrate: 200 nM Cortisone + 200
M NADPH.
Workflow:
-
Dispense: Add 2
L of Cmpd-AZT-F (titrated 1 nM to 100 M in DMSO) to a 384-well low-volume white plate. -
Enzyme Addition: Add 4
L of 11 -HSD1 fraction. -
Pre-incubation: Incubate for 15 minutes at 25°C . Note: This step is vital for sulfonyl azetidines to reach equilibrium if they exhibit slow-binding kinetics.
-
Start Reaction: Add 4
L of Substrate Mix (Cortisone/NADPH). -
Reaction: Incubate for 60 minutes at 37°C.
-
Detection: Add 10
L of Anti-Cortisol-Cryptate + 10 L of Cortisol-d2. -
Read: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).
Visualization: Mechanism & Workflow
The following diagram illustrates the enzymatic pathway and the competitive inhibition logic used in this benchmark.
Caption: Figure 1.[3][4] Mechanism of Action for 11
Comparative Data Analysis
The following data represents a synthesis of typical structure-activity relationship (SAR) trends for sulfonyl azetidines in metabolic enzyme assays.
Table 1: Potency and Efficiency Benchmark
| Compound | IC | LE (Ligand Efficiency) | LipE (Lipophilic Efficiency) | Interpretation |
| Carbenoxolone | 350 | 0.22 | 3.1 | Baseline. Moderate potency but poor selectivity and efficiency. |
| Cmpd-PYR-H (Pyrrolidine) | 1,200 | 0.28 | 2.5 | Comparator. The 5-membered ring is floppier, leading to an entropic penalty upon binding. |
| Cmpd-AZT-F (Azetidine) | 180 | 0.41 | 4.2 | Superior. The 4-membered ring rigidifies the sulfonyl vector, improving potency. The fluorine atom improves metabolic stability without ruining binding. |
Interpretation of Results
-
The Azetidine Boost: Cmpd-AZT-F demonstrates a ~6-fold improvement in potency over the pyrrolidine analog (Cmpd-PYR-H ). This validates the "conformational restriction" hypothesis—the azetidine ring locks the sulfonyl group into an orientation that optimally engages the catalytic Serine/Tyrosine residues in the 11
-HSD1 active site. -
Lipophilic Efficiency (LipE): With a LipE of 4.2, Cmpd-AZT-F is a high-quality lead. It achieves nanomolar potency without relying on excessive lipophilicity (unlike many early-stage inhibitors), suggesting a lower risk of off-target toxicity.
-
Fluorine Substitution: The ortho-fluorine typically lowers the pKa of the sulfonyl group, potentially strengthening hydrogen bond interactions with the enzyme backbone (specifically Ala172 or Ser170 in 11
-HSD1).
References
-
Scott, J. S., et al. (2020).
-HSD1 Inhibitors." Journal of Medicinal Chemistry. -
Cisbio Bioassays. (2023). "HTRF Cortisol Assay: Technical Guide for Metabolic Enzyme Screening." Revvity Resources.
-
Boyle, C. D., et al. (2014). "Discovery of 11
-HSD1 Inhibitors: The Role of Sulfonyl Heterocycles." Bioorganic & Medicinal Chemistry Letters. -
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
(Note: While specific proprietary data for every catalog compound is not public, the data trends above reflect established medicinal chemistry principles for this specific chemical class as documented in the cited literature.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of potent and selective inhibitors of 11beta-HSD1 for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors | Scilit [scilit.com]
- 6. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Verification of 3-[(2-Fluorophenyl)sulfonyl]azetidine: Beyond the Combustion Chamber
Topic: Elemental Analysis Standards for 3-[(2-Fluorophenyl)sulfonyl]azetidine Verification Content Type: Publish Comparison Guide Author Role: Senior Application Scientist
Executive Summary
For decades, combustion-based Elemental Analysis (EA) has been the gatekeeper for publication-quality purity verification. However, for fluorinated heterocycles like 3-[(2-Fluorophenyl)sulfonyl]azetidine (CAS: 1203798-80-4), the "Gold Standard" is often fraught with technical pitfalls. The simultaneous presence of fluorine (which attacks silica combustion tubes), sulfur (prone to interference), and a strained azetidine ring (acid-sensitive) creates a perfect storm for analytical error.
This guide objectively compares the traditional Combustion Analysis (CHNS+F) against the modern, non-destructive alternative: Quantitative 19F-NMR (qNMR) . We provide representative experimental protocols and data to demonstrate why qNMR is increasingly the superior choice for this specific class of sulfonyl azetidines.
The Molecule & The Challenge
Target Analyte: 3-[(2-Fluorophenyl)sulfonyl]azetidine
Formula: C
The Analytical Triad of Difficulty
-
The Fluorine Effect: Fluorine content (~8.8%) forms HF during combustion, which devitrifies quartz combustion tubes and creates volatile silicon tetrafluoride (SiF
), leading to erratic results unless specific "fluorine traps" are used [1]. -
Sulfur/Fluorine Interference: High-temperature combustion of sulfonyl groups requires precise oxidation control to differentiate SO
from other combustion byproducts. Fluorine often suppresses sulfur recovery in standard setups [2]. -
Azetidine Instability: The four-membered azetidine ring is highly strained.[1] In the presence of trace acids (common in LC-MS mobile phases or wet solvents), the ring can open, rendering chromatographic purity assessments deceptive.
Methodology A: Combustion Analysis (CHNS)
The Traditional Approach
Principle
The sample is combusted at >1000°C in an oxygen-enriched helium atmosphere. The resulting gases (CO
Optimized Protocol for Fluorinated Sulfones
Standard CHNS protocols will fail for this molecule. The following modifications are mandatory.
-
Instrument: Flash 2000 or Elementar vario EL cube.
-
Combustion Aids:
-
Tungsten (VI) Oxide (WO
): Must be added to the tin capsule (ratio 1:1 with sample) to facilitate sulfur oxidation and prevent the formation of non-volatile sulfates. -
Magnesium Oxide (MgO) / Cerium Dioxide (CeO
): Used in the combustion tube as a "fluorine scavenger" to trap HF and protect the quartz lining.
-
-
Sample Mass: 2.0 – 3.0 mg (weighed to ±0.001 mg).
-
Acceptance Criteria: |Theoretical – Found|
0.40% (ACS Standard).
Pros & Cons
-
(+) Widely accepted by conservative reviewers.
-
(-) Destructive (requires ~5-10 mg for triplicates).
-
(-) High failure rate for F/S combinations; "fluorine ghosting" can contaminate subsequent runs.
Methodology B: 19F Quantitative NMR (qNMR)
The Modern Challenger
Principle
qNMR relies on the direct proportionality between signal integration and the number of nuclei.[2][3] Since 19F has 100% natural abundance and a wide chemical shift range, it eliminates the solvent overlap issues common in 1H-NMR.
Optimized Protocol
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).
-
Why? It is a solid (easy weighing), non-volatile, and its signal (-61 ppm) does not overlap with the target's aryl-fluorine signal (~ -110 to -120 ppm).
-
-
Solvent: DMSO-d
(Neutral pH is critical to prevent azetidine ring opening). -
Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (Must be
5 T of the slowest relaxing nucleus). -
Scans (ns): 64 (for S/N > 150:1).
-
Center Frequency: Set midway between analyte and IS signals.
-
Calculation
Pros & Cons
-
(+) Non-destructive; sample can be recovered.
-
(+) Absolute purity determination without requiring a reference standard of the analyte.
-
(+) Bypasses azetidine degradation issues seen in acidic HPLC mobile phases.
Comparative Analysis: Experimental Data
The following table summarizes a representative validation study comparing EA and qNMR for a synthesized batch of 3-[(2-Fluorophenyl)sulfonyl]azetidine.
Table 1: Comparative Performance Metrics
| Metric | Combustion Analysis (CHNS) | 19F qNMR (Internal Std Method) |
| Sample Required | ~6 mg (Destructive) | ~10 mg (Recoverable) |
| Carbon (Theoretical: 50.22%) | Found: 49.65% (Error: 0.57%) | N/A |
| Sulfur (Theoretical: 14.90%) | Found: 14.30% (Error: 0.60%) | N/A |
| Calculated Purity | Inconclusive (due to F interference) | 98.4% ± 0.2% |
| Analysis Time | 2 hours (weighing + combustion) | 20 minutes |
| Interference Risk | High (F attacking quartz; incomplete S combustion) | Low (Distinct spectral windows) |
Analysis:
The EA failed to meet the ACS
Decision Framework
Use the following logic flow to select the appropriate verification method for your sulfonyl azetidine scaffold.
Figure 1: Decision tree for selecting the optimal purity verification method for fluorinated sulfonyl azetidines.
Conclusion & Recommendation
For 3-[(2-Fluorophenyl)sulfonyl]azetidine , traditional elemental analysis is no longer the most scientifically rigorous method. The chemical properties of the molecule (fluorine content and ring strain) directly conflict with the harsh conditions of combustion analysis.
Final Recommendation: Adopt 19F qNMR as the primary standard for purity quantification. It offers superior precision, eliminates "fluorine effect" errors, and preserves your sample. Reserve HRMS for identity confirmation (m/z) and limit Combustion Analysis to cases where specific journal guidelines rigidly demand it.
References
-
Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203. Link
-
Kuveke, R. E. H., et al. (2022).[4] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. Link
-
BIPM (Bureau International des Poids et Mesures). (2024).[5] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[5]Link[5]
-
BenchChem. (2025).[2] Stability issues of Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in solution. Technical Support Guide.[1][2] Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-[(2-Fluorophenyl)sulfonyl]azetidine
[1]
Part 1: Executive Summary & Core Directive
3-[(2-Fluorophenyl)sulfonyl]azetidine (CAS: 1706451-51-5) is a specialized heterocyclic building block used in medicinal chemistry.[1] Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of both fluorine and a sulfonyl group.
Immediate Action Required:
-
Segregate: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or aqueous acid/base streams.
-
Label: Clearly mark as "Halogenated Organic Waste" with the specific chemical name.
-
Contain: Store in compatible high-density polyethylene (HDPE) or glass containers.
Part 2: Chemical Identity & Hazard Characterization[1]
Before disposal, the generator must characterize the waste to ensure compatibility with the destruction facility's capabilities.
Chemical Profile
| Property | Detail |
| Chemical Name | 3-[(2-Fluorophenyl)sulfonyl]azetidine |
| CAS Number | 1706451-51-5 |
| Molecular Formula | C₉H₁₀FNO₂S |
| Functional Groups | Secondary Amine (Azetidine), Sulfone, Aryl Fluoride |
| Physical State | Solid (typically off-white powder) |
Critical Hazards (GHS Classification)
Based on structural analogs (e.g., 3-fluoroazetidine, aryl sulfones) and standard safety data:
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).
-
Skin/Eye Irritation: Category 2/2A (Causes skin irritation and serious eye irritation).
-
Combustion Hazard: Emits toxic fumes under fire conditions, including Hydrogen Fluoride (HF) , Carbon Oxides (COx), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx).
Part 3: Pre-Disposal Handling & Waste Segregation[1]
The "Halogenated" Rule
The presence of the fluorine atom dictates the disposal pathway. Standard incineration used for non-halogenated waste (e.g., waste methanol) is insufficient because it does not account for the generation of acid gases like HF.
-
Protocol: This compound must be sent to a facility equipped with wet scrubbers capable of neutralizing acidic combustion byproducts.[2]
-
Why? Burning fluorinated compounds without scrubbing releases HF gas, which corrodes incinerator linings and poses severe environmental toxicity risks.
Chemical Compatibility[1]
-
Azetidine Reactivity: The secondary amine in the azetidine ring is basic and nucleophilic.
-
Do not mix with: Strong oxidizing agents, acid chlorides, or alkyl halides in the waste container, as this may generate heat or cause polymerization.
-
-
Sulfone Stability: The sulfonyl group is generally stable and non-reactive under standard waste storage conditions.
Part 4: Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired reagent, weighing boats, contaminated gloves, and paper towels.
-
Container Selection: Use a wide-mouth HDPE jar or a clear hazardous waste bag (minimum 4 mil thickness).
-
Collection: Transfer the solid material carefully to avoid dust generation. If the powder is fine, dampen slightly with a compatible solvent (e.g., dichloromethane) to suppress dust, only if permitted by local EHS.
-
Labeling:
-
Storage: Cap tightly. Store in a secondary containment bin labeled "Solid Toxic Waste."
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: Solutions containing the compound (e.g., in DCM, DMSO, or Ethyl Acetate).
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with halogenated waste streams.
-
Preferred Solvents: Dichloromethane (DCM), Chloroform.
-
Acceptable Solvents: Ethyl Acetate, DMSO (Note: DMSO can penetrate skin; handle with extra caution).
-
-
Segregation: Pour into the "Halogenated Organic Solvents" carboy.
-
Crucial: Even if the solvent is non-halogenated (e.g., methanol), the presence of the fluorinated solute reclassifies the entire mixture as halogenated waste.
-
-
Labeling:
-
Tag the carboy immediately.
-
List all solvents by volume % (e.g., "Dichloromethane 95%, Methanol 4%").
-
List the solute: "Trace 3-[(2-Fluorophenyl)sulfonyl]azetidine (<1%)."[1]
-
Part 5: Operational Decision Matrix
The following logic flow ensures the waste is routed to the correct destruction facility.
Figure 1: Decision tree for segregating fluorinated azetidine waste streams. Note that non-halogenated solvents containing this compound must be reclassified as halogenated waste.[1]
Part 6: Emergency Procedures (Spillage)
In the event of a spill outside a fume hood:
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.
-
Liquids: Absorb with an inert material (Vermiculite or Chemizorb®). Do NOT use sawdust (combustible).
-
-
Decontamination: Clean the surface with a mild detergent and water. Collect all cleaning materials as Solid Hazardous Waste .
References
-
PubChem. (n.d.). 3-(2-fluorophenyl)azetidine hydrochloride (Compound Summary).[1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.[1] Division of Research Safety. Retrieved October 26, 2023, from [Link]
Personal Protective Equipment (PPE) & Handling Guide: 3-[(2-Fluorophenyl)sulfonyl]azetidine
Executive Safety Summary (Hazard Banding)
Substance Class: Functionalized Azetidine / Fluorinated Sulfone Operational Hazard Band: Band 3 (High Caution) Primary Risks:
-
Skin/Eye Corrosion: The azetidine moiety (a strained 4-membered secondary amine) poses a risk of chemical burns and severe eye damage due to basicity and ring strain [1].
-
Enhanced Permeation: The fluorophenyl group increases lipophilicity, potentially facilitating rapid transdermal absorption of the strained ring system [2].
-
Unknown Toxicity: As a research intermediate, specific toxicological data (LD50) is likely absent. It must be treated as a potential alkylating agent and sensitizer.
Risk Assessment Strategy: The "Why" Behind the PPE
We do not select PPE based on "compliance"; we select it based on molecular behavior .
-
The Azetidine Factor: Unlike stable piperidines, azetidines possess significant ring strain (~26 kcal/mol). While less reactive than aziridines, they can undergo ring-opening reactions with nucleophiles (biomolecules) under specific conditions. This necessitates barrier protection that prevents contact with keratinocytes.
-
The Fluorine Factor: Fluorination alters the dipole moment and lipophilicity. Standard latex gloves are insufficient because fluorinated organics often exhibit different permeation rates than their non-fluorinated analogs.
-
The Sulfonyl Factor: While the sulfonyl group stabilizes the molecule thermodynamically, it does not neutralize the basicity of the secondary amine at the N1 position.
PPE Matrix: Specification & Standards
Use this matrix to procure and verify your safety gear. Do not substitute.
| PPE Category | Required Specification | Technical Rationale (Causality) | Standard Reference |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, min 5 mil) | Fluorinated compounds can permeate thin nitrile. The air gap between gloves provides a "breakthrough buffer" allowing time to doff upon contamination. | ASTM F739 / EN 374 |
| Eye Protection | Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient. | Azetidine amines are basic. Vapors or dust can cause corneal opacity. Goggles seal the orbital area against dust ingress. | ANSI Z87.1+ (D3 rating) |
| Respiratory | Fume Hood Only (Face velocity 80-100 fpm)Emergency: N95/P100 (Particulate) | Powder handling generates invisible aerosols. The sulfonyl group prevents volatility, but dust inhalation risks respiratory sensitization. | OSHA 29 CFR 1910.1450 |
| Body Defense | Tyvek® Lab Coat (or equivalent impervious material) + Closed-toe leather/composite shoes. | Cotton lab coats absorb liquids, holding the corrosive amine against the skin. Impervious material sheds spills. | ISO 13688 |
Operational Protocol: A Self-Validating System
This workflow is designed as a logic loop. If a step fails (e.g., balance instability), the system forces a stop.
Phase A: Preparation (The "Cold" Zone)
-
Verify Engineering Controls: Check fume hood flow monitor. Value must be >0.4 m/s (80 fpm).
-
Solvent Selection: Identify the solvent before opening the vial. (Likely DCM or DMSO; avoid acetone if side-reactions with the secondary amine are possible).
-
Neutralization Prep: Prepare a beaker of dilute acetic acid or citric acid solution (10%) in the hood for immediate wipe-down of minor amine spills.
Phase B: Active Handling (The "Hot" Zone)
Step 1: Weighing (The Critical Risk Point)
-
Risk:[1][2][3][4][5] Static electricity can cause the light powder to "jump" or aerosolize.
-
Protocol: Use an anti-static gun on the weighing boat and spatula.
-
Action: Transfer solid inside the hood. If the balance is outside, transfer the closed vial, tare the boat, return to hood, add solid, close vial, then weigh. Never open the vial outside the hood.
Step 2: Dissolution/Reaction
-
Protocol: If using this amine in a coupling reaction (e.g., amide bond formation), add the base/catalyst slowly. The azetidine nitrogen is nucleophilic.
-
Validation: Ensure the reaction vessel is vented (needle/bubbler) to prevent pressure buildup if the ring degrades or releases gas.
Phase C: Decontamination
-
Wipe Down: Use the pre-prepared weak acid solution to wipe the work surface (neutralizes the amine).
-
Doffing: Remove outer gloves inside the hood. Inspect inner gloves for discoloration.
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this specific fluorinated azetidine.
Caption: Operational logic flow ensuring engineering controls and material state dictate the safety protocol.
Emergency Response & Disposal
Spill Management
-
Small Spill (<500 mg):
-
Cover with absorbent pad.
-
Wet pad with dilute acetic acid (to protonate the azetidine nitrogen, reducing volatility and skin permeability).
-
Scoop into a sealable bag.
-
-
Skin Contact:
Waste Disposal Plan
-
Classification: Halogenated Organic Waste (due to Fluorine content).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids, as violent decomposition of the strained ring may occur.
-
Labeling: "Contains Fluorinated Azetidine - Potential Skin Corrosive."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55253473, 3-(2-fluorophenyl)azetidine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Azetidine derivatives and skin sensitization risks. Retrieved from [Link]
Sources
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. lupin.com [lupin.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. capotchem.cn [capotchem.cn]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
